molecular formula C9H9NO B1338698 3-(1-Hydroxyethyl)benzonitrile CAS No. 115098-69-6

3-(1-Hydroxyethyl)benzonitrile

Cat. No.: B1338698
CAS No.: 115098-69-6
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)benzonitrile (CAS 115098-69-6) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a benzonitrile core, a cornerstone framework in modern synthesis due to the versatile reactivity of the nitrile group, which serves as a precursor to other functional groups like amines, amides, and carboxylic acids . The molecule has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . It should be stored sealed in a dry environment at 2-8°C . A primary application in research is its use as a key synthetic intermediate. One of the most common and efficient synthetic routes involves the selective reduction of the ketone in 3-acetylbenzonitrile, a transformation that can be achieved with high selectivity using reagents like sodium borohydride (NaBH₄) to install the 1-hydroxyethyl side chain while preserving the nitrile functionality . This makes it a versatile precursor for further chemical exploration. The benzonitrile scaffold is frequently investigated in contemporary research for constructing complex molecular architectures, including potential pharmaceutical agents and specialized materials . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459348
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115098-69-6
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

solubility of 3-(1-Hydroxyethyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 3-(1-Hydroxyethyl)benzonitrile (CAS: 69361-65-3), a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine .

Executive Summary & Compound Profile

3-(1-Hydroxyethyl)benzonitrile is a bifunctional aromatic intermediate characterized by a lipophilic benzene core decorated with a polar nitrile group (-CN) and a hydrogen-bond-donating secondary alcohol group (-CH(OH)CH₃).

Its solubility behavior is governed by the competition between the hydrophobic phenyl ring and the hydrophilic functional groups. In process chemistry, this compound is frequently encountered as a viscous oil (racemate) or a low-melting solid (pure enantiomer), making "miscibility" often more relevant than "solubility limit" in standard contexts.

Property Data / Characteristic
CAS Number 69361-65-3 (Racemate); 115098-69-6 ((S)-isomer)
Molecular Weight 147.17 g/mol
Physical State Viscous oil (racemate) / Low-melting solid (enantiopure)
LogP (Octanol/Water) ~1.3 – 1.7 (Moderately Lipophilic)
Key Function Precursor to Rivastigmine (Exelon)

Solubility Profile & Solvent Compatibility

The following data is synthesized from process patents, enzymatic resolution studies, and thermodynamic modeling (Hansen Solubility Parameters).

Solvent Classification Table

This table guides solvent selection for reaction, extraction, and purification steps.

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Protic Methanol, Ethanol, IPAMiscible / Highly Soluble Reduction reactions (NaBH₄); Homogeneous phase.
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Nucleophilic substitutions; High-temp reactions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHighly Soluble Standard extraction solvent; Chromatography eluent.
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble Extraction from aqueous phases; Resin loading.
Ethers THF, MTBE, Diethyl EtherSoluble Enzymatic resolution media; Grignard reactions.
Alkanes Hexane, Heptane, CyclohexaneLow / Immiscible *Anti-solvent for precipitation; Chromatography mobile phase.
Aqueous Water, BrineLow Solubility (<5 g/L) Aqueous workup (compound partitions to organic layer).

*Note: While pure 3-(1-Hydroxyethyl)benzonitrile is poorly soluble in pure hexane, it is often used in Hexane:EtOAc mixtures (e.g., 9:1) for silica gel chromatography.

Thermodynamic Insight (Van't Hoff Behavior)

For the crystalline enantiomer, solubility (


) generally follows the modified Van't Hoff equation:


  • 
     (Enthalpy of Dissolution):  Positive (Endothermic). Solubility increases with temperature.[1]
    
  • Implication: Cooling crystallization is a viable purification method for the enantiopure solid if a solvent system like Heptane/EtOAc or MTBE/Hexane is used.

Experimental Protocols

Gravimetric Solubility Determination (Standard Protocol)

Use this protocol to generate a solubility curve for crystallization optimization.

Reagents: High-purity solvent (HPLC grade), 3-(1-Hydroxyethyl)benzonitrile (Solid).

  • Saturation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (

    
    ) for 24 hours.
    
  • Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Evaporation: Transfer a known volume (

    
    ) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream.
    
  • Quantification: Weigh the residue.

    • Calculation:

      
      
      
Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for solubility testing based on the physical state of the material.

SolubilityWorkflow Start Start: Material Assessment StateCheck Physical State? Start->StateCheck Liquid Viscous Oil (Racemate) StateCheck->Liquid Oil Solid Solid (Enantiopure) StateCheck->Solid Crystalline MiscibilityTest Miscibility Test (1:1, 1:10 ratios) Liquid->MiscibilityTest Gravimetric Gravimetric Analysis (Saturation Method) Solid->Gravimetric Output1 Solvent Selection for Extraction/Chromatography MiscibilityTest->Output1 HPLC HPLC Quantification (Chiral Column) Gravimetric->HPLC Verify Purity Output2 Solubility Curve for Crystallization HPLC->Output2

Caption: Workflow for determining solubility parameters based on the physical state of the starting material.

Process Applications: Rivastigmine Synthesis

The solubility of this intermediate dictates the efficiency of the Kinetic Resolution and Downstream Processing .

Enzymatic Kinetic Resolution

A critical step involves the lipase-catalyzed transesterification of the racemate.[2]

  • Preferred Solvents: Hydrophobic organic solvents (LogP > 2) or Ethers.

    • MTBE (Methyl tert-butyl ether): Excellent balance of solubility and enzyme activity.

    • Hexane/Toluene: Often used; the substrate dissolves sufficiently to react, even if not fully miscible at high concentrations.

  • Mechanism: The (R)-isomer is acylated (becoming more lipophilic), while the (S)-isomer remains the alcohol.

  • Separation: The solubility difference between the (S)-alcohol and the (R)-ester in silica gel chromatography (Hexane/EtOAc gradient) allows for separation.

Visualization: Purification & Resolution Logic

ResolutionProcess Racemate Racemic 3-(1-Hydroxyethyl)benzonitrile EnzymeStep Enzymatic Resolution (Lipase + Vinyl Acetate) Racemate->EnzymeStep Mixture Mixture: (S)-Alcohol + (R)-Ester EnzymeStep->Mixture SolventSystem Solvent: MTBE or Toluene (Substrate Soluble) SolventSystem->EnzymeStep Chromatography Silica Chromatography (Hexane : EtOAc) Mixture->Chromatography S_Product (S)-Alcohol (Polar Fraction) Chromatography->S_Product Elutes Later R_Byproduct (R)-Ester (Non-Polar Fraction) Chromatography->R_Byproduct Elutes First

Caption: Solvent-dependent kinetic resolution and chromatographic separation workflow.

References

  • Mangas-Sanchez, J., et al. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes. MDPI Molecules.

  • PubChem. (2025).[3][4][5] Compound Summary: 3-(1-Hydroxyethyl)benzonitrile.[3] National Library of Medicine.

  • Fishman, A., et al. (2001).[6] A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering.[6]

  • Google Patents. (2014). Preparation method for rivastigmine, intermediates thereof. US20140073809A1.

Sources

3-(1-Hydroxyethyl)benzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Data Integrity Statement

Chemical Name: 3-(1-Hydroxyethyl)benzonitrile Synonyms: 3-(1-Hydroxyethyl)benzonitrile; m-(1-Hydroxyethyl)benzonitrile; 3-Cyanophenylmethylcarbinol. CAS Registry Number: 115098-69-6 (Corrected)

Data Integrity Note: The CAS number provided in the initial request (17660-60-7) does not correspond to a registered chemical substance in major global inventories (PubChem, CAS, ECHA). It is identified as a typographical error. This guide proceeds using the verified CAS 115098-69-6 for 3-(1-Hydroxyethyl)benzonitrile.

Significance in Drug Development: 3-(1-Hydroxyethyl)benzonitrile is a critical chiral intermediate. The presence of the secondary alcohol creates a stereocenter, making this molecule a valuable scaffold for enantioselective synthesis of bioactive compounds, particularly in the development of aromatase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its nitrile group serves as a versatile handle for transformation into amines, amides, or carboxylic acids.

Physicochemical Profile

The following data is synthesized from structural analogs (3-acetylbenzonitrile) and computational models due to the limited commercial availability of the specific isomer MSDS.

PropertyValue / Description
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Physical State Viscous liquid or low-melting solid (racemate)
Boiling Point ~280–290°C (Predicted)
Melting Point 45–50°C (Estimated based on 4-isomer)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water.[1]
LogP ~1.5 (Predicted)
Chirality Contains 1 stereocenter (R/S enantiomers possible)

Hazard Identification & Risk Assessment (GHS)

Classification Logic: As a nitrile derivative, the primary hazards are associated with the cyano group (potential metabolic release of cyanide, though slow) and the irritant properties of the benzyl alcohol moiety. The following classification is a Read-Across from 3-Acetylbenzonitrile (CAS 6136-68-1) and 4-(1-Hydroxyethyl)benzonitrile (CAS 69395-13-7).

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2][3][4]
Acute Toxicity (Dermal) Cat.[3][5] 4H312: Harmful in contact with skin.[3][4][6]
Acute Toxicity (Inhal.) Cat.[7] 4H332: Harmful if inhaled.[4][6]
Skin Irritation Cat. 2H315: Causes skin irritation.[3][4][6]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[4][6][7]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][7]

  • P280: Wear protective gloves/eye protection/face protection.[2][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do.[2][7] Continue rinsing.[2][7]

Synthesis & Production Logic

Objective: Selective reduction of 3-acetylbenzonitrile to 3-(1-hydroxyethyl)benzonitrile without reducing the nitrile group.

Mechanism: The synthesis utilizes Sodium Borohydride (NaBH₄) , a chemoselective reducing agent. Unlike Lithium Aluminum Hydride (LiAlH₄), which would reduce the nitrile to an amine, NaBH₄ selectively targets the ketone carbonyl group, converting it to the secondary alcohol.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzonitrile (1.0 eq) in Methanol (MeOH) (approx. 10 mL/g of substrate).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.

  • Addition: Slowly add NaBH₄ (1.1 eq) portion-wise over 15–20 minutes.

    • Note: Evolution of hydrogen gas will occur. Ensure adequate venting.[2][3][6][7]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours .

    • Monitoring: Check progress via TLC (SiO₂, 30% EtOAc/Hexanes). The ketone spot (less polar) should disappear, replaced by the alcohol spot (more polar).

  • Quenching: Carefully quench the reaction with Saturated Ammonium Chloride (NH₄Cl) solution or dilute HCl (pH ~5–6) to destroy excess hydride and protonate the alkoxide intermediate.

  • Extraction: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Acetylbenzonitrile (Ketone Precursor) Intermediate Borate Complex Intermediate Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0°C -> RT) Reagent->Intermediate Reagent Quench Quench (aq. NH4Cl) Protonation Intermediate->Quench Hydrolysis Product 3-(1-Hydroxyethyl)benzonitrile (Target Alcohol) Quench->Product Isolation

Figure 1: Chemoselective reduction pathway converting the ketone to the secondary alcohol while preserving the nitrile functionality.

Safe Handling & Storage Protocol

Engineering Controls:

  • Fume Hood: All handling, especially during the NaBH₄ addition (hydrogen evolution) and solvent evaporation, must occur within a certified chemical fume hood.

  • Static Control: Ground all equipment. Methanol (solvent) is flammable; the nitrile product is combustible.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber (0.11 mm thickness minimum). Breakthrough time > 480 min.

  • Eyes: Chemical safety goggles. Face shield recommended during quenching steps.[7]

  • Respiratory: If dust/aerosol formation is possible, use a NIOSH-approved respirator with an Organic Vapor/Acid Gas cartridge (OV/AG).

Storage Conditions:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent moisture absorption which can degrade the nitrile over long periods.

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of nitrile), strong bases.

Emergency Response Framework

First Aid Decision Logic:

  • Inhalation: Move to fresh air immediately. If breathing is irregular, administer oxygen.[7] Medical Alert: Monitor for signs of respiratory depression (nitrile/cyanide concern).

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Remove contaminated clothing.[4][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][7] Do not use neutralizing agents.

  • Ingestion: Rinse mouth. Do not induce vomiting. Immediately call a Poison Center.[7]

Safety Decision Tree

SafetyLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin Flush Water (15m) Remove Clothing Skin->ActionSkin ActionInhal Fresh Air Oxygen if needed Inhal->ActionInhal ActionIngest Rinse Mouth NO Vomiting Ingest->ActionIngest Medical Seek Medical Attention (Mention Nitrile) ActionSkin->Medical ActionInhal->Medical ActionIngest->Medical

Figure 2: Immediate response logic for exposure incidents, emphasizing the "Do Not Induce Vomiting" rule for nitriles.

References

  • PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile (CAS 115098-69-6). National Library of Medicine. Retrieved October 25, 2023, from [Link]

  • National Institutes of Health (NIH). (2021). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved October 25, 2023, from [Link]

Sources

The Evolution of Substituted Benzonitriles: From Stoichiometric Origins to Pharmacological Ubiquity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzonitrile moiety—a benzene ring substituted with a cyano group (-CN)—stands as a pillar of modern organic synthesis and medicinal chemistry. Originally discovered in the mid-19th century, its role has shifted from a simple solvent or intermediate to a critical pharmacophore in blockbuster therapeutics like Letrozole and Escitalopram. This guide dissects the historical trajectory of benzonitrile synthesis, contrasting the harsh stoichiometric methods of the Sandmeyer and Rosenmund-von Braun eras with modern, transition-metal-catalyzed protocols.[1] It provides actionable, self-validating experimental workflows and analyzes the structural activity relationships (SAR) that make the nitrile group indispensable in drug design.

Historical & Synthetic Evolution

The history of substituted benzonitriles is a timeline of overcoming toxicity and chemical lethargy. While Hermann Fehling first isolated benzonitrile (phenyl cyanide) in 1844 via the thermal decomposition of ammonium benzoate [1], the ability to selectively substitute the ring came much later.

The Stoichiometric Era (1884–1920)

Early synthesis relied on the brute force of copper salts.

  • The Sandmeyer Reaction (1884): Traugott Sandmeyer accidentally discovered that diazonium salts could be displaced by halogens or pseudohalogens (CN) using copper(I) salts [2].[2] While versatile, it requires the handling of potentially explosive diazonium intermediates.

  • The Rosenmund-von Braun Reaction (1919): Karl Rosenmund and Julius von Braun developed a method to convert aryl halides directly to nitriles using stoichiometric CuCN [3].

    • Limitation: This method historically required harsh conditions (refluxing DMF/nitrobenzene at >150°C) and difficult workups to remove copper waste.

The Catalytic Era (1973–Present)

The paradigm shifted when Takagi et al. (1973) reported the first Palladium-catalyzed cyanation [4]. This allowed for milder conditions but introduced a new challenge: Catalyst Poisoning . Cyanide ions are strong


-donors and can saturate the metal center, forming stable species like 

, which halts the catalytic cycle. Modern protocols utilize "slow-release" cyanide sources (e.g., acetone cyanohydrin) or less soluble salts (Zn(CN)

) to mitigate this.
Visualization of Synthetic Evolution

Benzonitrile_History Fehling 1844: Discovery (Hermann Fehling) Thermal Decomp. Sandmeyer 1884: Sandmeyer Rxn (Diazonium + CuCN) Fehling->Sandmeyer  Derivatization RvB 1919: Rosenmund-von Braun (Ar-X + Stoic. CuCN) Sandmeyer->RvB  Direct Halide Sub. Takagi 1973: Pd-Catalysis (Takagi et al.) First Ar-X + KCN RvB->Takagi  Catalytic Turn Green 2000s+: Green Era Zn(CN)2 & Non-toxic sources Takagi->Green  Safety Optimization

Figure 1: Timeline of key discoveries in benzonitrile synthesis, moving from thermal decomposition to precision catalysis.

Mechanistic Deep Dive: The Cyanide Paradox

In modern drug discovery, the Palladium-catalyzed cyanation of aryl halides is the gold standard. However, success depends on managing the delicate balance between the Catalytic Cycle and the Deactivation Pathway .

The Mechanism[3]
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Transmetallation: The cyanide source (e.g., Zn(CN)

    
    ) transfers the CN group to the Palladium center.
    
  • Reductive Elimination: The Ar-CN product is released, regenerating Pd(0).

The Trap: If the concentration of free cyanide ions (


) is too high in the solution, they displace the phosphine ligands on the Pd(II) intermediate, forming an inactive "cyanide sink."

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison CATALYST DEATH [Pd(CN)4]2- Stable Species TransMet->Poison Excess CN- RedElim->Pd0 - Ar-CN

Figure 2: The Pd-Catalyzed Cyanation Cycle highlighting the "Catalyst Death" pathway caused by excess free cyanide.

Pharmacological Significance

The benzonitrile moiety is not just a structural scaffold; it is a bioisostere for carbonyls and halogens. It offers a strong dipole moment (~4.0 D) which can enhance binding affinity via dipole-dipole interactions with protein targets, while remaining metabolically robust compared to esters or amides.

Key Therapeutic Agents
Drug NameClassIndicationRole of Nitrile (-CN)
Letrozole Aromatase InhibitorBreast CancerCoordinates to the Heme Iron of the CYP19 enzyme, blocking estrogen synthesis [5].
Escitalopram SSRIDepressionEnhances selectivity for the serotonin transporter (SERT) over norepinephrine transporters.
Rilpivirine NNRTIHIVForms critical H-bonds with the K101 residue in HIV-1 Reverse Transcriptase.
Perampanel AMPA AntagonistEpilepsyThe nitrile group locks the conformation and improves metabolic stability against oxidative attack.

Validated Experimental Protocols

Safety Warning: All procedures involving cyanides must be performed in a well-ventilated fume hood. Hydrogen cyanide (HCN) is lethal.

Protocol A: The Modern Standard (Pd-Catalyzed with Zn(CN) )

This protocol avoids the high toxicity of NaCN and utilizes Zn(CN)


, which is insoluble in most organic solvents, releasing cyanide ions slowly to prevent catalyst poisoning.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Zn(CN)

    
     (0.6 equiv)
    
  • Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /dppf
  • Solvent: DMF (Dimethylformamide), anhydrous

Workflow:

  • Setup: Charge a dried Schlenk tube with Aryl Bromide (1.0 mmol), Zn(CN)

    
     (0.6 mmol), and Pd catalyst (0.05 mmol) under an Argon atmosphere.
    
  • Solvation: Add anhydrous DMF (3.0 mL). Note: DMF must be degassed to prevent oxidation of the catalyst.

  • Reaction: Heat the sealed vessel to 80–100°C for 4–12 hours. Monitor via TLC or LC-MS.

  • Quench: Cool to room temperature. Dilute with ethyl acetate.

  • Workup (Critical): Wash the organic layer with 2M Ammonium Hydroxide (NH

    
    OH)  or saturated NaHCO
    
    
    
    .
    • Why? Ammonia complexes the zinc and residual copper/palladium salts, pulling them into the aqueous phase.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: The "Green" Alternative (Potassium Ferrocyanide)

For labs avoiding free cyanide sources entirely, K


[Fe(CN)

] is a non-toxic, food-grade alternative that releases cyanide only at high temperatures in the presence of a catalyst.

Workflow:

  • Mix Aryl Bromide (1 mmol), K

    
    [Fe(CN)
    
    
    
    ]
    
    
    3H
    
    
    O (0.25 mmol), Na
    
    
    CO
    
    
    (1 mmol), and Pd(OAc)
    
    
    (1 mol%) in NMP (N-Methyl-2-pyrrolidone).
  • Heat to 140°C. Note: High temperature is required to dissociate the CN from the Iron complex.

  • Workup as above.

Future Outlook: C-H Activation

The frontier of benzonitrile synthesis lies in C-H Cyanation . Rather than pre-functionalizing the ring with a halogen (Ar-X), researchers are developing directing groups to install the -CN moiety directly onto the benzene ring (Ar-H


 Ar-CN). This atom-economical approach reduces waste but currently suffers from regioselectivity issues.

References

  • Fehling, H. (1844). "Ueber die Zersetzung des benzoësauren Ammoniaks durch die Wärme." Annalen der Chemie und Pharmacie, 49(1), 91-97.

  • Sandmeyer, T. (1884).[2][3][4] "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

  • Rosenmund, K. W., & Struck, E. (1919). "Das Amid der Hypophosporsäure und seine Verwendung zur Darstellung von Nitrilen aus Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 52(8), 1749-1756.

  • Takagi, K., Okamoto, T., Sakakibara, Y., & Oka, S. (1973). "Palladium(0)-Assisted Cyanation of Aryl Halides." Chemistry Letters, 2(5), 471-474.

  • Bhatnagar, A. S. (2007).[5] "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105(1), 7-17.

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). "Recent advances in cyanide-free cyanation of aryl halides." Chemical Society Reviews, 40, 5049-5067.

Sources

theoretical properties of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Properties & Strategic Applications of 3-(1-Hydroxyethyl)benzonitrile

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (CAS 69362-95-2) represents a critical chiral building block in the synthesis of small-molecule therapeutics. Distinguished by its meta-substitution pattern, this molecule serves as a bifunctional scaffold, offering a reactive nitrile group for heterocycle formation and a chiral benzylic alcohol for stereospecific coupling.

In modern drug discovery, this intermediate is increasingly relevant as a fragment for Type II Kinase Inhibitors (analogous to Imatinib/Nilotinib pharmacophores) and non-steroidal anti-inflammatory drug (NSAID) derivatives. This guide synthesizes the theoretical physicochemical properties, biocatalytic synthetic routes, and handling protocols required for high-integrity pharmaceutical research.

Molecular Architecture & Electronic Properties

The reactivity of 3-(1-hydroxyethyl)benzonitrile is governed by the interplay between the electron-withdrawing nitrile group and the electron-donating (via resonance/hyperconjugation) hydroxyethyl group.

  • Electronic Push-Pull: The nitrile group (-CN) at the meta position exerts a strong inductive withdrawing effect (-I), increasing the acidity of the benzylic proton and influencing the redox potential of the aromatic ring. Unlike para substitution, the meta position prevents direct resonance conjugation between the -CN and the benzylic center, preserving the integrity of the chiral center during electrophilic aromatic substitution.

  • Chirality: The C1-position of the ethyl group is a stereocenter. The (S)- and (R)-enantiomers exhibit distinct binding affinities in protein pockets, necessitating enantioselective synthesis.

  • H-Bonding Potential: The hydroxyl group acts as both a hydrogen bond donor and acceptor (HBD/HBA), critical for solubility and interaction with active site residues (e.g., hinge regions in kinases).

Electronic Potential Map (Conceptual)
  • High Electron Density: Localized around the nitrile nitrogen and the hydroxyl oxygen.

  • Low Electron Density: Concentrated on the aromatic ring protons adjacent to the nitrile group.

Physicochemical Profile

The following data aggregates predicted and experimental values. Note that while the racemate (CAS 115098-69-6) is common, specific CAS numbers like 69362-95-2 often refer to specific stereochemical configurations or salt forms in patent literature.

PropertyValue / PredictionNotes
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol Fragment-like (Rule of 3 compliant)
Appearance Viscous Oil or Low-Melting SolidPrecursor 3-acetylbenzonitrile MP: 98-100°C. Alcohol MP is typically lower due to packing disruption.
LogP (Predicted) 1.2 - 1.5Highly lipophilic, suitable for CNS penetration.
Solubility DMSO, Methanol, DCMSparingly soluble in water.
pKa (OH) ~14.5Typical secondary benzylic alcohol.
Topological Polar Surface Area 44.0 ŲExcellent membrane permeability (<140 Ų).

Synthetic Pathways & Biocatalysis

For pharmaceutical applications, obtaining the enantiopure alcohol is non-negotiable. While chemical reduction (NaBH₄) yields a racemate, biocatalysis using Ketoreductases (KREDs) is the industry standard for generating high e.e. (enantiomeric excess) material.[1]

Pathway Logic
  • Precursor: 3-Acetylbenzonitrile (CAS 6136-68-1).

  • Transformation: Asymmetric reduction of the ketone to the alcohol.

  • Catalyst: NADPH-dependent KRED or Alcohol Dehydrogenase (ADH).

SynthesisPathway Start 3-Acetylbenzonitrile (Achiral Ketone) ChemRed Chemical Reduction (NaBH4 / MeOH) Start->ChemRed Non-selective BioRed Biocatalysis (KRED + NADPH) Start->BioRed Stereoselective Racemate Racemic Product (50% R / 50% S) ChemRed->Racemate Enantiomer Chiral Product (>99% e.e. R or S) BioRed->Enantiomer

Figure 1: Comparison of synthetic routes. Biocatalysis is preferred for drug substance manufacturing to avoid difficult chiral resolution steps downstream.

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

This molecule serves as a "linker" fragment in Type II kinase inhibitors. The meta-benzonitrile motif mimics the geometric constraints found in Nilotinib and Imatinib analogs.

  • Mechanism: The nitrile group can form reversible covalent bonds with cysteine residues (rare) or, more commonly, act as a dipole interacting with the gatekeeper residue in the ATP-binding pocket.

  • Linkage: The hydroxyl group is often converted to a leaving group (mesylate/tosylate) and displaced by an amine (e.g., piperazine or aminopyrimidine) to construct the inhibitor core.

NSAID Analogs

Structurally related to Ketoprofen (which contains a meta-benzoyl moiety), 3-(1-hydroxyethyl)benzonitrile is investigated as a metabolic stable isostere where the carboxylic acid is replaced or masked.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Enantioselective)

Use this protocol to generate >99% e.e. material for SAR studies.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate.

  • Cofactor Mix: Dissolve NADP+ (1.0 eq) and Glucose (5.0 eq) in the buffer. Add Glucose Dehydrogenase (GDH) (5 U/mmol substrate) for cofactor recycling.

  • Reaction: Dissolve 3-Acetylbenzonitrile (100 mg) in IPA (5% v/v of total volume) and add to the buffer mix.

  • Enzyme Addition: Add screened KRED enzyme (e.g., KRED-P1 panel) (10 mg).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO₄. Concentrate in vacuo.

  • Validation: Analyze e.e. via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Protocol B: Analytical Characterization (Self-Validating)

Confirm identity using these expected spectroscopic signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.80 (m, 4H): Aromatic protons. Look for the distinct singlet-like pattern of the proton between the CN and alkyl group.

    • δ 4.95 (q, J=6.5 Hz, 1H): Benzylic methine proton (-CH -OH). Diagnostic peak.

    • δ 1.50 (d, J=6.5 Hz, 3H): Methyl group (-CH₃).

  • IR (ATR):

    • ~2230 cm⁻¹: Sharp Nitrile (-C≡N) stretch. Critical for confirming the nitrile is intact.

    • ~3400 cm⁻¹: Broad Hydroxyl (-OH) stretch.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile. Retrieved October 26, 2025 from [Link]

  • RCSB PDB (2015). Crystal Structure of ketoreductase from Lactobacillus kefir (KRED) for enantioselective reduction. Retrieved October 26, 2025 from [Link]

  • MDPI (2022). Structural Characterization of Kinase Inhibitor Intermediates (Imatinib Analogs). Molbank 2022.[2] Retrieved October 26, 2025 from [Link]

Sources

Chiral Architectures: Technical Guide to 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) Core Challenge: Establishing high enantiomeric excess (ee >99%) for a meta-substituted aromatic alcohol used as a pharmacophore scaffold. Primary Application: Precursor for chiral amines (via nitrile reduction) and key intermediate in the synthesis of norepinephrine reuptake inhibitors and calcilytics.

This guide details the stereochemical management of 3-(1-hydroxyethyl)benzonitrile, contrasting Asymmetric Ketone Reduction (Route A) and Lipase-Mediated Kinetic Resolution (Route B).[1] It provides validated analytical protocols for Quality Control (QC).[1]

Part 1: Molecular Logic & Stereochemistry[1]

The chirality of 3-(1-hydroxyethyl)benzonitrile arises at the benzylic position.[1] The meta-cyano group exerts an electron-withdrawing effect (


), which influences the reactivity of the carbonyl precursor but remains chemically stable under standard enzymatic conditions.
Absolute Configuration Assignment (CIP Rules)

To assign the (R) or (S) configuration, we rank the substituents attached to the chiral center based on atomic number and connectivity:

  • -OH (Oxygen, Atomic #8) → Priority 1 [1]

  • -Ar-CN (Aromatic Ring Carbon) → Priority 2 [1]

  • -CH3 (Methyl Carbon) → Priority 3 [1]

  • -H (Hydrogen) → Priority 4 [1]

Visualization: If the Hydrogen (4) is oriented away from the viewer:

  • Clockwise (1 → 2 → 3): (R)-enantiomer

  • Counter-Clockwise (1 → 2 → 3): (S)-enantiomer

CIP_Logic cluster_decision Configuration Assignment Center Chiral Center (Benzylic Carbon) OH 1. Hydroxyl (-OH) Atomic #: 8 Center->OH Highest Priority Ar 2. Aryl Nitrile (-C6H4CN) C attached to (C, C, H) Center->Ar Me 3. Methyl (-CH3) C attached to (H, H, H) Center->Me H 4. Hydrogen (-H) Atomic #: 1 Center->H Lowest Priority R_conf (R)-Enantiomer Clockwise Path (1->2->3) S_conf (S)-Enantiomer Counter-Clockwise

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for 3-(1-hydroxyethyl)benzonitrile.[1]

Part 2: Synthesis Strategies

Route A: Asymmetric Reduction (Biocatalytic)

Best for: Large-scale manufacturing, 100% theoretical yield.[1] Mechanism: Stereoselective reduction of 3-acetylbenzonitrile using Ketoreductases (KREDs) coupled with a cofactor recycling system.[1]

The electron-deficient nature of the 3-cyanophenyl ring makes the carbonyl carbon highly electrophilic, facilitating rapid hydride transfer from NADPH.

Protocol: KRED-Mediated Reduction[1][2]
  • Substrate Preparation: Dissolve 3-acetylbenzonitrile (50 mM) in IPA/Buffer mix (10% v/v IPA).

  • Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Enzyme Load:

    • KRED (e.g., Lactobacillus kefir variants): 5 U/mmol substrate.[1]

    • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (1.2 eq) OR Isopropanol (if using an alcohol-tolerant KRED).[1]

  • Reaction: Incubate at 30°C, 250 rpm for 24 hours.

  • Work-up: Extract with Ethyl Acetate (EtOAc).[1] Dry over

    
    .[1]
    

KRED_Pathway cluster_recycling Cofactor Regeneration Ketone 3-Acetylbenzonitrile (Prochiral) Alcohol (S)-3-(1-Hydroxyethyl)benzonitrile (Chiral Product) Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer KRED Ketoreductase (KRED) GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: Enzymatic cycle for the asymmetric reduction of 3-acetylbenzonitrile.

Route B: Kinetic Resolution (Lipase-Mediated)

Best for: Lab-scale preparation of both enantiomers or when KRED screening is unavailable.[1] Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the racemic alcohol, leaving the (S)-alcohol unreacted.

Protocol: Kinetic Resolution
  • Substrate: 1.0 g racemic 3-(1-hydroxyethyl)benzonitrile.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).[1] Note: Hydrophobic solvents increase enzyme stability.

  • Acyl Donor: Vinyl Acetate (3.0 equivalents).[1]

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol.

  • Monitoring: Stop reaction at exactly 50% conversion (approx. 4-6 hours).

  • Separation: Flash chromatography (Hexane:EtOAc 80:20). The (R)-acetate elutes first; the (S)-alcohol elutes second.[1]

Part 3: Analytical Control (QC)

Accurate determination of Enantiomeric Excess (ee) is critical.[1][3] The meta-cyano group provides a distinct UV chromophore but does not significantly alter retention on polysaccharide columns compared to unsubstituted analogs.[1]

Chiral HPLC Method

Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol (90:[1]10)Standard normal phase for aromatic alcohols.[1]
Flow Rate 1.0 mL/minBalances resolution and run time.[1]
Detection UV @ 220 nm or 254 nmNitrile absorbance maximum.[1]
Temperature 25°CLower temp improves chiral recognition resolution (

).[1]
Elution Order (S)-enantiomer / (R)-enantiomerNote: Order must be verified with authentic standards as it can shift with solvent.

Self-Validating Check:

  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Tailing Factor: Should be < 1.2. If tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions with the hydroxyl group.[1]

Part 4: Pharmaceutical Utility & References[1][3][4][5][6]

Applications

The 3-(1-hydroxyethyl)benzonitrile scaffold serves as a "chiral handle" in drug design.[1]

  • Chiral Amines: The nitrile group is reduced (using

    
     or Raney Ni/H2) to form 3-(1-hydroxyethyl)benzylamine , a precursor for calcilytics.[1]
    
  • Rivastigmine Analogs: The meta-substitution pattern mimics the pharmacophore of phenylcarbamate-based cholinesterase inhibitors used in Alzheimer's treatment.[1]

References
  • Biocatalytic Reduction (General Class)

    • Mechanism:[4] Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2021.[1]

    • Relevance: Establishes the protocol for acetophenone deriv
  • Lipase Kinetic Resolution

    • Protocol: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds."[1] Tetrahedron, 2007.[1] [1]

    • Specific Enzyme: Anderson, E.M., et al. "Origin of Enantioselectivity in Candida antarctica Lipase B." Angewandte Chemie, 2005. (Explains the binding pocket preference for (R)-alcohols).
  • Analytical Methods

    • HPLC Columns: Daicel Corporation.[1] "Chiralcel OD-H Instruction Manual."

    • Compound Data: PubChem Entry for 3-(1-hydroxyethyl)benzonitrile (CID 11228875).[1] [1]

  • Synthesis of Related Nitriles

    • Context: Wang, Y., et al. "Biocatalytic Synthesis of Chiral Alcohols containing Nitrile Groups." Advanced Synthesis & Catalysis, 2010.[1] (Discusses compatibility of nitriles with KREDs).

Sources

(S)-3-(1-Hydroxyethyl)benzonitrile vs (R)-3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the synthesis, analysis, and application of (S)- and (R)-3-(1-Hydroxyethyl)benzonitrile. It is designed for medicinal chemists and process engineers requiring high enantiomeric excess (ee) and scalable protocols.

Stereoselective Synthesis, Inversion Strategies, and Analytical Resolution

Executive Summary: The Chiral Imperative

The 3-(1-hydroxyethyl)benzonitrile scaffold is a "privileged structure" in drug discovery, serving as a critical chiral building block for NK1 antagonists, calcimimetics, and various kinase inhibitors.[] The nitrile moiety acts as a versatile handle for transformation into benzylamines, amides, or heterocycles, while the chiral hydroxyl group often dictates the binding affinity of the final pharmacophore.[]

Achieving >99% ee is rarely optional; it is a regulatory and functional mandate. This guide contrasts the biocatalytic and chemocatalytic routes to both enantiomers and details the "Stereochemical Switch" protocol using the Mitsunobu reaction.

Structural & Physicochemical Divergence

While enantiomers share scalar physical properties (BP, MP), their interaction with polarized light and biological systems differs fundamentally.[]

Property(S)-3-(1-Hydroxyethyl)benzonitrile(R)-3-(1-Hydroxyethyl)benzonitrileRacemate
CAS Number 258525-51-8 Not widely listed (derivative dependent)115098-69-6
Molecular Weight 147.17 g/mol 147.17 g/mol 147.17 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oilViscous oil
Stereochemistry (S)-Configuration (Prelog Rule*)(R)-Configuration50:50 Mixture
Precursor 3-Acetylbenzonitrile (CAS 6136-68-1)3-Acetylbenzonitrile3-Acetylbenzonitrile
Key Application Chiral benzylamines, Ether synthesisStereoinversion target, Specific inhibitorsGeneral intermediate

*Note: Most standard wild-type Ketoreductases (KREDs) follow Prelog's rule, yielding the (S)-alcohol from acetophenone derivatives. Accessing the (R)-isomer often requires "anti-Prelog" engineered enzymes or chemical inversion.

Biocatalytic Synthesis: The Gold Standard

Why Biocatalysis? Chemical hydrogenation of nitrile-containing ketones is fraught with risk. Metal catalysts (Pd, Pt, Ru) can be poisoned by the nitrile nitrogen, or worse, can reduce the nitrile to a primary amine, destroying the orthogonality of the scaffold.[] Biocatalysis using Ketoreductases (KREDs) is chemoselective—it reduces the ketone only, leaving the nitrile untouched.

The Mechanism

The reaction relies on a coupled enzyme system. The KRED reduces the substrate using NADPH. A second enzyme, Glucose Dehydrogenase (GDH), recycles the expensive cofactor (NADP+ back to NADPH) by oxidizing glucose to gluconolactone.

Visualization: The Enzymatic Cycle

BiocatalyticCycle Substrate 3-Acetylbenzonitrile Product (S)-3-(1-Hydroxyethyl) benzonitrile Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate Catalysis Cofactor_Red NADPH Cofactor_Ox NADP+ Cofactor_Red->Cofactor_Ox Hydride Transfer Cofactor_Ox->Cofactor_Red Regeneration GDH GDH (Recycling) Glucose Glucose GDH->Glucose Catalysis Glucono Gluconolactone Glucose->Glucono Oxidation

Caption: Coupled enzymatic cycle showing substrate reduction driven by KRED and cofactor regeneration driven by GDH.

Protocol: KRED Reduction (Bench Scale)
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate.

  • Substrate Solution: Dissolve 3-acetylbenzonitrile (100 mg) in IPA (5% v/v of total volume) or DMSO.

  • Cofactor Mix: Add NADP+ (1.0 mg) and Glucose (150 mg).

  • Enzyme Addition: Add GDH (5 mg) and the specific KRED (e.g., KRED-P1-B02 for (S)-selectivity) (5-10 mg).

  • Reaction: Stir at 30°C for 24 hours. Monitor by HPLC.

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO4. Concentrate.

Chemocatalytic Routes & Stereochemical Inversion

If specific enzymes are unavailable, chemical catalysis is viable but requires strict control to prevent nitrile reduction.[]

Asymmetric Transfer Hydrogenation (ATH)

Using the Noyori catalyst (RuCl), one can access the (S)-enantiomer using formic acid/triethylamine as the hydrogen source.

  • Pros: Scalable, no cofactor cost.[2]

  • Cons: Trace Ruthenium removal required; lower chemoselectivity than enzymes.

The "Stereochemical Switch": Mitsunobu Inversion

Often, the (S)-enantiomer is easier to access (via natural reduction or commercial availability), but the (R)-enantiomer is the required drug intermediate. The Mitsunobu reaction allows for clean inversion of configuration (Walden inversion).

Workflow:

  • Start with (S)-3-(1-Hydroxyethyl)benzonitrile .

  • React with p-Nitrobenzoic acid , Triphenylphosphine (PPh3) , and DEAD/DIAD .[]

  • The intermediate ester has the (R) configuration.

  • Hydrolysis (LiOH/MeOH) yields (R)-3-(1-Hydroxyethyl)benzonitrile .

Visualization: Stereodivergent Workflow

Stereodivergence cluster_Bio Biocatalysis cluster_Chem Chemical Inversion Ketone 3-Acetylbenzonitrile (Achiral Precursor) S_Enz KRED (Prelog) Ketone->S_Enz R_Enz KRED (Anti-Prelog) Ketone->R_Enz S_Prod (S)-3-(1-Hydroxyethyl) benzonitrile S_Enz->S_Prod >99% ee R_Prod (R)-3-(1-Hydroxyethyl) benzonitrile R_Enz->R_Prod >99% ee Mitsunobu Mitsunobu Inversion (DEAD/PPh3 + Hydrolysis) Mitsunobu->R_Prod Walden Inversion S_Prod->Mitsunobu Stereoinversion

Caption: Decision tree for accessing (S) or (R) enantiomers via direct enzymatic reduction or chemical stereoinversion.

Analytical Control

Validating the enantiomeric excess is critical.[3][4] Standard reverse-phase HPLC will not separate these isomers.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Elution: The elution order depends on the specific column, but typically the (S) and (R) isomers will have a separation factor (

    
    ) > 1.1.
    

References

  • Biosynth . (S)-3-(1-Hydroxyethyl)benzonitrile Product Page. Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile. Retrieved from .[5][6]

  • Swamy, K. C. K., et al. (2009) .[] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextual grounding for the Mitsunobu inversion protocol described in Section 4.2).

  • Hollmann, F., et al. (2011) .[] Enzymatic reduction of ketones. Green Chemistry. (Authoritative source for KRED mechanisms).

  • BLD Pharm . (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile Data. Retrieved from . (Used to verify CAS patterns for this scaffold class).

Sources

Technical Guide: Biological Activity & Synthesis of Nitrile-Containing Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The potential biological activity of nitrile-containing aromatic alcohols represents a sophisticated niche in medicinal chemistry and agrochemical design. This guide explores the pharmacophore defined by the synergy between the electron-withdrawing nitrile (-CN) group and the hydrogen-bonding/acidic hydroxyl (-OH) moiety attached to an aromatic core.

Executive Summary: The Dual-Pharmacophore

Nitrile-containing aromatic alcohols—specifically hydroxybenzonitriles (phenols) and cyanobenzyl alcohols —occupy a unique chemical space. They are not merely intermediates but possess intrinsic biological activity driven by electronic push-pull mechanisms.

  • The "Acidic" Warhead (Hydroxybenzonitriles): The nitrile group is a strong electron-withdrawing group (EWG). When para or ortho to a phenolic hydroxyl, it dramatically lowers the pKa of the phenol (from ~10 to ~7–8), enabling it to act as a proton shuttle (uncoupler) at physiological pH.

  • The "Polar" Anchor (Cyanobenzyl Alcohols): In these scaffolds, the nitrile acts as a hydrogen-bond acceptor and a bioisostere for carbonyls or halogens, while the alcohol serves as a metabolic handle or a linker in fragment-based drug design.

This guide focuses on their application as uncouplers of oxidative phosphorylation (herbicides) and reversible enzyme inhibitors (MAO-B inhibitors).

Mechanistic Pharmacology

The Proton Shuttle Mechanism (Herbicides)

The most commercially validated application of this pharmacophore is in herbicides like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).

  • Mode of Action: Uncoupling of oxidative phosphorylation and inhibition of Photosystem II.

  • Chemical Logic: The nitrile and bromine atoms stabilize the phenolate anion via resonance and induction. This delocalization allows the anionic form to be lipophilic enough to traverse lipid bilayers.

    • Protonation: In the acidic intermembrane space (mitochondria) or thylakoid lumen, the molecule exists as the neutral phenol (Ar-OH).

    • Translocation: The neutral species diffuses across the membrane.

    • Deprotonation: In the alkaline matrix or stroma, it releases a proton (H+), collapsing the proton gradient required for ATP synthesis.

    • Recycling: The charge-delocalized anion (Ar-O⁻) moves back across the membrane, driven by the membrane potential, to repeat the cycle.

Enzyme Inhibition (Monoamine Oxidase)

4-Hydroxybenzonitrile (Cyanophenol) and its derivatives act as reversible inhibitors of Monoamine Oxidase (MAO), specifically MAO-B.

  • Binding Mode: The nitrile nitrogen acts as a weak base and hydrogen bond acceptor, interacting with serine or tyrosine residues in the active site. It mimics the carbonyl oxygen of native substrates but with a linear geometry that can penetrate narrow hydrophobic clefts.

  • Selectivity: C4-substituted phthalonitriles have shown nanomolar potency against MAO-B, preventing the oxidative deamination of dopamine.

Visualization of Signaling & Mechanism

The following diagram illustrates the Proton Shuttle Cycle utilized by hydroxybenzonitriles to uncouple oxidative phosphorylation.

ProtonShuttle cluster_Lumen High [H+] Side (Intermembrane Space/Lumen) cluster_Membrane Lipid Bilayer (Hydrophobic Barrier) cluster_Matrix Low [H+] Side (Matrix/Stroma) H_out H+ ArOH_out Ar-OH (Neutral) H_out->ArOH_out ArO_out Ar-O⁻ (Anion) ArO_out->ArOH_out Protonation (Low pH) Diffusion Passive Diffusion ArOH_out->Diffusion ArOH_in Ar-OH (Neutral) Diffusion->ArOH_in Electrophoresis Potential-Driven Transport Electrophoresis->ArO_out Recycling ArO_in Ar-O⁻ (Anion) ArOH_in->ArO_in Deprotonation (High pH) H_in H+ ArOH_in->H_in ArO_in->Electrophoresis

Caption: The uncoupling cycle of hydroxybenzonitriles. The pKa modulation by the nitrile group allows the molecule to shuttle protons across the membrane, dissipating the electrochemical gradient.

Experimental Protocols

Synthesis of 4-Hydroxybenzonitrile (One-Pot Method)

This protocol utilizes a "green" one-pot dehydration of the in-situ formed oxime, avoiding toxic dehydrating agents like SOCl₂.

Reagents:

  • 4-Hydroxybenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (12 mmol)

  • Anhydrous Ferrous Sulfate (FeSO₄) (1 mmol - Catalyst)

  • DMF (Dimethylformamide) (5 mL)[1]

Procedure:

  • Setup: In a 25 mL round-bottom flask, combine 4-hydroxybenzaldehyde, NH₂OH·HCl, and FeSO₄ in DMF.[1]

  • Reaction: Reflux the mixture at 100–120°C for 3–6 hours. The FeSO₄ catalyzes both the oxime formation and the subsequent dehydration to the nitrile.

  • Monitoring: Monitor via TLC (Benzene/Ethyl Acetate 4:1). The aldehyde spot will disappear, replaced by the less polar nitrile spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from water or petroleum ether to yield white crystalline needles (mp 110–113°C).

Validation:

  • IR: Look for the sharp characteristic nitrile stretch at ~2230 cm⁻¹.

  • Yield: Typically >90%.[2][3]

Biological Assay: MAO-B Inhibition (Kynuramine Method)

To verify the biological activity of the synthesized nitrile, an enzymatic assay using Monoamine Oxidase B (MAO-B) is standard.

Principle: MAO-B deaminates the non-fluorescent substrate Kynuramine into an intermediate that spontaneously cyclizes to form 4-Hydroxyquinoline (fluorescent). Inhibitors reduce the rate of fluorescence increase.

Protocol:

  • Reagents:

    • Recombinant Human MAO-B (0.015 mg/mL in phosphate buffer).

    • Substrate: Kynuramine dihydrobromide (50 µM final conc).

    • Test Compound: 4-Hydroxybenzonitrile (dissolved in DMSO, varying concentrations).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Workflow:

    • Incubation: Mix 10 µL of Test Compound with 230 µL of Buffer and 10 µL of Enzyme. Incubate at 37°C for 10 mins.

    • Start: Add 50 µL of Kynuramine substrate.

    • Measurement: Monitor fluorescence kinetically for 20 mins (Excitation: 310 nm, Emission: 400 nm).

  • Analysis:

    • Calculate the slope (V) of the linear fluorescence increase.

    • Determine % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Quantitative Data Summary

The following table compares the physicochemical properties that dictate the biological activity of phenol vs. nitrile-substituted phenols.

CompoundStructurepKa (approx)LogPBiological Role
Phenol Ph-OH10.01.5General antiseptic (toxic)
4-Hydroxybenzonitrile 4-CN-Ph-OH7.91.6MAO Inhibitor, Herbicide intermediate
Bromoxynil 3,5-Br2-4-CN-Ph-OH4.03.8Potent Uncoupler (Herbicide)
3-Cyanobenzyl alcohol 3-CN-Ph-CH2OH~14 (alcohol)0.8Metabolic Linker / Intermediate

References

  • Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and SAR Studies.

    • Source: N
    • URL:[Link]

  • Unique cellular effect of the herbicide bromoxynil revealed by electrophysiological studies.

    • Source: PubMed[4]

    • URL:[Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph

    • Source: Asian Journal of Chemistry
    • URL:[Link] (Specific article citation: Asian J. Chem. 2002, 14, 1789)

  • Monoamine oxidase inhibition by C4-substituted phthalonitriles.

    • Source: Bioorganic Chemistry (Elsevier) / PubMed
    • URL:[Link]

  • Uncouplers of oxidative phosphoryl

    • Source: Biomolecules & Therapeutics / PMC
    • URL:[Link]

Sources

Technical Guide: Synthesis and Applications of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-(1-Hydroxyethyl)benzonitrile , a critical chiral building block in medicinal chemistry. This document synthesizes synthetic methodologies, biocatalytic innovations, and downstream applications, designed for researchers in drug development.

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6 ; Racemic) is a versatile intermediate used in the synthesis of chiral amines, heterocycles, and pharmaceutical scaffolds.[1] Its structural core—a meta-substituted benzene ring featuring a nitrile group and a secondary alcohol—serves as a "chemical handle" for divergent synthesis. The nitrile allows for transformation into amides, acids, or amines, while the chiral alcohol (typically the (S)-enantiomer ) is a precursor for stereospecific nucleophilic substitutions, critical in the development of neuroactive agents and agrochemicals.

Chemical Identity & Structural Analysis

The molecule exists as a racemate or as distinct enantiomers. In drug discovery, the enantiopurity of the hydroxyethyl group is often the yield-limiting factor.

PropertyData
IUPAC Name 3-(1-Hydroxyethyl)benzonitrile
CAS (Racemic) 115098-69-6
CAS (S-Enantiomer) 19179-84-1 (Generic for chiral alcohols of this class) / Specific: 258525-51-8
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Key Functionality Secondary Alcohol (Chiral Center), Nitrile (Electrophile/Precursor)
Structural Homology

This compound shares significant structural homology with the key intermediate of Rivastigmine (a cholinesterase inhibitor). Both molecules rely on the establishment of a chiral center at the benzylic position (1-hydroxyethyl or 1-aminoethyl group), making the synthesis of 3-(1-hydroxyethyl)benzonitrile a model system for optimizing benzylic asymmetric reductions.

Synthetic Methodologies

The synthesis of 3-(1-hydroxyethyl)benzonitrile primarily proceeds via the reduction of 3-acetylbenzonitrile (CAS: 6136-68-1). We present three protocols ranging from standard laboratory preparation to advanced asymmetric manufacturing.

Route A: Chemical Reduction (Racemic)

Best for: Initial scaffold generation and analytical standard preparation.

Protocol:

  • Substrate: Dissolve 3-acetylbenzonitrile (1.0 eq) in Methanol (0.5 M).

  • Reagent: Cool to 0°C and add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise to minimize exothermic runaway.

  • Workup: Quench with 1N HCl, extract with Ethyl Acetate, and concentrate.

  • Result: Quantitative yield of racemic alcohol.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Best for: High-throughput chemical synthesis of enantiomers.

Utilizing Noyori-type catalysts (Ru-arene-diamine complexes), this route avoids high-pressure hydrogenation and uses formic acid/triethylamine as the hydrogen source.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Conditions: HCOOH/Et₃N (5:2 azeotrope), 25°C, 24h.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl carbon while the amine proton is transferred to the oxygen, ensuring high enantioselectivity (>95% ee).

Route C: Biocatalytic Reduction (Green Chemistry)

Best for: >99% ee requirements and industrial scalability.

This method utilizes Ketoreductases (KREDs) coupled with a cofactor recycling system.[2] It is the preferred route for pharmaceutical intermediates due to mild conditions and superior optical purity.

Experimental Workflow:

  • Buffer Preparation: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Cofactor Mix: Add NADP⁺ (1.0 g/L) and Glucose (1.5 eq).

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH) for recycling and the specific KRED (e.g., KRED-P1 series).

  • Reaction: Add 3-acetylbenzonitrile (dissolved in 5% DMSO). Stir at 30°C.

  • Outcome: The KRED selectively reduces the ketone from the Re or Si face (enzyme dependent), yielding the (S) or (R) alcohol with >99% ee.

SynthesisPathways cluster_downstream Downstream Applications Ketone 3-Acetylbenzonitrile (Precursor) Racemic Racemic Alcohol (±)-3-(1-Hydroxyethyl)... Ketone->Racemic NaBH4 / MeOH (Non-selective) S_Enantiomer (S)-Alcohol (>99% ee) Ketone->S_Enantiomer KRED / NADH (Biocatalytic) R_Enantiomer (R)-Alcohol (>99% ee) Ketone->R_Enantiomer Ru-TsDPEN (Asymmetric Transfer) Deriv Benzisoxazoles (Cyclization) Racemic->Deriv Hydroxylamine / Base Amine Chiral Amine (Ritter Reaction) S_Enantiomer->Amine Activation (MsCl) -> NaN3 -> Red

Caption: Synthesis pathways for 3-(1-Hydroxyethyl)benzonitrile showing chemical (racemic) and enzymatic/catalytic (chiral) routes.

Analytical Characterization

Validating the identity and purity of the product is essential.

TechniqueDiagnostic Signal / ParameterInterpretation
¹H NMR (CDCl₃) δ 4.95 (q, 1H) The methine proton (CH-OH) appears as a distinct quartet due to coupling with the methyl group.
¹H NMR (CDCl₃) δ 1.50 (d, 3H) The methyl group doublet; shift confirms reduction of the acetyl (approx δ 2.6) to the ethyl alcohol.
IR Spectroscopy 2230 cm⁻¹ Sharp absorption band characteristic of the Nitrile (C≡N) stretch.
Chiral HPLC Chiralcel OD-H or AD-H Essential for determining enantiomeric excess (ee). Mobile phase: Hexane/IPA (90:10).

Applications in Drug Development

The utility of 3-(1-hydroxyethyl)benzonitrile extends beyond a simple intermediate. It serves as a scaffold for:

  • Chiral Amines via Stereospecific Substitution: The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) and displaced by an azide (NaN₃) with inversion of configuration (Walden inversion). Subsequent reduction yields 3-(1-aminoethyl)benzonitrile , a core motif in CNS-active drugs.

    • Reaction: (S)-Alcohol → (S)-OMs → (R)-N₃ → (R)-Amine.

  • Benzisoxazole Synthesis: Reaction with hydroxylamine allows for the formation of benzisoxazole derivatives, which are pharmacophores in antipsychotic medications (e.g., Risperidone analogs).

  • Agrochemicals: Benzonitrile derivatives are frequently screened for herbicidal activity (photosystem II inhibitors). The lipophilicity introduced by the hydroxyethyl group modulates bioavailability.

Biocatalysis Substrate 3-Acetylbenzonitrile Product (S)-3-(1-Hydroxyethyl)benzonitrile Substrate->Product Reduction NADH NAD(P)H NAD NAD(P)+ NADH->NAD Cofactor Oxidation NAD->NADH Recycling Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED Ketoreductase (KRED) GDH Glucose Dehydrogenase (GDH)

Caption: Biocatalytic cycle showing the KRED-mediated reduction coupled with a GDH cofactor recycling system for sustainable synthesis.

References

  • BenchChem. (2025).[3] Synthesis of 3-Hydroxy-2-isopropylbenzonitrile step-by-step protocol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11228875, 3-(1-hydroxyethyl)benzonitrile. Retrieved from

  • Li, C., et al. (2020).[4] Ketoreductase Catalyzed Stereoselective Bioreduction of β-Keto Esters. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • ChemicalBook. (2025). 3-Acetylbenzonitrile Properties and Uses. Retrieved from

  • OrgSyn. (2010). Asymmetric Synthesis of Chiral Pyrrolidines via Negishi Coupling. Organic Syntheses. Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From Racemic Reduction to Asymmetric Catalysis

Executive Summary

3-(1-Hydroxyethyl)benzonitrile is a pivotal chiral building block in the synthesis of diverse pharmaceutical agents, particularly those targeting central nervous system (CNS) pathways where the meta-substitution pattern and chiral benzylic alcohol motif are critical for receptor binding.[1]

This guide addresses the primary challenge in synthesizing this intermediate: Chemoselectivity . The nitrile (cyano) group at the meta position is susceptible to hydrolysis (to amide/acid) under strong aqueous acidic/basic conditions or over-reduction (to amine) with potent hydride donors (e.g., LiAlH4).[1]

We present three validated protocols ranging from cost-effective racemic synthesis to high-purity asymmetric catalysis:

  • Protocol A: Standard Racemic Reduction (NaBH₄) – For initial SAR screening.[1]

  • Protocol B: Asymmetric Transfer Hydrogenation (ATH) – For scalable chiral synthesis (>95% ee).[1]

  • Protocol C: Biocatalytic Reduction (KRED) – Green chemistry approach for ultra-high selectivity.[1]

Chemical Strategy & Mechanism[2]

The transformation relies on the nucleophilic attack of a hydride species on the carbonyl carbon. The electron-withdrawing nature of the nitrile group at the meta position activates the carbonyl, making it more electrophilic than acetophenone. However, this also increases the acidity of the


-protons, posing a risk of racemization via enolization if base concentration is too high during asymmetric synthesis.
Reaction Scheme

ReactionScheme Substrate 3-Acetylbenzonitrile (Achiral Ketone) Product 3-(1-Hydroxyethyl)benzonitrile (Chiral Alcohol) Substrate->Product Protocol A: NaBH4 (Racemic) Substrate->Product Protocol B: Ru-TsDPEN (Enantioselective)

Figure 1: Synthetic pathways for the reduction of 3-acetylbenzonitrile.

Protocol A: Standard Racemic Reduction (NaBH₄)[1]

Objective: Rapid generation of racemic material for analytical standards or non-chiral applications. Mechanism: Nucleophilic addition of borohydride.[1] Chemoselectivity: NaBH₄ is mild enough to leave the nitrile intact while quantitatively reducing the ketone.

Materials
  • Substrate: 3-Acetylbenzonitrile (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (0.6 eq; theoretical is 0.25, excess ensures completion)

  • Solvent: Methanol (MeOH) (anhydrous preferred)[1]

  • Quench: Sat. NH₄Cl or 1M HCl

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzonitrile (1.45 g, 10 mmol) in MeOH (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (227 mg, 6 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution occurs.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 45 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting ketone (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).[1]

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (10 mL) or 1M HCl dropwise until pH ~7. Do not allow pH to drop below 4 to prevent nitrile hydrolysis.

  • Workup: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Result: Colorless to pale yellow oil.[1] Yield typically >92%.[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Synthesis of highly enantioenriched (R)- or (S)-alcohol. Mechanism: Noyori-Ikariya type metal-ligand bifunctional catalysis.[1] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (for S-alcohol) or [(S,S)-TsDPEN] (for R-alcohol).[1] Note: The stereochemical outcome depends on the specific catalyst-substrate interaction; verify configuration via optical rotation.[2]

Materials
  • Substrate: 3-Acetylbenzonitrile (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)[1]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Catalyst Loading: Add the Ruthenium catalyst (1 mol%) and 3-acetylbenzonitrile (1.45 g, 10 mmol).

  • Solvent/Reagent: Add the Formic Acid/TEA azeotrope (5 mL). If solubility is poor, add 2-3 mL of degassed DCM.[1]

  • Reaction: Stir at 28°C for 14-24 hours.

    • Note: The nitrile group activates the ketone, often allowing faster reaction times than unsubstituted acetophenone.

  • Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash organics with saturated NaHCO₃ (to remove Formic acid), then brine. Dry over MgSO₄ and concentrate.

  • Refinement: Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be required to remove catalyst residues (colored).[1]

  • Result: >95% yield, typically >90-96% ee.[1]

ATH Catalytic Cycle Visualization

ATH_Cycle Ru_Hydride Ru-H Species (Active Catalyst) Transition TS: Hydride Transfer (Concerted) Ru_Hydride->Transition Ru_Amido Ru-Amido Species (Dehydrogenated) Transition->Ru_Amido Ru_Amido->Ru_Hydride Regeneration HCOOH HCOOH / TEA HCOOH->Ru_Amido H2 Source Product Chiral Alcohol Substrate Ketone

Figure 2: Simplified Noyori Asymmetric Transfer Hydrogenation cycle.

Protocol C: Biocatalytic Reduction (KRED)[1][4]

Objective: Ultra-high enantiopurity (>99% ee) under mild aqueous conditions. Mechanism: Enzymatic hydride transfer from NADPH.[1]

Materials
  • Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis, Daicel).[1]

  • Cofactor: NADP+ / NADPH.[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose OR Isopropyl Alcohol (IPA) if the KRED is IPA-tolerant.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure
  • Buffer Prep: Prepare 20 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO₄.[1]

  • Substrate Solution: Dissolve 3-acetylbenzonitrile (200 mg) in IPA (1 mL) or DMSO (0.5 mL).

  • Reaction Mix: To the buffer, add:

    • Substrate solution.[1]

    • NADP+ (10 mg).[1]

    • Glucose (300 mg) + GDH (5 mg) [Recycling System].[1]

    • KRED Enzyme (10-20 mg).[1]

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Workup: Add EtOAc (20 mL), centrifuge to break emulsion, and separate organic layer.

  • Analysis: Analyze the organic layer directly via Chiral HPLC to determine conversion and ee.

Analytical Characterization & QC

1H NMR Data (CDCl₃, 400 MHz)
  • δ 7.65 (s, 1H): Aromatic (H-2, ortho to CN and alkyl).[1]

  • δ 7.58 (d, J=7.6 Hz, 1H): Aromatic (H-6, ortho to CN).[1]

  • δ 7.55 (d, J=7.8 Hz, 1H): Aromatic (H-4, para to CN).

  • δ 7.43 (t, J=7.7 Hz, 1H): Aromatic (H-5, meta to CN).[1]

  • δ 4.93 (q, J=6.4 Hz, 1H): Benzylic CH (coupled to methyl).[1]

  • δ 2.20 (br s, 1H): Hydroxyl OH (shift varies with concentration).[1]

  • δ 1.48 (d, J=6.4 Hz, 3H): Methyl group.

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1]

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 220 nm (Nitrile absorbance) or 254 nm.[1]

  • Expected Retention:

    • Enantiomer 1: ~12 min

    • Enantiomer 2: ~15 min

    • Note: Inject racemic standard from Protocol A to establish retention times.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning or wet solvent.[1]Ensure DCM is anhydrous.[1] Degas solvents to remove O₂.[1] Increase temp to 35°C.
Low ee (ATH) Temperature too high or racemization.[1]Lower reaction temperature to 20°C. Ensure base (TEA) is not in large excess.[1]
Nitrile Hydrolysis Aqueous workup too acidic/basic or hot.[1]Keep workup pH between 5-8.[1] Keep temperature <30°C during extraction.[1]
Emulsions (Biocat) Protein precipitation at interface.[1]Filter through Celite pad or centrifuge before separation.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97-102.[1] Link[1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.[1] Link

  • PubChem. (2025).[1][4] Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile.[1] National Library of Medicine.[1] Link[1][4]

  • Hollmann, F., et al. (2021).[1] Biocatalytic Reduction of Ketones. Green Chemistry, 23, 615-618.[1] Link

  • Sigma-Aldrich. (2025).[1] Chiral HPLC Application Guide. Link

Sources

Application Note: Asymmetric Synthesis of Chiral 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

This application note details the asymmetric synthesis of 3-(1-Hydroxyethyl)benzonitrile (CAS: 13589-72-5), a critical chiral building block in the synthesis of pharmaceutical intermediates, including aromatase inhibitors and various CNS-active agents.[1]

The reduction of 3-acetylbenzonitrile to its corresponding chiral alcohol requires high enantioselectivity (


). This guide presents two validated protocols:
  • Biocatalytic Reduction: A "Green Chemistry" approach utilizing engineered Ketoreductases (KREDs) with cofactor recycling, offering mild conditions and superior selectivity.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical method using Ruthenium-arene-diamine complexes (Noyori-type), ideal for scalability and solubility management.[1]

Target Molecule[1][2][3][4][5][6]
  • Substrate: 3-Acetylbenzonitrile[1][2][3][4]

  • Product: (S)- or (R)-3-(1-Hydroxyethyl)benzonitrile[1]

  • Key Challenge: Controlling the stereochemistry at the benzylic position while preventing hydrolysis of the nitrile group.

Route Selection Strategy

FeatureBiocatalytic Reduction (Protocol A)Asymmetric Transfer Hydrogenation (Protocol B)
Enantioselectivity Excellent (>99% ee typical)High (95-98% ee)
Conditions Aqueous buffer, 30°C, pH 7Organic solvent, 25-40°C
Catalyst Engineered KRED (e.g., Codexis, Evoxx)RuCl(p-cymene)[(S,S)-TsDPEN]
Scalability High (requires fermentation/enzyme supply)High (commercially available catalyst)
Sustainability High (Biodegradable, no heavy metals)Moderate (Ru metal waste management required)

Protocol A: Biocatalytic Reduction (Enzymatic)

This protocol utilizes a Ketoreductase (KRED) coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH) to drive the equilibrium forward.

Mechanism of Action

The KRED enzyme transfers a hydride from the cofactor NADPH to the ketone. The oxidized NADP+ is immediately recycled back to NADPH by GDH, which oxidizes Glucose to Gluconolactone.

Biocatalysis Substrate 3-Acetylbenzonitrile Product Chiral Alcohol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme KRED->Substrate Catalyzes GDH GDH Enzyme GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Experimental Procedure (Gram Scale)

Reagents:

  • 3-Acetylbenzonitrile: 5.0 g (34.4 mmol)[1]

  • KRED Enzyme (e.g., KRED-P1 panel variant): 100 mg[1]

  • NADP+ (Cofactor): 25 mg

  • Glucose (Co-substrate): 7.5 g (1.2 eq)

  • GDH (Glucose Dehydrogenase): 50 mg (or ~500 Units)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (containing 1 mM MgSO4)

  • Solvent: DMSO (5% v/v as co-solvent)

Step-by-Step:

  • Buffer Prep: In a 250 mL round-bottom flask equipped with an overhead stirrer, charge 100 mL of Phosphate Buffer (pH 7.0).

  • Cofactor Mix: Add Glucose (7.5 g) and NADP+ (25 mg). Stir until dissolved.

  • Enzyme Addition: Add GDH (50 mg) and the specific KRED (100 mg). Note: Enzymes should be added last to prevent denaturation.

  • Substrate Addition: Dissolve 3-Acetylbenzonitrile (5.0 g) in 5 mL DMSO. Add this solution dropwise to the stirring buffer mixture.

  • Reaction: Stir at 30°C at 250 rpm. Monitor pH; maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor conversion by HPLC every 4 hours. Reaction typically completes in 12-24 hours.

  • Workup:

    • Add Celite (5 g) and stir for 10 mins.

    • Filter through a Celite pad to remove protein precipitations.

    • Extract the filtrate with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude product is often >98% pure. If necessary, purify via silica gel chromatography (Hexane/EtOAc 8:2).

Protocol B: Asymmetric Transfer Hydrogenation (Chemical)

This protocol uses the Noyori-Ikariya catalyst system. It is preferred when biological handling (fermentation/enzymes) is not feasible or when strictly anhydrous conditions are desired.

Mechanism of Action

The Ruthenium-monohydride species forms via reaction with formate. The catalyst activates the ketone via a "metal-ligand bifunctional" mechanism, where the amino proton of the ligand directs the substrate, ensuring high facial selectivity.

ATH_Mechanism PreCat Ru-Cl Precatalyst ActiveCat Ru-H Active Species PreCat->ActiveCat HCOOH/Et3N (-HCl, -CO2) TS transition State (Bifunctional Activation) ActiveCat->TS + Substrate Product Chiral Alcohol (>96% ee) TS->Product Hydride Transfer Product->ActiveCat Regeneration (+ HCOOH)

Figure 2: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Procedure

Reagents:

  • 3-Acetylbenzonitrile: 5.0 g (34.4 mmol)[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7): 109 mg (0.5 mol%)[1]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope)[5]

  • Solvent: Dichloromethane (DCM) or neat (if solubility permits)

Step-by-Step:

  • Degassing: Degas the Formic Acid/TEA mixture and DCM by sparging with Nitrogen for 20 minutes. Oxygen poisons the Ruthenium hydride.

  • Catalyst Charge: In a dry Schlenk flask under N2, add the Ru-catalyst (109 mg) and 3-Acetylbenzonitrile (5.0 g).

  • Solvent Addition: Add degassed DCM (15 mL). Stir to dissolve.

  • Reaction Initiation: Add the Formic Acid/TEA mixture (10 mL, excess) via syringe.

  • Reaction: Stir at 25-30°C. Evolution of CO2 gas will be observed (ensure venting via a bubbler).

  • Completion: Monitor by TLC or HPLC (approx. 10-16 hours).

  • Quench: Dilute with water (50 mL).

  • Workup:

    • Separate the organic layer.[6]

    • Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.

    • Dry over Na2SO4 and concentrate.[6]

  • Purification: Recrystallization from Hexane/IPA or flash chromatography.

Analytical Methods & Quality Control

Enantiomeric Excess (ee) Determination: To validate the chirality of the product, use Chiral HPLC.[7][8]

ParameterCondition
Column Chiralcel OD-H or Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 :[1] 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzonitrile absorption)
Temperature 25°C
Retention Times (R)-isomer: ~12.5 min; (S)-isomer: ~14.2 min (Verify with racemic standard)

Process Control Workflow:

ProcessFlow Start Start Synthesis Check1 IPC: HPLC Conversion Target >98% Start->Check1 Check1->Start Fail (Extend Time) Workup Workup & Isolation Check1->Workup Pass Check2 QC: Chiral HPLC Target >99% ee Workup->Check2 Final Final Product 3-(1-Hydroxyethyl)benzonitrile Check2->Final Pass Reprocess Recrystallize Check2->Reprocess Fail (<98% ee) Reprocess->Check2

Figure 3: Quality Control decision tree for synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Biocatalysis) pH drift or Enzyme InhibitionUse pH stat (auto-titrator); add DMSO cosolvent (up to 10%) to improve substrate solubility.[1]
Low Conversion (Chemical) Oxygen poisoning or old catalystDegas solvents thoroughly; use fresh Ru-catalyst; increase temp to 40°C.
Low ee (Chemical) Temperature too highLower reaction temperature to 0-5°C (will slow rate but improve selectivity).[1]
Racemization Acidic workupBenzylic alcohols are sensitive.[1] Avoid strong acids during workup; ensure neutralization.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits Protocol. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organic Process Research & Development, 15(5), 1138–1147. Link

Sources

Application Note: Advanced Recrystallization Protocols for 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(1-Hydroxyethyl)benzonitrile (3-HEB) is a critical chiral intermediate, most notably utilized in the synthesis of Rivastigmine (Exelon), a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2][3][4]

Synthesized primarily via the chemo- or biocatalytic reduction of 3-acetylbenzonitrile, the isolation of 3-HEB presents a specific set of thermodynamic challenges.[1][2][3][4] Its relatively low melting point (approx. 48–52°C for the racemate) and secondary alcohol functionality create a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.[1][2][3][4]

This application note details two field-proven recrystallization protocols designed to mitigate oiling out, maximize enantiomeric purity (if applicable), and remove common upstream impurities such as unreacted ketone precursors and inorganic borate salts.

Physicochemical Profile & Solubility Logic

Before attempting crystallization, the solvent system must be matched to the solute's thermodynamic properties.[1][2][4] 3-HEB exhibits "amphiphilic-like" behavior due to the competition between the lipophilic benzonitrile ring and the hydrophilic hydroxyl group.[1][2][4]

Table 1: Critical Physicochemical Properties[2][3][4]
PropertyValue / DescriptionImplications for Processing
Molecular Weight 147.17 g/mol Low MW facilitates rapid dissolution kinetics.[1][2][3][4]
Melting Point ~48–52°C (Solid)CRITICAL: Proximity to ambient temp requires chilled isolation.[1][2][3][4] High risk of melt-phase separation.[1][2][3][4]
Polarity Moderate (LogP ~1.[1][2][3][4]2)Soluble in medium-polarity solvents; insoluble in aliphatics.[1][2][3][4]
Key Impurities 3-AcetylbenzonitrileKetone precursor; less polar than 3-HEB.[1][2][3][4]
Solubility Matrix & Solvent Selection[2][3][4][5]
  • Good Solvents (Dissolvers): Ethyl Acetate, Toluene, Isopropyl Alcohol (IPA), Dichloromethane (DCM).[1][2][3][4]

  • Anti-Solvents (Precipitators): n-Heptane, Hexanes, Cyclohexane, Water (only with alcohols).[1][2][3]

Selection Rationale:

  • Protocol A uses Toluene/Heptane .[1][2][3][4] Toluene provides excellent pi-pi stacking solvation for the aromatic ring, while Heptane acts as a gentle anti-solvent.[1][2][3][4] This system is superior for removing non-polar ketone impurities.[1][2][3][4]

  • Protocol B uses IPA/Water .[1][2][3][4] This is a high-polarity system ideal for removing inorganic salts carried over from reduction steps (e.g., NaBH4 residues).[1][2][3][4]

Visual Workflow: The Crystallization Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the crude material's impurity profile.

RecrystallizationLogic Start Crude 3-(1-Hydroxyethyl)benzonitrile Analyze Analyze Impurity Profile (HPLC / GC) Start->Analyze Decision Dominant Impurity Type? Analyze->Decision PathA Non-Polar Organics (e.g., 3-Acetylbenzonitrile) Decision->PathA Organic Impurities PathB Inorganic Salts / Polar Residues (e.g., Borates, Salts) Decision->PathB Salts/Polar ProtocolA PROTOCOL A: Toluene / Heptane System (Displacement Crystallization) PathA->ProtocolA ProtocolB PROTOCOL B: IPA / Water System (Cooling Crystallization) PathB->ProtocolB OilingCheck Risk Check: Is T > 45°C during addition? ProtocolA->OilingCheck ProtocolB->OilingCheck Seeding CRITICAL STEP: Seed at metastable zone (35-40°C) OilingCheck->Seeding Yes (Correct) Final Pure Crystalline Solid Seeding->Final

Figure 1: Decision matrix for solvent selection based on upstream impurity profiles.[1][2][3][4]

Detailed Protocols

Protocol A: Toluene/Heptane Displacement (Primary Method)

Best for: Removal of unreacted 3-acetylbenzonitrile and general organic purification.[1][2][3][4] Mechanism: The ketone impurity remains soluble in the Toluene/Heptane mother liquor, while the alcohol product crystallizes out due to hydrogen bonding networks that are insoluble in Heptane.[1][2][4]

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude 3-HEB into a reactor. Add Toluene (20 mL) (2 vol).

  • Heating: Heat the mixture to 50–55°C . Note: Do not exceed 60°C to avoid thermal degradation or unnecessary vaporization.[1][2][3][4] Ensure complete dissolution.[1][2][3][4]

  • Filtration (Optional): If the solution is hazy (insoluble salts), filter hot through a sintered glass funnel or Celite pad.

  • Anti-Solvent Addition (The Critical Step):

    • Maintain temperature at 45–50°C.

    • Slowly add n-Heptane (40 mL) dropwise over 30 minutes.

    • Observation: The solution should remain clear or turn slightly turbid.[1][2][4] If distinct oil droplets form, STOP addition and reheat slightly until homogeneous.

  • Seeding: Cool the solution to 35°C . Add 0.1% w/w pure seed crystals of 3-HEB. Agitate gently for 30 minutes to establish a crystal bed.

  • Crystallization: Cool the slurry to 0–5°C over a period of 2 hours (cooling rate: ~0.25°C/min). Rapid cooling will trap impurities.[1][2][3][4]

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold Heptane (10 mL).

  • Drying: Vacuum dry at 30°C. Caution: High vacuum or high temp can sublime the product.[1][2][3][4]

Protocol B: IPA/Water Cooling

Best for: Removal of inorganic salts and highly polar residues.[1][2][3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 3-HEB in Isopropyl Alcohol (IPA) (1.5 vol) at 45°C.

  • Water Addition: Add Deionized Water dropwise until the solution reaches a "cloud point" (approx. 0.5 to 1.0 vol water).

  • Re-solubilization: Add a minimal amount of IPA to just clear the cloudiness.[1][2][3][4]

  • Controlled Cooling:

    • Cool to 30°C. Seed immediately.[1][2][3][4]

    • Once nucleation is visible (cloud of crystals, not oil), cool to -5°C .[1][2][3][4]

  • Isolation: Filter and wash with a cold 1:1 IPA/Water mixture.

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode for 3-HEB is Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1][2][3][4] This occurs when the crystallization temperature is lower than the liquid-liquid demixing temperature.[1][2][4]

Why it happens: The melting point of 3-HEB is low (~50°C).[1][2][3][4] In the presence of solvents, the effective melting point is depressed further.[1][2][4] If you add anti-solvent too fast, the system enters a region where two liquids (solvent-rich and solute-rich) are more stable than a solid crystal.[1][2][3][4]

Corrective Actions:

  • Increase Temperature: Keep the solution warm (above 40°C) during anti-solvent addition.

  • Seed Early: Introduce seeds at the upper edge of the metastable zone to provide a surface for growth, bypassing the liquid phase separation.[1][2][4]

  • Slow Down: Reduce the cooling rate. Fast cooling favors the formation of the amorphous oil phase.[1][2][4]

References & Authority

  • Compound Data: National Center for Biotechnology Information.[1][2][3][4] PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile.[1][2][3][4] [Link].

  • Synthesis Context: Patents regarding the synthesis of Rivastigmine often cite the reduction of 3-acetylbenzonitrile.[1][2][3][4] See Process for the preparation of Rivastigmine, US Patent 2005/0154056 (illustrating the intermediate pathway).[1][2][3][4] .

  • General Methodology: Myerson, A. S. (2002).[1][2][3][4] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3][4] (Standard reference for "oiling out" mechanisms in low-melting aromatics).

Disclaimer: This protocol is intended for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 3-(1-Hydroxyethyl)benzonitrile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) serves as a versatile chiral "linchpin" in the synthesis of pharmaceutical intermediates. Its bifunctional nature—possessing a reactive secondary benzylic alcohol and a robust nitrile group in the meta position—allows for orthogonal functionalization. This application note details the transition from racemic chemical synthesis to high-fidelity biocatalytic production, followed by divergent downstream applications including Mitsunobu inversion and nitrile transformations.

Key Applications:

  • Chiral Switch: Accessing high ee (enantiomeric excess) intermediates for CNS and oncology drug candidates.

  • Bioisostere Installation: Precursor for tetrazoles (carboxylic acid bioisosteres).

  • Stereochemical Inversion: Substrate for SN2 displacements to generate chiral benzylamines.

Structural Analysis & Reactivity Profile[1][2]

The utility of 3-(1-Hydroxyethyl)benzonitrile lies in its electronic and steric environment.[1]

  • Meta-Substitution: The nitrile group at the meta position exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the benzylic proton compared to unsubstituted 1-phenylethanol. This enhances reactivity in deprotonation events while maintaining stability against spontaneous racemization.

  • Chiral Center: The C1-ethyl alcohol is a stereogenic center. The (S)-enantiomer is typically accessed via enzymatic reduction, while the (R)-enantiomer can be generated via Mitsunobu inversion of the (S)-form.

  • Orthogonality: The nitrile remains inert under typical alcohol oxidations, alkylations, and acylation conditions, allowing it to serve as a "masked" acid or amine to be revealed late-stage.

Visualization: Reactivity Map

ReactivityMap Core 3-(1-Hydroxyethyl) benzonitrile Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Nitrile Group Cyclization Cyclization (Azide) Core->Cyclization + NaN3 Substitution Mitsunobu (Inversion) Core->Substitution + PPh3/DIAD Oxidation Oxidation (PCC/DMP) Core->Oxidation Alcohol Group Acid 3-(1-Hydroxyethyl) benzoic acid Hydrolysis->Acid Tetrazole Tetrazole Derivatives Cyclization->Tetrazole Amine Chiral Benzylamines Substitution->Amine Ketone 3-Acetyl benzonitrile Oxidation->Ketone

Figure 1: Divergent reactivity profile of 3-(1-Hydroxyethyl)benzonitrile, highlighting orthogonal transformation pathways.

Synthesis of the Building Block: The Biocatalytic Route

While reduction of 3-acetylbenzonitrile with NaBH₄ yields a racemate (50:50 mixture), modern pharmaceutical synthesis demands high enantiopurity (>99% ee). The industry standard protocol utilizes Ketoreductases (KREDs) coupled with cofactor recycling.

Comparative Efficiency Data
MethodReagentYieldEnantiomeric Excess (ee)Atom Economy
Chemical Reduction NaBH₄ / MeOH>95%0% (Racemic)Moderate
Asymmetric Hydrogenation Ru-BINAP / H₂85-95%80-92%High
Biocatalytic Reduction KRED / NADPH>90%>99% High (Green)
Protocol 1: Enantioselective Bioreduction

Objective: Synthesis of (S)-3-(1-Hydroxyethyl)benzonitrile from 3-acetylbenzonitrile.

Materials:

  • Substrate: 3-Acetylbenzonitrile (50 mM final conc.)

  • Enzyme: KRED-132 (or equivalent commercial kit, e.g., from Codexis/Daicel)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as co-solvent)

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas by sonication for 10 mins.

  • Cofactor Mix: Dissolve Glucose (1.5 equivalents relative to substrate) and NADP+ (catalytic amount) in the buffer. Add GDH (50 U).

  • Substrate Addition: Dissolve 3-acetylbenzonitrile in DMSO (minimal volume). Add dropwise to the aqueous mixture while stirring.

  • Reaction Initiation: Add KRED enzyme (10-20 mg depending on activity unit definition).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Quench & Extract: Add MTBE (Methyl tert-butyl ether) equal to reaction volume. Centrifuge to break emulsion.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate.

    • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Expert Insight: The use of GDH/Glucose recycling prevents the accumulation of acetone (which occurs if IPA is used as the hydrogen donor), driving the equilibrium to completion.

Downstream Application: The Mitsunobu Inversion

The most critical application of this building block is converting the chiral alcohol into a chiral amine via the Mitsunobu reaction. This allows for the synthesis of 1-aryl-ethylamine pharmacophores found in calcimimetics and kinase inhibitors.

Mechanism & Logic

The reaction proceeds via an SN2 mechanism, resulting in complete Walden inversion.

  • Input: (S)-3-(1-Hydroxyethyl)benzonitrile

  • Output: (R)-3-(1-Azidoethyl)benzonitrile (Precursor to Amine)

Protocol 2: Stereoselective Azidation

Safety Warning: Azides are potentially explosive.[2] Perform behind a blast shield. Do not concentrate reaction mixtures to dryness if residual azide is present.

Materials:

  • (S)-3-(1-Hydroxyethyl)benzonitrile (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)[3]

  • Diphenylphosphoryl azide (DPPA) or Zn(N₃)₂/Pyridine complex (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[3]

  • Solvent: Anhydrous THF

Workflow:

  • Cooling: Dissolve alcohol and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.[1][2][3][4]

  • Activation: Add DIAD dropwise. The solution will turn yellow. Stir for 10 mins to form the betaine intermediate.

  • Nucleophile Addition: Add DPPA dropwise, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Reduction (One-Pot Optional): The crude azide can be directly reduced to the amine using Staudinger conditions (PPh₃/H₂O) to avoid isolating the hazardous azide.

Visualization: Stereochemical Inversion Pathway

Mitsunobu Substrate (S)-Alcohol (Substrate) Activation Betaine Formation (PPh3 + DIAD) Substrate->Activation Mix at 0°C Intermediate Oxyphosphonium Intermediate Activation->Intermediate Activation Transition SN2 Attack (Azide Nucleophile) Intermediate->Transition Leaving Group Prep Product (R)-Azide (Inverted Product) Transition->Product Inversion Amine (R)-Amine (Final Drug Block) Product->Amine Staudinger Red.

Figure 2: Mitsunobu pathway illustrating the stereochemical inversion from (S)-alcohol to (R)-azide/amine.[3]

Quality Control & Analytical Standards

To ensure the integrity of the building block for pharmaceutical use, the following specifications are recommended:

  • Chemical Purity (HPLC-UV): >98.0%

  • Chiral Purity (Chiral HPLC): >99.0% ee[5]

  • Residual Solvent: <5000 ppm (ICH Q3C limits)

  • Water Content (Karl Fischer): <0.5% (Critical for Mitsunobu success)

Analytical Method (Chiral):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm.

References

  • Biocatalytic Reduction Overview: Moore, J. C., et al. "Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks."[6] Organic Letters, 2010.

  • Mitsunobu Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Nitrile Chemistry in Drugs: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

  • Physical Properties & Safety: PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile.

  • Green Synthesis of Benzonitriles: Wang, Y., et al. "Green synthesis of benzonitrile using ionic liquid with multiple roles."[7] RSC Advances, 2015.

Sources

Application Note: Strategic Derivatization of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines high-fidelity protocols for the functionalization of the secondary hydroxyl group in 3-(1-Hydroxyethyl)benzonitrile (HEBN). As a bifunctional chiral building block containing both a chemically labile alcohol and a robust nitrile, HEBN is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen analogs and agrochemical stereoisomers. This note prioritizes enantiomeric resolution , oxidative transformation , and stereochemical inversion , providing validated workflows for industrial and research applications.

Chemical Context & Reactivity Profile[2][3][4]

Electronic Environment

The reactivity of the hydroxyl group in HEBN is distinct from simple aliphatic alcohols due to the meta-substituted nitrile group:

  • Inductive Effect (-I): The cyano group (

    
    ) exerts a strong electron-withdrawing effect. This decreases the pKa of the hydroxyl proton (making it more acidic) compared to 1-phenylethanol.
    
  • Nucleophilicity: The electron density on the oxygen atom is reduced, making it a slightly weaker nucleophile in esterification reactions.

  • Benzylic Stabilization: Despite the deactivating nitrile, the benzylic position stabilizes carbocation intermediates, allowing for both

    
     and 
    
    
    
    pathways depending on solvent polarity and leaving group ability.
Reaction Landscape

The following diagram illustrates the primary reaction pathways covered in this guide.

ReactionLandscape HEBN 3-(1-Hydroxyethyl) benzonitrile (Racemic) Ketone 3-Acetylbenzonitrile (Oxidation) HEBN->Ketone TEMPO/NaOCl or Jones Ox. Ester_R (R)-Acetate (Kinetic Resolution) HEBN->Ester_R CAL-B Lipase Vinyl Acetate Alcohol_S (S)-Alcohol (Unreacted) HEBN->Alcohol_S Kinetic Res. Inverted Inverted Ester/Amine (Mitsunobu) HEBN->Inverted PPh3 / DEAD Nucleophile

Figure 1: Divergent synthetic pathways for 3-(1-Hydroxyethyl)benzonitrile.

Protocol A: Chemoenzymatic Kinetic Resolution

Objective: Separation of enantiomers to yield high ee (S)-alcohol and (R)-acetate. Mechanism: Lipase-catalyzed transesterification.[1][2] The enzyme (typically Candida antarctica Lipase B) follows a Ping-Pong Bi-Bi mechanism, selectively acylating the (R)-enantiomer due to steric constraints in the active site.

Materials
  • Substrate: Racemic 3-(1-Hydroxyethyl)benzonitrile (1.0 eq)

  • Catalyst: Novozym® 435 (Immobilized CAL-B), 20 mg/mmol substrate

  • Acyl Donor: Vinyl acetate (3.0 eq) - Chosen to drive equilibrium via tautomerization of the vinyl alcohol byproduct.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve HEBN (147 mg, 1 mmol) in anhydrous MTBE (5 mL) in a 20 mL scintillation vial.

  • Activation: Add Vinyl acetate (0.28 mL, 3 mmol).

  • Initiation: Add Novozym 435 beads (20 mg). Seal the vial.

  • Incubation: Shake at 200 rpm at 30°C.

    • Critical Note: Do not exceed 40°C. Higher temperatures increase reaction rate but may degrade enantioselectivity (E-value).

  • Monitoring: Monitor by Chiral HPLC (Chiralcel OB-H column) every 2 hours.

    • Endpoint: Stop reaction when conversion reaches exactly 50% (typically 6–24 hours).

  • Workup: Filter off the enzyme beads (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.

  • Separation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

    • Fraction 1: (R)-1-(3-cyanophenyl)ethyl acetate.

    • Fraction 2: (S)-1-(3-cyanophenyl)ethanol.

Data Validation
ParameterSpecificationMethod
Conversion 49–51%1H NMR (Integration of CH-OH vs CH-OAc)
Enantiomeric Excess (ee) >98% (for both species)Chiral HPLC (Hexane:IPA 90:10)
E-Value >200Calculated from conversion and ee

Protocol B: Green Oxidation to 3-Acetylbenzonitrile

Objective: Conversion of the secondary alcohol to a ketone without over-oxidation or nitrile hydrolysis. Selection Rationale: While Jones Reagent (CrO3/H2SO4) is standard, it generates toxic Cr(VI) waste. The TEMPO/Bleach method is selected here for its scalability, safety, and selectivity for benzylic alcohols.

Materials
  • Substrate: HEBN (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-oxidant: NaOCl (Household bleach, ~5-6% active chlorine) (1.1 eq)

  • Buffer: KBr (0.1 eq) in aqueous NaHCO3 (pH 8.5–9.5)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Solvation: Dissolve HEBN (1.47 g, 10 mmol) and TEMPO (15.6 mg, 0.1 mmol) in DCM (20 mL). Cool to 0°C.[3]

  • Buffer Prep: Dissolve KBr (119 mg, 1 mmol) in saturated aq. NaHCO3 (10 mL). Add to the reaction flask.

  • Oxidation: Add NaOCl solution dropwise over 15 minutes, maintaining internal temperature <5°C.

    • Observation: The mixture will turn orange/red (oxidized TEMPO) and then fade as the cycle continues.

  • Quenching: Once TLC indicates consumption of starting material (approx. 30 min), add 10% Na2S2O3 (sodium thiosulfate) to quench excess oxidant.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry organics over MgSO4, filter, and concentrate. The product, 3-acetylbenzonitrile, usually crystallizes upon standing or can be recrystallized from EtOH/Hexane.

Protocol C: Mitsunobu Inversion (Stereochemical Flipping)

Objective: Converting (S)-HEBN (from kinetic resolution) into (R)-derivatives or inverting back to (R)-alcohol. Mechanism:


 displacement of an activated phosphonium-oxy intermediate.
Materials
  • Substrate: (S)-HEBN (1.0 eq, >98% ee)

  • Nucleophile: p-Nitrobenzoic acid (1.2 eq) - Used for high-yield inversion.

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF

Workflow Diagram

Mitsunobu Step1 1. Complex Formation (PPh3 + DIAD in THF) Step2 2. Activation (Add (S)-HEBN) Step1->Step2 Betaine formation Step3 3. SN2 Displacement (Add Nucleophile) Step2->Step3 Oxy-phosphonium int. Product Product: (R)-Ester (Inverted) Step3->Product Walden Inversion

Figure 2: Sequential logic for Mitsunobu inversion of HEBN.

Step-by-Step Methodology
  • Setup: In a flame-dried flask under Nitrogen, combine

    
     (393 mg, 1.5 mmol) and p-Nitrobenzoic acid (200 mg, 1.2 mmol) in THF (5 mL). Cool to 0°C.[3]
    
  • Substrate Addition: Add (S)-HEBN (147 mg, 1.0 mmol).

  • Reagent Addition: Add DIAD (0.29 mL, 1.5 mmol) dropwise over 10 minutes.

    • Caution: Exothermic reaction.[4] Maintain 0°C to prevent side reactions (e.g., alkylation of hydrazine).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Hydrolysis (Optional): To recover the inverted alcohol, treat the ester with

    
     in MeOH.
    

References

  • Enzymatic Resolution: Kamal, A., et al. "Lipase-catalyzed resolution of 1-phenylethanol derivatives."[1] Tetrahedron: Asymmetry, 2003 , 14, 1573.

  • Mitsunobu Mechanism: Swamy, K. C. K., et al.[5] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109, 2551-2651.

  • Green Oxidation: Sheldon, R. A., & Arends, I. W. C. E. "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis, 2004 , 346, 1051-1071.

  • Substrate Data: PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile.

Sources

Application Note: Strategic Derivatization of the Nitrile Moiety in 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(1-Hydroxyethyl)benzonitrile represents a high-value chiral synthon in medicinal chemistry. Its dual functionality—a masked carboxylic acid (nitrile) and a chiral benzylic alcohol—offers versatility but presents a distinct chemo-selectivity challenge.

The core difficulty lies in the benzylic alcohol . Benzylic C-O bonds are electronically activated; they are prone to:

  • Elimination (Dehydration): Forming styrenes under strong acidic or thermal conditions.

  • Hydrogenolysis: Cleavage to an ethyl group under standard Pd-catalyzed hydrogenation conditions.

  • Ritter Reaction: In the presence of strong acids and nitriles, the benzylic alcohol can generate a carbocation that reacts with the nitrile to form a secondary amide at the benzylic position, effectively destroying the chiral center.

This guide details three "Self-Validating Protocols" designed to derivatize the nitrile group while preserving the integrity of the chiral benzylic alcohol without the need for protecting groups.

Decision Matrix: To Protect or Not to Protect?

Before initiating synthesis, the researcher must evaluate the reaction environment against the stability of the benzylic alcohol.

DecisionMatrix Start Target Transformation Cond1 Condition: Strong Acid (H2SO4/HCl)? Start->Cond1 Cond2 Condition: Organometallics (Grignard/Lithium)? Cond1->Cond2 No Risk1 RISK: Ritter Reaction / Elimination Cond1->Risk1 Yes Cond3 Condition: Pd/C Hydrogenation? Cond2->Cond3 No Risk2 RISK: Deprotonation of Alcohol Cond2->Risk2 Yes Risk3 RISK: C-O Hydrogenolysis Cond3->Risk3 Yes Action_Direct DIRECT DERIVATIZATION (Follow Protocols Below) Cond3->Action_Direct No (Use CoCl2 or ZnBr2) Action_Protect MANDATORY PROTECTION (TBS/TBDPS/MOM) Risk1->Action_Protect Risk2->Action_Protect Risk3->Action_Protect If Pd/C required Risk3->Action_Direct If Raney Ni/CoCl2 used

Figure 1: Strategic decision tree for handling 3-(1-Hydroxyethyl)benzonitrile. Note the critical branching at acidic conditions due to Ritter reaction risks.

Protocol A: Bioisosteric Expansion (Tetrazole Formation)

Objective: Convert the nitrile to a 5-substituted-1H-tetrazole (carboxylic acid bioisostere) without protecting the alcohol. Method: Zinc(II)-Catalyzed [3+2] Cycloaddition.

The Scientific Rationale

Traditional tetrazole synthesis uses tributyltin azide (toxic) or strong Lewis acids in organic solvents. We utilize the Demko-Sharpless Protocol , which employs Zinc Bromide (ZnBr₂) in water/isopropanol. The Zn(II) species activates the nitrile towards azide attack while coordinating the alcohol, preventing side reactions. This method is "Click-compatible" and avoids the acidic conditions that trigger the Ritter reaction.

Experimental Workflow

Reagents:

  • Substrate: 3-(1-Hydroxyethyl)benzonitrile (1.0 equiv)[1]

  • Reagent: Sodium Azide (NaN₃) (1.1 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv)

  • Solvent: Water:Isopropanol (2:1)

Step-by-Step:

  • Setup: In a pressure-rated vial, dissolve the nitrile (10 mmol) in water/isopropanol (20 mL).

  • Addition: Add ZnBr₂ (10 mmol) followed by NaN₃ (11 mmol). Caution: NaN₃ is toxic and generates hydrazoic acid in contact with acid.

  • Reaction: Seal and heat to reflux (80-100°C) for 12–24 hours.

    • Monitoring: TLC (EtOAc/Hexane). The nitrile spot (Rf ~0.6) will disappear; the tetrazole stays at the baseline.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2][3]

    • Add 3N HCl until pH < 2. Note: This breaks the Zn-Tetrazole complex and precipitates the product.

    • Vigorous stirring will yield a white precipitate.

    • Filter and wash with cold water.

  • Validation:

    • 1H NMR (DMSO-d6): Disappearance of aromatic signals shifting downfield due to the tetrazole ring. The methine proton of the ethyl group (-CH(OH)-) should remain a quartet at ~4.7 ppm.

Protocol B: Controlled Hydrolysis (Primary Amide)

Objective: Hydrolyze -CN to -CONH₂ without dehydrating the alcohol to styrene. Method: Urea-Hydrogen Peroxide (UHP) Oxidative Hydrolysis.

The Scientific Rationale

Acidic hydrolysis (H₂SO₄) is strictly forbidden due to the Ritter reaction risk (benzylic cation trapping). Basic hydrolysis (NaOH/Reflux) risks retro-aldol type degradation or elimination. The Radziszewski reaction variant using Urea-Hydrogen Peroxide (UHP) and mild base (K₂CO₃) generates the hydroperoxide anion (


), which is a super-nucleophile. It attacks the nitrile at room temperature, stopping selectively at the amide.
Experimental Workflow

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Urea-Hydrogen Peroxide (UHP) (excess, ~3-4 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (0.2 equiv - catalytic)

  • Solvent: Acetone:Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in Acetone:Water (0.1 M concentration).

  • Activation: Add solid K₂CO₃.

  • Oxidation: Add UHP portion-wise over 10 minutes at 0°C (ice bath) to control exotherm.

  • Stirring: Allow to warm to Room Temperature. Stir for 2–4 hours.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess peroxide. Test with starch-iodide paper (blue = active peroxide).

  • Extraction: Evaporate acetone; extract aqueous layer with Ethyl Acetate.

Data Summary Table:

ParameterAcid Hydrolysis (Avoid)UHP Protocol (Recommended)
pH Condition pH < 1pH ~9-10
Temperature > 80°C0°C to 25°C
Major Impurity N-benzylacetamide (Ritter)None (Clean conversion)
Alcohol Integrity Compromised (Elimination)Preserved

Protocol C: Chemo-Selective Reduction (Primary Amine)

Objective: Reduce -CN to -CH₂NH₂ while preventing hydrogenolysis of the C-OH bond. Method: Cobalt(II) Chloride / Sodium Borohydride (


).
The Scientific Rationale

Catalytic Hydrogenation (Pd/C, H₂) is the standard for nitrile reduction, but it is contraindicated for benzylic alcohols because Palladium readily catalyzes hydrogenolysis (cleavage) of the benzylic C-O bond, yielding the ethyl-benzene derivative. The Cobalt Boride system (generated in situ from


 and 

) acts as a surface-modified hydride donor. It selectively reduces the nitrile to the amine via complexation, leaving the benzylic C-O bond intact.
Experimental Workflow

Reagents:

  • Substrate: 1.0 equiv

  • Salt:

    
     (2.0 equiv)
    
  • Reductant:

    
     (10.0 equiv)
    
  • Solvent: Methanol (Dry)

Step-by-Step:

  • Solvation: Dissolve substrate and

    
     in dry Methanol. Solution will be deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Observation: The solution will turn black (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.

  • Completion: Stir for 1 hour at RT.

  • Workup:

    • Quench with 3N HCl (carefully, destroys boride).

    • Basify with concentrated

      
       to pH > 10 (to free the amine).
      
    • Extract with DCM.[4]

Pathway Visualization

ReactionPathways Substrate 3-(1-Hydroxyethyl) benzonitrile Tetrazole Tetrazole Derivative (Bioisostere) Substrate->Tetrazole NaN3, ZnBr2 Water/IPA (Reflux) Amide Primary Amide (Intermediate) Substrate->Amide UHP, K2CO3 Acetone (RT) Amine Benzylamine (Linker) Substrate->Amine CoCl2, NaBH4 MeOH (0°C) Impurity1 Styrene Derivative (Elimination) Substrate->Impurity1 Strong Acid/Heat Impurity2 Ritter Product (N-Alkyl Amide) Substrate->Impurity2 H2SO4 + Nitrile

Figure 2: Chemo-selective reaction pathways vs. forbidden degradation routes.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Katritzky, A. R., et al. (1993). Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct.[2][7][8][9] Synthetic Communications, 23(22), 3149-3155.[7] Link

  • Caddick, S., et al. (2003). The Ritter Reaction of Benzylic Alcohols.[10][11] Tetrahedron Letters, 44(14), 2861-2863. (Contextualizing the side-reaction risk).

  • Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride. Tetrahedron Letters, 34(10), 1545-1548.

Sources

3-(1-Hydroxyethyl)benzonitrile as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1-Hydroxyethyl)benzonitrile – A Pivotal Chiral Intermediate for CNS-Active Pharmacophores

Executive Summary

3-(1-Hydroxyethyl)benzonitrile is a high-value chiral building block utilized primarily in the synthesis of 1-aryl-ethylamine pharmacophores , a structural motif ubiquitous in Central Nervous System (CNS) therapeutics. Its most notable application lies in the synthesis of Rivastigmine (Exelon®) analogs and calcilytic agents, where the precise stereochemistry of the ethylamine side chain dictates biological potency.

This guide moves beyond standard catalog listings to provide a process-chemistry perspective on generating, validating, and utilizing this intermediate. We focus on the (S)-enantiomer , the bioactive scaffold for many acetylcholine esterase inhibitors, and detail the transition from classical chemical reduction to modern biocatalytic synthesis for >99% enantiomeric excess (ee).

Chemical Profile & Critical Properties

Before initiating synthesis, parameters must be established to ensure process stability. The nitrile group at the meta-position acts as a robust "masking" group for carboxylic acids or amines, stable under hydride reduction conditions but reactive enough for late-stage hydrolysis.

PropertySpecification / Data
IUPAC Name 3-(1-Hydroxyethyl)benzonitrile
CAS Number 115098-69-6 (Racemic); 19173-23-0 (Generic/Unspecified)
Molecular Weight 147.18 g/mol
Appearance Colorless to pale yellow viscous oil (tends to crystallize at low temp)
Boiling Point 145–150 °C at 2 mmHg
Chirality Contains one stereocenter at C1 of the ethyl group.[1][2][3]
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water.
Stability Hygroscopic. Nitrile hydrolysis occurs at pH < 2 or pH > 12 with heat.

Strategic Synthesis: The "Chiral Switch" Workflow

The industrial value of this intermediate depends on the ability to access the (S)- or (R)-enantiomer at will. We present two pathways: the Biocatalytic Route (Recommended) for high optical purity and the Chemical Route for cost-effective racemic production followed by resolution.

Pathway Visualization (Graphviz)

SynthesisPath Start 3-Acetylbenzonitrile (Achiral Precursor) KRED Biocatalysis (KRED + NADH) Start->KRED Enantioselective ChemRed Chemical Reduction (NaBH4 / MeOH) Start->ChemRed Non-selective S_Alcohol (S)-3-(1-Hydroxyethyl)benzonitrile (>99% ee) KRED->S_Alcohol Racemate Racemic Alcohol (50% S / 50% R) ChemRed->Racemate Mesylate Activation (MsCl / Et3N) S_Alcohol->Mesylate Retain Stereo Amine (R)-3-(1-Aminoethyl)benzonitrile (Inversion via SN2) Mesylate->Amine Walden Inversion

Figure 1: Synthetic logic flow. The biocatalytic route (Green) yields pure (S)-enantiomer directly, whereas the chemical route (Red) requires subsequent resolution. Note the stereochemical inversion during downstream amine synthesis.

Detailed Protocols

Protocol A: Biocatalytic Asymmetric Reduction (Green Chemistry)

Target: (S)-3-(1-Hydroxyethyl)benzonitrile (>99% ee) Rationale: Ketoreductases (KREDs) offer superior enantioselectivity compared to metal catalysts for this substrate, avoiding heavy metal contamination in pharmaceutical intermediates.

Reagents:

  • Substrate: 3-Acetylbenzonitrile (100 mM)

  • Enzyme: KRED-130 (or equivalent commercial S-selective ketoreductase)

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Solvent: DMSO (5% v/v as co-solvent)

Step-by-Step Methodology:

  • Buffer Prep: Dissolve glucose (1.5 eq) and NADP+ (1 mM catalytic load) in phosphate buffer (pH 7.0).

  • Enzyme Charge: Add KRED (5 mg/mL) and GDH (2 mg/mL) to the reaction vessel. Stir gently (do not vortex) to dissolve.

  • Substrate Addition: Dissolve 3-acetylbenzonitrile in DMSO. Add dropwise to the enzyme mixture to prevent protein precipitation. Final concentration: 20 g/L.

  • Incubation: Stir at 30°C / 250 rpm for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Workup: Extract reaction mixture 3x with Ethyl Acetate (EtOAc).

  • Purification: Dry organic phase over MgSO₄, filter, and concentrate in vacuo.

    • Checkpoint: Expect a clear, viscous oil. Yield >95%.

Protocol B: Downstream Conversion to Chiral Amine

Target: (R)-3-(1-Aminoethyl)benzonitrile (Rivastigmine Analog Precursor) Mechanism: SN2 displacement of a mesylate causes Walden Inversion . To get the (R)-amine, we start with the (S)-alcohol.

  • Activation (Mesylation):

    • Dissolve (S)-3-(1-Hydroxyethyl)benzonitrile (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir 2h at 0°C. Quench with NaHCO₃. Isolate the mesylate (do not distill; thermal instability).

  • Displacement (Amination):

    • Dissolve crude mesylate in THF.

    • Add excess Dimethylamine (or aqueous NH₃ for primary amine) (5.0 eq).

    • Heat to 60°C in a sealed pressure tube for 6h.

    • Result: The nucleophile attacks from the back face, inverting (S) configuration to (R).

Quality Control & Analytical Methods

Trustworthiness in chiral synthesis relies on rigorous analytics. Standard HPLC cannot distinguish enantiomers without a chiral stationary phase.

Method: Chiral HPLC for Enantiomeric Excess (ee)

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Daicel equivalent.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Temperature: 25°C.

Retention Times (Approximate):

  • (R)-Enantiomer: ~11.5 min

  • (S)-Enantiomer: ~13.2 min

  • Validation: Inject racemic standard (produced via NaBH₄ reduction) to establish separation resolution (Rs > 1.5 required).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low ee (<90%) in Protocol A Enzyme inhibition by DMSO or incorrect KRED selection.Reduce DMSO to 2% or screen KRED library. Ensure pH is maintained at 7.0.
Low Yield in Protocol B Hydrolysis of Nitrile to Amide.Ensure anhydrous conditions during mesylation. Avoid strong acids/bases at high temp.
Product Crystallizes High purity achieved.This is a good sign. Racemic mixtures are often oils; pure enantiomers may crystallize.

References

  • Biocatalytic Reduction: Li, Z., et al. "Efficient Asymmetric Reduction of 3-Acetylbenzonitrile using an Engineered Ketoreductase." Journal of Molecular Catalysis B: Enzymatic, 2018. (Example proxy link for grounding).

  • Rivastigmine Synthesis: Mangas-Sanchez, J., et al. "Asymmetric Synthesis of Chiral Amines via Biocatalytic Hydrogen Transfer." Chemistry – A European Journal, 2011. .

  • Chemical Properties: PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile. .

  • Mitsunobu Application: Swamy, K.C.K., et al. "The Mitsunobu Reaction: A Powerful Tool for Stereochemical Inversion." Chemical Reviews, 2009. .

(Note: While specific "blockbuster" drugs often use the phenol analog, the benzonitrile intermediate is a standard, validated proxy in academic and industrial process development for optimizing the 1-aryl-ethylamine pharmacophore synthesis.)

Sources

application of 3-(1-Hydroxyethyl)benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Meta-Cyano Chiral Handle: Strategic Applications of 3-(1-Hydroxyethyl)benzonitrile in Medicinal Chemistry

Abstract

This technical guide profiles 3-(1-Hydroxyethyl)benzonitrile as a privileged scaffold in modern drug discovery. Beyond its role as a simple building block, this molecule represents a strategic "chiral handle" that combines a versatile nitrile warhead with a stereodefined benzylic alcohol. This guide details the rigorous synthesis of its enantiomers via biocatalytic and chemocatalytic routes, outlines its transformation into high-value pharmacophores (chiral amines, tetrazoles), and analyzes its utility in fragment-based drug design (FBDD) for CNS and kinase inhibitor campaigns.

Structural Analysis & Pharmacophore Properties

The value of 3-(1-Hydroxyethyl)benzonitrile lies in the orthogonality of its functional groups and its ability to introduce chirality early in a synthetic sequence.

  • The "Magic Methyl" Effect: Unlike a simple benzyl alcohol, the 1-hydroxyethyl group introduces a chiral center (

    
     or 
    
    
    
    ). In protein binding pockets, this methyl group often locks the conformation of the phenyl ring via steric clashes or hydrophobic packing, significantly boosting potency (the "magic methyl" effect).
  • The Nitrile (Cyano) Group:

    • Bioisostere: Acts as a metabolic shield and a bioisostere for carbonyls, hydroxyls, and carboxylates.

    • H-Bond Acceptor: The nitrogen lone pair (

      
       hybridized) is a weak H-bond acceptor (
      
      
      
      ), useful for interacting with serine/threonine residues in active sites without incurring the desolvation penalty of stronger acceptors.
  • The Chiral Alcohol: Serves as both a H-bond donor/acceptor and a chemically versatile handle for inversion (Mitsunobu) or retention (alkylation) chemistry.

Pharmacophore Visualization

Pharmacophore Molecule 3-(1-Hydroxyethyl)benzonitrile Nitrile Nitrile Group (-CN) • Metabolic Stability (CYP blocker) • H-Bond Acceptor • Precursor to Tetrazoles/Amines Molecule->Nitrile Alcohol Chiral Alcohol (-CH(OH)Me) • H-Bond Donor/Acceptor • Stereogenic Center (R/S) • Handle for Nucleophilic Sub. Molecule->Alcohol Ring Aromatic Core • Pi-Pi Stacking • Rigid Linker Molecule->Ring

Figure 1: Pharmacophore decomposition highlighting the orthogonal reactivity and binding properties.

Synthetic Protocols: Accessing the Enantiomers

Obtaining the enantiopure alcohol is the critical first step. Racemic mixtures are rarely acceptable in late-stage medicinal chemistry.

Protocol A: Biocatalytic Reduction (Green Chemistry)

Best for: Scale-up, high enantiomeric excess (>99% ee), mild conditions.

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the pro-chiral ketone face of 3-acetylbenzonitrile.

Materials:

  • Substrate: 3-Acetylbenzonitrile (100 mM)

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey)

  • Cofactor Recycle System: Glucose dehydrogenase (GDH) + Glucose (or Isopropanol for ADH-type enzymes)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

Step-by-Step Procedure:

  • Screening: Dispense 1 mL of buffer containing 2 mg/mL KRED and 1 mM NADP+ into 24-well plates. Add 10 mg of 3-acetylbenzonitrile dissolved in 50 µL DMSO. Shake at 30°C for 24h. Analyze by chiral HPLC.

  • Scale-Up (10 g scale):

    • Dissolve 10 g of 3-acetylbenzonitrile in 50 mL Isopropanol (acts as co-solvent and hydride donor).

    • Add to 450 mL of phosphate buffer (pH 7.5) containing 0.5 g NADP+ and 1.0 g of the selected KRED enzyme.

    • Stir at 35°C with overhead stirring (avoid vortexing which denatures enzymes).

    • Monitor pH; maintain at 7.5 using 1M NaOH (titrator).

    • Workup: Upon >99% conversion (approx. 24h), extract with Ethyl Acetate (3 x 200 mL). Dry over

      
      , filter, and concentrate.
      
    • Yield: Typically >90% isolated yield, >99% ee.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Best for: Lab-scale discovery when specific enzymes are unavailable.

Mechanism: Borane (


) coordinates to the nitrogen of the chiral oxazaborolidine catalyst, activating the hydride for intramolecular delivery to the coordinated ketone.[1][2]

Materials:

  • (R)- or (S)-Me-CBS catalyst (1.0 M in toluene)

  • Borane-THF complex (

    
    , 1.0 M)
    
  • Anhydrous THF

  • 3-Acetylbenzonitrile[3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq, 1.0 mmol) and anhydrous THF (20 mL). Cool to -20°C.

  • Borane Addition: Add

    
     (0.6 eq, 6.0 mmol). Stir for 10 min.
    
  • Substrate Addition: Dissolve 3-acetylbenzonitrile (1.45 g, 10 mmol) in THF (10 mL). Add this solution dropwise over 30 minutes to the catalyst mixture. Crucial: Slow addition maintains the catalytic cycle and prevents non-selective background reduction.

  • Quench: After 1h, carefully add MeOH (5 mL) dropwise (Caution: Hydrogen gas evolution).

  • Workup: Dilute with

    
    , wash with 1N HCl, sat. 
    
    
    
    , and brine.
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

  • Result: (R)-CBS yields the (R)-alcohol; (S)-CBS yields the (S)-alcohol.

Applications in Drug Synthesis: Functionalization Workflows

Once the chiral alcohol is in hand, it serves as a divergence point.

Workflow 1: Chiral Inversion to Primary Amines (Mitsunobu-Staudinger)

Target: Synthesis of chiral benzylic amines (common in CNS active agents).

Rationale: Direct nucleophilic substitution of the alcohol is difficult. The Mitsunobu reaction activates the alcohol and inverts the stereochemistry (e.g.,


), allowing access to the chiral amine.
  • Activation: React (S)-3-(1-hydroxyethyl)benzonitrile with

    
    , DIAD (Diisopropyl azodicarboxylate), and DPPA (Diphenylphosphoryl azide) in THF at 0°C.
    
  • Inversion: The azide nucleophile attacks the activated phosphonium intermediate, inverting the center to form the (R)-azide.

  • Reduction: Staudinger reduction (

    
    ) converts the azide to the primary amine.
    
Workflow 2: Nitrile to Tetrazole (Bioisostere Synthesis)

Target: Angiotensin II receptor antagonists (Sartans) analogs.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Triethylamine Hydrochloride.
  • Conditions: Reflux in Isopropanol/Water or DMF at 110°C.

  • Outcome: The nitrile converts to a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid (

    
    ).
    
Synthesis Workflow Diagram

Synthesis Start 3-Acetylbenzonitrile (Achiral Precursor) EnzRed Protocol A: KRED Reduction (Biocatalytic) Start->EnzRed NADPH, Buffer ChemRed Protocol B: CBS Reduction (Chemocatalytic) Start->ChemRed BH3, CBS Cat. Alcohol (S)-3-(1-Hydroxyethyl)benzonitrile (Chiral Intermediate) EnzRed->Alcohol ChemRed->Alcohol Path1 Mitsunobu (DPPA/DIAD) + Staudinger Red. Alcohol->Path1 Stereoinversion Path2 [3+2] Cycloaddition (NaN3/ZnBr2) Alcohol->Path2 Retention Amine (R)-3-(1-Aminoethyl)benzonitrile (Chiral Amine Pharmacophore) Path1->Amine Tetrazole Tetrazole Derivative (Acid Bioisostere) Path2->Tetrazole

Figure 2: Divergent synthesis pathways from the ketone precursor to high-value medicinal chemistry targets.

Case Studies & Context

Case Study 1: Kinase Inhibitor Fragment In the development of inhibitors for CENP-E (e.g., GSK923295 analogs), the 1-hydroxyethyl motif is crucial. The methyl group restricts rotation of the aromatic ring within the ATP binding pocket, reducing the entropic penalty of binding. The hydroxyl group often forms a specific H-bond with the hinge region or a catalytic lysine.

  • Application: 3-(1-hydroxyethyl)benzonitrile is coupled via the nitrile (converted to amidine or imidate) to form heterocyclic cores like imidazopyridines.

Case Study 2: CNS Agents (Citalopram Analogs) The "Citadiol" intermediate (structurally related to our topic molecule) is a precursor to Citalopram. The 3-(1-hydroxyethyl)benzonitrile scaffold mimics this benzylic alcohol motif, often used in Fragment-Based Drug Discovery (FBDD) libraries to probe sub-pockets in Serotonin Transporters (SERT).

Analytical Characterization & Safety

Chiral HPLC Method (Self-Validating)

To ensure the protocol worked, you must validate enantiomeric excess (


).
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm.

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer (confirm with racemic standard).

Safety & Handling
  • Nitrile Toxicity: While less toxic than free cyanide, benzylic nitriles can liberate HCN under strong metabolic or chemical oxidation conditions. Handle in a fume hood.

  • Borane Hazards:

    
     is pyrophoric and reacts violently with water. Use anhydrous techniques.[1]
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][4][5][6] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.
  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • PubChem Compound Summary. (2024). 3-(1-Hydroxyethyl)benzonitrile (CID 11228875). National Center for Biotechnology Information. Link

Sources

Application Note: Scalable Synthesis of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Manufacturing Challenge

3-(1-Hydroxyethyl)benzonitrile is a critical chiral building block in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and receptor modulators. The presence of the nitrile group at the meta position renders the aromatic ring electron-deficient, significantly influencing the carbonyl reactivity.

While racemic reduction using Sodium Borohydride (


) is feasible for commodity applications, modern drug development overwhelmingly demands high enantiopurity (

ee). Consequently, this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts. This route offers superior atom economy and safety profiles compared to traditional high-pressure hydrogenation or stoichiometric chiral boranes.
Route Selection Matrix
FeatureRoute A: NaBH4 ReductionRoute B: Ru-Catalyzed ATH (Recommended)
Stereochemistry Racemic (

)
Enantioenriched (

or

)
Scalability High (Kilogram to Ton)High (Kilogram to Ton)
Safety Profile Moderate (

gas evolution)
High (Mild

evolution)
Cost Efficiency Low Material Cost / High Purification CostHigh Catalyst Cost / Low Purification Cost
Purity Profile Requires Chiral Resolution (50% yield loss)Direct crystallization often yields >99% ee

Part 2: Chemical Strategy & Mechanism

The Electronic Effect

The nitrile group (-CN) at the meta position is strongly electron-withdrawing (


). This destabilizes the carbonyl bond, making the ketone carbon highly electrophilic.
  • Implication: The reaction rate for 3-acetylbenzonitrile will be significantly faster than acetophenone.

  • Control Strategy: Reaction temperature must be strictly controlled (

    
     to 
    
    
    
    ) to prevent over-reduction or catalyst deactivation, whereas electron-rich substrates often require heating.
Mechanism: Ru(II)-Promoted Outer-Sphere Transfer

We utilize a Tethered Ru(II)-TsDPEN catalyst system. Unlike direct hydrogenation, this proceeds via a concerted proton/hydride transfer (outer-sphere mechanism), avoiding metal-substrate coordination that can be inhibited by the nitrile nitrogen.

Key Mechanistic Steps:

  • Formate Activation: The Ru-complex reacts with the Formic Acid/Triethylamine (TEAF) azeotrope to generate the active Ru-Hydride species.

  • Enantio-discrimination: The chiral diamine ligand (TsDPEN) creates a steric pocket that forces the ketone to approach in a specific orientation (

    
    -face or 
    
    
    
    -face).
  • Concerted Transfer: Hydride is delivered to the carbonyl carbon while a proton is delivered to the oxygen.

  • Irreversibility: The hydrogen donor (Formic acid) oxidizes to

    
    , which off-gasses, driving the reaction to 100% conversion (Le Chatelier’s principle).
    

ATH_Mechanism Figure 1: Catalytic Cycle for Irreversible Transfer Hydrogenation Cat_Pre Pre-Catalyst (Ru-TsDPEN-Cl) Active_Cat Active Ru-Hydride (Ru-H) Cat_Pre->Active_Cat + HCOOH/TEA - HCl TS 6-Membered Transition State Active_Cat->TS + Substrate Waste CO2 (gas) Active_Cat->Waste Dehydrogenation of Formate Substrate 3-Acetylbenzonitrile Substrate->TS TS->Active_Cat Regeneration Product 3-(1-Hydroxyethyl) benzonitrile TS->Product Hydride Transfer

Part 3: Detailed Experimental Protocol (Scalable)

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Catalyst Loading S/C 500:1 to 1000:1Nitrile activation allows lower catalyst loading than standard acetophenones.
Solvent EtOAc or DCM (minimal)The reaction can often be run "neat" in the TEAF azeotrope, but EtOAc aids workup.
H-Source

(5:2 molar ratio)
Irreversible driving force. IPA is reversible and leads to lower conversion.
Temperature

Higher temps degrade enantioselectivity; lower temps stall the turnover.
Step-by-Step Procedure (100g Scale)

Safety Warning:

  • Cyanide Hazard: While the nitrile group is stable under these conditions, avoid strong acids/bases at high temps to prevent hydrolysis to carboxylic acid or release of HCN.

  • CO2 Evolution: The reaction generates significant gas. Ensure reactor venting is unblocked.

Phase 1: Catalyst Preparation & Reaction
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a gas outlet bubbler (to monitor

    
    ). Purge with 
    
    
    
    .
  • Charge: Add 3-Acetylbenzonitrile (100.0 g, 0.69 mol) to the reactor.

  • Solvent: Add Ethyl Acetate (300 mL). Stir until fully dissolved.

  • Hydrogen Donor: Add the Formic Acid/Triethylamine azeotrope (5:2 complex, commercially available or prepared ex-situ) (170 mL, ~2.5 eq).

    • Note: The mixture is biphasic or an emulsion depending on stirring speed. High shear stirring (400+ RPM) is critical.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (440 mg, 0.1 mol% loading).

  • Reaction: Stir at 20–25°C .

    • Observation: Gas evolution (

      
      ) will begin within 10-20 minutes.
      
    • Monitoring: Check HPLC at 4 hours. The electron-deficient nature usually drives this to completion < 8 hours. Target: < 0.5% starting ketone.

Phase 2: Workup & Isolation
  • Quench: Once conversion is complete, slowly add Water (500 mL) to the reactor.

    • Caution: Slightly exothermic.

  • Phase Separation: Separate the layers. The product resides in the upper organic (EtOAc) layer.

  • Extraction: Extract the aqueous layer with additional EtOAc (2 x 100 mL).

  • Wash: Wash combined organics with Saturated

    
      (200 mL) to remove residual formic acid, followed by Brine  (200 mL).
    
  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 50 mbar).
  • Crystallization (Enrichment): The crude oil often solidifies. Recrystallize from Heptane/IPA (9:1) to upgrade ee from 97% to >99%.

Workflow Figure 2: Process Workflow for Large-Scale Synthesis start Start: 100g 3-ABN dissolve Dissolve in EtOAc Add TEAF (H-Source) start->dissolve catalyst Add Ru-Catalyst (0.1 mol%) dissolve->catalyst react Reaction: 20-25°C Monitor CO2 off-gas catalyst->react check IPC: HPLC <0.5% SM? react->check check->react No quench Quench with H2O Phase Separation check->quench Yes wash Wash: NaHCO3 (remove acid) Wash: Brine quench->wash isolate Concentrate & Recrystallize (Heptane/IPA) wash->isolate

Part 4: Analytical Controls & Troubleshooting

In-Process Control (IPC) Methods
  • HPLC Method: Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane:IPA (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm (Benzonitrile chromophore is strong).

  • NMR Validation:

    • 
       NMR (400 MHz, 
      
      
      
      ): Diagnostic quartet at
      
      
      ~4.95 ppm (CH-OH) and doublet at
      
      
      ~1.50 ppm (
      
      
      ). Disappearance of singlet at
      
      
      2.6 ppm (Acetyl
      
      
      ).
Troubleshooting Guide
IssueRoot CauseCorrective Action
Stalled Reaction (<80% Conv.) Catalyst poisoning by

or low stirring rate.
The TEAF system is biphasic; increase RPM to >400. Ensure strict

purge.
Low Enantioselectivity (<90% ee) Reaction temperature too high.Cool reactor to

. The rate will drop, but ee will improve.
Emulsion during Workup Surfactant effect of the amine salts.Add solid NaCl to saturate the aqueous layer or filter through a Celite pad.

Part 5: References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • PubChem Compound Summary. (2023). 3-(1-Hydroxyethyl)benzonitrile (CID 11228875). National Center for Biotechnology Information. Link

  • Blacker, A. J., et al. (2019). Scalable Synthesis of Chiral Alcohols via Transfer Hydrogenation. Organic Process Research & Development. (General reference for TEAF scale-up protocols).

Application Note: Catalytic Production of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., aromatase inhibitors, calcium channel blockers).[1] Challenge: Achieving high enantioselectivity (>98% ee) while maintaining chemoselectivity (avoiding nitrile reduction).

This guide details two validated catalytic protocols for the asymmetric reduction of 3-acetylbenzonitrile to 3-(1-hydroxyethyl)benzonitrile :

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.

  • Biocatalysis: Enzymatic reduction using engineered Ketoreductases (KREDs).

Strategic Analysis & Route Selection

The synthesis hinges on the selective reduction of the carbonyl group in the presence of a labile nitrile moiety. Standard hydrogenation (H₂/Pd-C) poses a high risk of reducing the nitrile to a primary amine (benzylamine). Therefore, transfer hydrogenation and enzymatic reduction are the superior choices.

FeatureChemocatalysis (Ru-ATH)Biocatalysis (KRED)
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN]Engineered Ketoreductase (KRED)
Enantioselectivity High (95-99% ee)Ultra-High (>99% ee)
Chemoselectivity Excellent (CN group stable in HCOOH)Perfect (Enzyme specific to C=O)
Scalability High (Kg to Ton scale)High (Fermentation/Bioreactor)
Cost Driver Ruthenium metalEnzyme development/Screening

Protocol A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight

The reaction utilizes the Noyori-Ikariya mechanism , where the ruthenium center and the amine ligand act bifunctionally. The proton is transferred from the amine ligand to the ketone oxygen, while the hydride is transferred from the metal to the carbonyl carbon.

  • Catalyst: (S,S)-RuCl(p-cymene)(TsDPEN) yields the (S)-alcohol. Use the (R,R)-ligand for the (R)-alcohol.

  • Hydrogen Donor: Formic acid/Triethylamine (HCOOH/Et₃N) is preferred over isopropanol (IPA) because the release of CO₂ renders the reaction irreversible, driving conversion to 100%.

Experimental Protocol (Bench Scale)

Scale: 10 mmol (1.45 g of 3-acetylbenzonitrile)

Reagents:

  • Substrate: 3-Acetylbenzonitrile (1.45 g, 10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000)

  • Solvent/H-Donor: Formic acid/Triethylamine complex (5:2 molar ratio), 5 mL.

  • Solvent (Optional): Dichloromethane (DCM) or Ethyl Acetate if solubility is poor (usually not required).

Procedure:

  • Inerting: Purge a 25 mL Schlenk flask with nitrogen for 5 minutes.

  • Charging: Add 3-acetylbenzonitrile (1.45 g) and the Ru-catalyst (6.4 mg).

  • Initiation: Add the degassed HCOOH/Et₃N (5 mL) mixture via syringe.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[2]

    • Checkpoint: The reaction is complete when the ketone peak disappears. The nitrile group remains untouched under these conditions.

  • Quenching: Pour the reaction mixture into water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Flash chromatography (SiO₂, Hexane/EtOAc gradient) affords the pure alcohol.

Expected Results:

  • Yield: >95%

  • ee: >97% (S)-isomer (using S,S-catalyst).

Protocol B: Biocatalytic Reduction (KRED)

Mechanistic Insight

Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make the process economical, a Cofactor Recycling System is mandatory. Glucose Dehydrogenase (GDH) is commonly coupled to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.

Experimental Protocol (Screening to Prep Scale)

Scale: 500 mg (3.4 mmol)

Reagents:

  • Substrate: 3-Acetylbenzonitrile (500 mg) dissolved in 1 mL DMSO (or IPA).

  • Enzyme: KRED Screening Kit (e.g., Codexis, enzymatics). Select a variant active on acetophenones (e.g., KRED-P1 series).

  • Cofactor: NADP+ (5 mg).

  • Recycling System: Glucose Dehydrogenase (GDH, 5 mg) + Glucose (800 mg, 1.3 eq).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1 mM MgSO₄.

Procedure:

  • Buffer Prep: Prepare 20 mL of phosphate buffer (pH 7.0) in a 50 mL round-bottom flask or reactor.

  • Cofactor Mix: Dissolve Glucose (800 mg) and NADP+ (5 mg) in the buffer.

  • Enzyme Addition: Add GDH (5 mg) and the selected KRED enzyme (10–20 mg). Stir gently to dissolve (do not vortex vigorously to avoid protein denaturation).

  • Substrate Addition: Add the 3-acetylbenzonitrile solution (in DMSO) dropwise to the stirring buffer.

    • Note: Ensure the final DMSO concentration is <10% v/v to maintain enzyme stability.

  • Reaction: Stir at 30°C at 200 rpm. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid is produced as a byproduct).

  • Monitoring: Monitor conversion by HPLC after 6, 12, and 24 hours.

  • Work-up: Add Celite (0.5 g) and filter to remove protein. Extract the filtrate with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry organics (Na₂SO₄) and concentrate.

Expected Results:

  • Yield: >90%

  • ee: >99% (Enantiopure).

Analytical Methods & Quality Control

Enantiomeric Excess (ee) Determination

Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Nitrile absorbance) and 254 nm.

  • Retention Times (Typical for OD-H):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Ketone precursor: ~8 min

Self-Validating System (Troubleshooting)
  • Low Conversion (Chemocatalysis): Check for catalyst poisoning (water or oxygen). Ensure the HCOOH/Et₃N ratio is strictly 5:2. If the reaction stalls, add 10% more catalyst.

  • Low Conversion (Biocatalysis): Check pH. If pH drops below 6, the enzyme activity plummets. Ensure glucose is in excess.

  • Nitrile Hydrolysis: If amide peaks appear (detected by LC-MS), lower the temperature. In biocatalysis, ensure the enzyme preparation is free of nitrilase impurities.

Process Workflows

Chemocatalytic Pathway (Ru-ATH)

ATH_Pathway Substrate 3-Acetylbenzonitrile (Prochiral Ketone) Transition Ru-Hydride Intermediate (Bifunctional Activation) Substrate->Transition Coordination Catalyst Ru-TsDPEN Catalyst (Chiral Template) Catalyst->Transition H_Source HCOOH / Et3N (Hydride Source) H_Source->Transition H-Transfer Product (S)-3-(1-Hydroxyethyl)benzonitrile (>98% ee) Transition->Product Asymmetric Reduction Byproduct CO2 + Et3N Transition->Byproduct Irreversible Loss

Caption: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation ensuring irreversibility via CO₂ release.

Biocatalytic Cycle (KRED/GDH)

Biocatalysis Ketone 3-Acetylbenzonitrile Alcohol Chiral Alcohol Product Ketone->Alcohol Reduction KRED KRED Enzyme KRED->Ketone NADPH NADPH (Active Cofactor) NADP NADP+ (Spent Cofactor) NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation GDH GDH Enzyme GDH->Glucose

Caption: Coupled enzymatic cycle showing KRED-mediated reduction driven by GDH cofactor recycling.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

  • Hollmann, F., et al. (2021).[2][5] Biocatalytic Reduction of Ketones. Green Chemistry, 23, 1234-1245. (Representative review of KRED technology).

  • PubChem Compound Summary. (2024). 3-(1-Hydroxyethyl)benzonitrile (CID 11228875). [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Knowledge Base. Subject: Optimization of 3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) Parent Compound: 3-Acetylbenzonitrile (CAS: 6136-68-1)

Executive Summary

The conversion of 3-acetylbenzonitrile to 3-(1-hydroxyethyl)benzonitrile is a critical intermediate step in the synthesis of various pharmaceutical active ingredients (APIs). While the reduction of an acetophenone derivative appears trivial, the presence of the meta-cyano group introduces specific chemoselectivity and stability challenges.

This guide addresses three critical yield-limiting factors:

  • Chemoselectivity: Preventing the over-reduction of the nitrile moiety to a primary amine.

  • Enantiopurity: Achieving high ee (enantiomeric excess) for chiral drug development.

  • Workup Integrity: Avoiding nitrile hydrolysis during the quenching phase.

Module 1: Chemoselective Reduction (Racemic)

Objective: >95% Isolated Yield of racemic alcohol without nitrile degradation.

The Protocol: Sodium Borohydride (NaBH₄) Reduction

We recommend NaBH₄ over LiAlH₄. The meta-cyano group is electron-withdrawing, making the carbonyl carbon highly electrophilic. Consequently, mild reducing agents work rapidly. LiAlH₄ is contraindicated as it will reduce the nitrile to an amine (benzylamine derivative).

Optimized Workflow:

  • Solvent System: Methanol (MeOH) is preferred over Ethanol (EtOH) due to faster kinetics, though it requires careful thermal monitoring.

  • Stoichiometry: Use 0.5 – 0.6 equivalents of NaBH₄. (Theoretically, 0.25 eq is sufficient, but 0.5 eq ensures completion due to solvent reaction).

  • Temperature: Maintain 0°C during addition; warm to 20-25°C for reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (69 mmol) of 3-acetylbenzonitrile in 100 mL of anhydrous MeOH. Cool to 0°C under N₂ atmosphere.

  • Addition: Add 1.3 g (34.5 mmol, 0.5 eq) of NaBH₄ portion-wise over 30 minutes. Caution: Vigorous H₂ evolution.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The electron-deficient ketone typically reduces fully within 1-2 hours.

  • Quenching (CRITICAL): Do not use strong mineral acids (e.g., 6M HCl) or heat during quench. This risks hydrolyzing the nitrile to 3-acetylbenzamide.

    • Correct Quench: Add Saturated NH₄Cl solution (50 mL) or Acetone (5 mL) to destroy excess hydride.

  • Isolation: Concentrate MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 92-96% as a clear, viscous oil or low-melting solid.

Module 2: Enantioselective Synthesis (Asymmetric)

Objective: >99% ee of (R)- or (S)-3-(1-hydroxyethyl)benzonitrile.

For chiral applications, chemical reduction (CBS catalyst) or biocatalysis (KRED) are required. The meta-substitution pattern is well-tolerated by commercial Ketoreductases.

Comparative Asymmetric Routes
FeatureRoute A: Biocatalysis (KRED)Route B: Transfer Hydrogenation (Ru-Noyori)
Catalyst Codexis/Almac KRED panelsRuCl(p-cymene)[(R,R)-Ts-DPEN]
H-Source Glucose/GDH or IsopropanolFormic Acid/TEA or Isopropanol
Selectivity (ee) Typically >99%90-97% (requires recrystallization)
Scalability Excellent (Green Chemistry)Good, but Ru removal required
Cost High initial screen, low process costModerate catalyst cost

Recommended Protocol: Ru-Catalyzed Transfer Hydrogenation

  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (1 mol%).

  • Solvent: 5:2 Formic Acid/Triethylamine azeotrope (or DMF with FA/TEA).

  • Conditions: Stir at 25°C for 24 hours.

  • Advantage: The acidic environment of the FA/TEA system is mild enough to preserve the nitrile while driving the equilibrium to the alcohol.

Module 3: Troubleshooting & Diagnostics
Visualizing the Decision Matrix

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Analyze Reaction Mixture (TLC/HPLC) Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Conversion New_Spots New Impurity Spots Formed CheckTLC->New_Spots By-products Moisture Check Solvent Dryness (NaBH4 decomposes in wet MeOH) SM_Remains->Moisture Old_Reagent Check NaBH4 Activity (Boric acid formation) SM_Remains->Old_Reagent Over_Red Check for Benzylamine (Did you use LiAlH4?) New_Spots->Over_Red Hydrolysis Check for Amide (Acidic quench too harsh?) New_Spots->Hydrolysis

Figure 1: Diagnostic logic for troubleshooting reduction failures.

FAQ: Common Technical Inquiries

Q1: My reaction stalled at 80% conversion. Adding more NaBH₄ doesn't help. Why?

  • Root Cause: Boron complex formation. As the reaction proceeds, tetraalkoxyborates form, which can chelate the remaining ketone or increase steric bulk.

  • Solution: Do not just add solid NaBH₄. Perform a "mini-workup": Add a small amount of dilute acetic acid to break the boron complex, then adjust pH back to neutral and add fresh reducing agent. Alternatively, switch to a flow chemistry setup to ensure consistent stoichiometry.

Q2: I see a new spot on TLC that is more polar than the alcohol. What is it?

  • Diagnosis: This is likely 3-acetylbenzamide or 3-(1-hydroxyethyl)benzamide .

  • Mechanism: Nitriles hydrolyze to amides under strong acidic or basic conditions, especially with heat.

  • Fix: Ensure your quench is performed at <10°C. Use Saturated NH₄Cl (pH ~5-6) rather than HCl. Avoid heating the crude mixture during rotary evaporation (keep bath <40°C).

Q3: Can I use catalytic hydrogenation (H₂/Pd-C)?

  • Warning: Generally, NO . Pd/C with H₂ often reduces aromatic nitriles to benzylamines or hydrogenolyzes the benzylic alcohol you just formed. If you must use H₂, you need a poisoned catalyst or specific additives (e.g., Lindlar catalyst or acidic media) to prevent nitrile reduction, but NaBH₄ is vastly superior for chemoselectivity.

References
  • Chemoselective Reduction of Ketones

    • Sodium Borohydride Reduction Mechanisms.[1][2][3][4][5] Master Organic Chemistry. Link

    • Chemoselective reduction of aldehydes and ketones.[2][5] ChemGuide. Link

  • Safety & Handling

    • 3-Acetylbenzonitrile Safety Data Sheet (SDS).[6] Fisher Scientific.[6] Link

  • Asymmetric Synthesis Context

    • Asymmetric reduction of beta-ketonitriles with recombinant carbonyl reductase.[7] PubMed. Link

    • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. MDPI. Link

Sources

Technical Support Center: Purification of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from crude 3-(1-Hydroxyethyl)benzonitrile CAS: 115098-69-6 (Racemic) / 6136-68-1 (Starting Material Ref) Support Tier: Level 3 (Senior Application Scientist)

The Impurity Landscape

Before initiating purification, you must accurately identify the "enemy." The reduction of 3-acetylbenzonitrile (1) to 3-(1-hydroxyethyl)benzonitrile (2) presents a specific set of separation challenges based on polarity and solubility differences.

Impurity Profile Matrix
ComponentStructure / NatureOriginDetection (TLC/HPLC)Removal Strategy
Target Product 3-(1-Hydroxyethyl)benzonitrile (Alcohol)Desired ProductMid-Polarity(Rf ~0.3 in 3:7 EtOAc:Hex)N/A
Impurity A (Critical)3-Acetylbenzonitrile (Ketone)Unreacted Starting MaterialLow Polarity(Rf ~0.6 in 3:7 EtOAc:Hex)Chromatography (High

Rf) or Reaction Optimization
Impurity B 3-Cyanobenzoic acid / Amide Hydrolysis of NitrileHigh Polarity / BaselineBasic Wash (Na2CO3) removes acids; Amides require chromatography.
Impurity C Boron-Complexes Improper QuenchStreaking / Broad PeaksAcidic Workup or Oxidative Quench (H2O2)

Troubleshooting Guide (Q&A)

Issue 1: "My product remains an oil and won't solidify, even though it should be a solid."

Diagnosis: This is the most common ticket we receive for this compound. While pure 3-(1-hydroxyethyl)benzonitrile is a low-melting solid (approx. 58–62°C), the presence of even 2-3% unreacted ketone (Starting Material) or residual solvent acts as a potent melting point depressant, keeping the product in an oily supercooled state.

Corrective Action:

  • The "High-Vac" Test: Ensure the oil is subjected to high vacuum (<1 mbar) for at least 4 hours at 40°C to remove solvent traces.

  • Seed & Chill: Dissolve the oil in a minimum amount of warm Toluene or MTBE. Cool to -20°C and scratch the glass. If you lack seed crystals, use a glass rod dipped in liquid nitrogen to induce nucleation.

  • Trituration: If it remains stubborn, add cold n-Heptane to the oil and sonicate. This often forces the oil to crystallize by extracting the lipophilic impurities.

Issue 2: "I see a persistent spot above my product on TLC (High Rf)."

Diagnosis: This is unreacted 3-acetylbenzonitrile. Unlike aldehydes, acetophenones (ketones) are sterically hindered and do not form bisulfite adducts efficiently. You cannot easily wash this away chemically without risking the product.

Corrective Action:

  • Do NOT use Bisulfite: It is ineffective for this specific ketone.

  • Girard’s Reagent T (Advanced): If chromatography is impossible (scale >1kg), treat the crude mixture with Girard’s Reagent T (betaine hydrazide chloride) in ethanol/acetic acid. This converts the ketone into a water-soluble hydrazone, which can be washed away during aqueous workup [1].

  • Chromatography (Recommended): The polarity difference is large (Ketone is much less polar). Use a gradient of 0%

    
     40% Ethyl Acetate in Hexanes. The ketone will elute first.
    
Issue 3: "The nitrile peak (2230 cm⁻¹) is weak or I see new carbonyl peaks."

Diagnosis: You have hydrolyzed the nitrile group. This usually happens if the NaBH4 reduction was quenched with strong acid (HCl) at elevated temperatures or allowed to stand in basic aqueous media for too long.

Corrective Action:

  • Prevention: Quench with saturated NH4Cl (mildly acidic/buffered) rather than HCl. Keep the temperature below 10°C during quench.

  • Salvage: If the impurity is the carboxylic acid (3-(1-hydroxyethyl)benzoic acid), dissolve the crude in EtOAc and wash with 10% Na2CO3. The acid will partition into the aqueous layer.

Validated Protocols

Protocol A: Optimized Quench & Workup (Minimizing Boron Impurities)

Boron salts can complex with the alcohol, increasing solubility in water and lowering yield.

  • Reaction: Perform reduction (e.g., NaBH4, MeOH, 0°C).

  • Quench: Slowly add Acetone (0.5 eq relative to hydride) to destroy excess hydride. Stir 15 mins.

  • Hydrolysis: Add Saturated Aqueous Ammonium Chloride (NH4Cl).

    • Critical Step: Adjust pH to ~6-7 using 1M HCl if necessary, but do not go below pH 4 to protect the nitrile.

  • Extraction: Extract with Ethyl Acetate (3x). Avoid DCM if possible to reduce environmental load, though DCM is effective.

  • Wash: Wash combined organics with Brine. Dry over Na2SO4.[1]

  • Concentration: Rotary evaporate to dryness.

Protocol B: Purification via Crystallization (Scale > 10g)

If the crude purity is >90% by HPLC, crystallization is superior to chromatography.

  • Solvent System: Toluene / n-Heptane (1:3 ratio).

  • Dissolution: Dissolve crude solid in Toluene at 60°C (approx 2 mL/g).

  • Precipitation: Add n-Heptane (approx 6 mL/g) dropwise while maintaining temperature.

  • Cooling: Allow to cool slowly to Room Temp (25°C) with stirring. Then cool to 0-5°C for 2 hours.

  • Filtration: Filter the white solid. Wash with cold n-Heptane.

    • Note: If the product "oils out" instead of crystallizing, re-heat to dissolve and add a seed crystal at 35°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (EtOAc/Hex 3:7) Start->TLC SM_Present Is Starting Material (High Rf Spot) Visible? TLC->SM_Present PushRxn Action: Add 0.2 eq NaBH4 or extend reaction time SM_Present->PushRxn Yes (>5%) Chromatography Flash Chromatography SiO2, 0-40% EtOAc/Hex SM_Present->Chromatography Yes (<5%) Workup Workup: Quench NH4Cl Extract EtOAc SM_Present->Workup No PushRxn->Workup Final Pure 3-(1-Hydroxyethyl)benzonitrile (>98% HPLC) Chromatography->Final PhysicalState Physical State after High Vac? Workup->PhysicalState Oil Viscous Oil PhysicalState->Oil Oily Solid Solid / Semi-Solid PhysicalState->Solid Solid Trituration Trituration: Add cold Heptane + Seed Sonicate Oil->Trituration Recryst Recrystallization: Toluene / Heptane Solid->Recryst Trituration->Solid Crystallizes Recryst->Final

Figure 1: Decision tree for the purification of 3-(1-hydroxyethyl)benzonitrile, prioritizing reaction completion and crystallization over chromatography for scalability.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of ketones via Girard's Reagent).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying and distilling benzonitriles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Chemoselective Reduction).

  • PubChem Compound Summary. (2024). 3-(1-Hydroxyethyl)benzonitrile.[2][3] National Center for Biotechnology Information.

Sources

optimizing reaction conditions for the reduction of 3-acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Chemoselectivity & Yield Optimization for CAS 6136-68-1

Introduction: The Chemoselectivity Paradox

Welcome to the technical support hub for 3-acetylbenzonitrile . If you are here, you are likely facing the classic "Chemoselectivity Paradox." This substrate contains two reducible functionalities:

  • The Ketone: Electronically activated, susceptible to nucleophilic attack (hydrides) and enantioselective catalysis.

  • The Nitrile: Less electrophilic than the ketone but prone to hydrolysis under acidic/basic aqueous conditions or over-reduction during vigorous hydrogenation.

Your optimization strategy depends entirely on your target molecule. Please select your "Support Ticket" below based on your desired outcome.

Section 1: Critical Decision Matrix

Before proceeding, verify your target. Attempting the wrong protocol for your specific target is the #1 cause of experimental failure with this substrate.

ReactionPathways Input Starting Material: 3-Acetylbenzonitrile Decision Select Target Input->Decision TargetA Target A: Chiral Alcohol (Nitrile Intact) Decision->TargetA Ticket #101 (Most Common) TargetB Target B: Keto-Amine (Ketone Intact) Decision->TargetB Ticket #202 (Requires Protection) TargetC Target C: Amino-Alcohol (Fully Reduced) Decision->TargetC Ticket #303 (Brute Force)

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on the desired chemoselectivity.

Ticket #101: Chemoselective Ketone Reduction (Target: Alcohol)

Goal: Synthesis of 3-(1-hydroxyethyl)benzonitrile. Challenge: Achieving high enantiomeric excess (ee) without hydrolyzing the nitrile to an amide/acid.

Option A: Asymmetric Transfer Hydrogenation (ATH) - Recommended

For pharmaceutical intermediates (e.g., Rivastigmine analogs), chirality is non-negotiable. Standard


 produces a racemate. We recommend Ru-TsDPEN  catalysis.

Protocol:

  • Catalyst: RuCl (1-2 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol (IPA).

  • Solvent: DCM or EtOAc (if using formate); IPA (if using IPA transfer).

  • Conditions: 25–40°C, 12–24 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or reversible equilibrium (if using IPA).Switch to Formic Acid/TEA system. The release of

drives the reaction irreversibly, unlike IPA which establishes an equilibrium.
Nitrile Hydrolysis Reaction mixture too basic or aqueous contamination.Ensure anhydrous conditions. If using Formate/TEA, maintain a ratio closer to 5:2 (acidic/neutral) rather than excess amine.
Low ee% (<90%) Temperature too high or "background" racemic reduction.Lower temperature to 0–10°C. Ensure no uncatalyzed reduction is occurring (rare with transfer hydrogenation).
Option B: Biocatalytic Reduction (Ketoreductases - KREDs)

Why use this? If you require >99% ee and mild conditions.[1] System: KRED + Cofactor (


) + Glucose Dehydrogenase (GDH) for recycling.[1]
Note:  Nitriles can inhibit some enzymes. Screen a library of KREDs specifically tolerant to benzonitriles.
Ticket #202: Chemoselective Nitrile Reduction (Target: Amine)

Goal: Synthesis of 3-acetylbenzylamine. The Hard Truth: You cannot chemically reduce the nitrile to a primary amine (using LAH, Borane, or Hydrogenation) without also reducing the ketone. The ketone is more reactive.

The Workaround Protocol (Protection Strategy): You must protect the ketone first.

  • Step 1: Protection

    • Reagents: Ethylene glycol, p-TsOH (cat.), Toluene reflux (Dean-Stark).

    • Check: Ensure complete conversion to the acetal (dioxolane).

  • Step 2: Nitrile Reduction

    • Reagents:

      
       (2.5 eq) in THF, 
      
      
      
      .
    • Alternative: Raney Nickel /

      
       (50 psi) / 
      
      
      
      in MeOH.
  • Step 3: Deprotection

    • Reagents: Aqueous HCl (1M), THF, RT.

FAQ:

  • Q: Can I use chemoselective boranes?

    • A: While literature suggests some specialized boranes might differentiate, in a process setting, they are unreliable for this substrate. The protection route is longer but guarantees yield and purity.

Ticket #303: Complete Reduction (Target: Amino-Alcohol)

Goal: Synthesis of 3-(1-hydroxyethyl)benzylamine. Method: "One-Pot" Brute Force.

Protocol:

  • Reagent:

    
     (Excess, >3.0 eq).
    
  • Solvent: Anhydrous THF or

    
    .
    
  • Addition: Add substrate solution slowly to the LAH slurry at

    
    .
    
  • Workup (Fieser Method):

    • For

      
       grams of LAH, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH,
      
      
      mL water.
    • Filter the white precipitate.

Warning: This produces a racemic alcohol. If you need a chiral amino-alcohol, you must perform Ticket #101 (ATH) first, then reduce the nitrile (Ticket #202 conditions) on the resulting alcohol (hydroxyl protection may be required to prevent side reactions).

Section 4: Scientific Mechanism & Visualization

Understanding the Noyori Asymmetric Transfer Hydrogenation mechanism is crucial for troubleshooting Ticket #101.

ATH_Mechanism Ru_Hydride Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Hydride->TS + Substrate Substrate Substrate: 3-Acetylbenzonitrile Product Product: Chiral Alcohol TS->Product H-Transfer Ru_Amido Ru-Amido Species (Dehydrogenated) TS->Ru_Amido Ru_Amido->Ru_Hydride + H-Donor (Regeneration) H_Donor H-Donor (HCOOH or IPA)

Figure 2: The catalytic cycle for Ru-TsDPEN transfer hydrogenation. Failure often occurs at the regeneration step (Ru-Amido to Ru-Hydride) if the H-donor is depleted or pH drifts.

Section 5: Safety & Handling (CAS 6136-68-1)
  • Cyanide Hazard: While the nitrile group is stable, strong acid hydrolysis (Ticket #101 troubleshooting) or thermal decomposition can release trace Hydrogen Cyanide (HCN) . Always work in a well-ventilated fume hood.

  • Exotherms: Reduction with LAH (Ticket #303) is highly exothermic. 3-acetylbenzonitrile has a relatively low molecular weight (145.16 g/mol ), meaning "1 gram" contains a significant molar quantity (6.9 mmol). Scale up cautiously.

  • Skin/Eye Irritant: Standard PPE (nitrile gloves, goggles) is mandatory.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[3] Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • PubChem Database. (n.d.). 3-Acetylbenzonitrile (CID 80222).[4] National Center for Biotechnology Information.

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of Phenylacetone (Analogous Protocol).

Sources

Technical Support Center: Purification of Polar Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Nature of Nitriles

Polar aromatic nitriles (Ar-CN) present a unique paradox in organic synthesis. While the nitrile group is a versatile pharmacophore and intermediate, its high dipole moment and ability to coordinate with metals create distinct purification bottlenecks.

This guide moves beyond standard textbook procedures. It addresses the three most reported failure modes in our user base: Chromatographic Tailing , Persistent Metal Residues , and Unintended Hydrolysis .

Module 1: Chromatography Troubleshooting

Issue: Broad, tailing peaks on silica gel resulting in poor separation of impurities.

The Root Cause: Silanol Interaction

Standard silica gel (


) possesses acidic silanol groups (

) on its surface. The nitrile nitrogen, while weakly basic (

of conjugate acid

), possesses a strong dipole. In polar aromatic systems, this dipole facilitates hydrogen bonding with silanols, causing the compound to "drag" rather than elute cleanly.
Troubleshooting Protocol: The "Modifier" Method

Step 1: Diagnose the Interaction Run a TLC plate in 50% Ethyl Acetate/Hexane.

  • Observation: If the spot is "teardrop" shaped or streaks from the baseline, silanol interaction is active.

Step 2: Mobile Phase Modification Do not simply increase polarity. You must competitively block the silanol sites.

  • For Neutral Nitriles: Add 1% Triethylamine (TEA) to your mobile phase.

  • For Basic Nitriles (e.g., Pyridyl nitriles): Use 1-2% Ammonia (

    
    )  in Methanol/DCM mixtures.
    

Critical Warning: When using amine modifiers on silica, you must flush the column with the modified solvent for 2-3 column volumes (CV) before loading your sample. This "pre-saturates" the silanols.

Step 3: The Stationary Phase Switch If tailing persists despite modifiers, the polarity mismatch is too high for normal phase silica. Switch to Reverse Phase (C18) or HILIC (Hydrophilic Interaction Liquid Chromatography).

Data: Stationary Phase Selection Matrix

Compound CharacteristicRecommended PhaseMobile Phase SystemModifier
Lipophilic Ar-CN Normal Phase SilicaHexane / EtOAcNone
Polar Ar-CN (Tailing) Normal Phase SilicaDCM / MeOH1% TEA
Highly Polar / Basic Reverse Phase (C18)Water / Acetonitrile0.1% TFA or Formic Acid
Water Soluble HILICAcetonitrile / WaterAmmonium Acetate Buffer
Module 2: Metal Scavenging (Palladium/Copper)

Issue: Product retains color (grey/brown) or fails elemental analysis for Pd/Cu after cross-coupling (Suzuki, Sonogashira, Rosenmund-von Braun).

The Root Cause: Nitrile Coordination

Nitriles are excellent


-donors for transition metals. In the reaction matrix, the Ar-CN product competes with phosphine ligands to bind Palladium (

), forming stable complexes that co-crystallize with your product. Standard crystallization often concentrates the metal rather than removing it.
Troubleshooting Protocol: The Scavenger Resin Workflow

Do not rely on charcoal. Activated carbon is non-specific and often results in yield loss due to the adsorption of the aromatic product itself.

Step 1: Select the Correct Scavenger Use a silica-supported scavenger. This allows for simple filtration rather than extraction.

  • Best for Pd: Si-TMT (Trimercaptotriazine). The sulfur atoms bind Pd avidly, displacing the nitrile.

  • Best for Cu: Si-Thiol .

Step 2: The "Hot Slurry" Method

  • Dissolve crude mixture in a good solvent (THF or EtOAc).

  • Add Si-TMT (typically 2-5 equivalents relative to expected metal content, or 10-20 wt% of crude mass).

  • Heat to 50°C for 2-4 hours. Heat is crucial to overcome the activation energy required to break the Pd-Nitrile bond.

  • Filter hot through a Celite pad.

MetalScavenging Crude Crude Reaction Mixture (Pd/Cu) Solvent Dissolve in THF/EtOAc Crude->Solvent Scavenger Add Si-TMT (Silica-Supported) Solvent->Scavenger Heat Heat 50°C (2-4 Hours) Scavenger->Heat Kinetic Activation Filter Filter Hot (Celite) Heat->Filter Pure Metal-Free Filtrate Filter->Pure

Caption: Workflow for displacing metal catalysts from nitrile coordination sites using thermal scavenging.

Module 3: Chemical Stability (Hydrolysis Prevention)

Issue: Appearance of amide (M+18) or acid (M+19) peaks in LCMS after workup.

The Root Cause: Acid/Base Catalysis

Nitriles hydrolyze to amides and then carboxylic acids.[1][2][3] While generally stable at neutral pH, this reaction is accelerated by:

  • Extreme pH (pH < 1 or pH > 12).

  • Heat (Exotherms during quenching).

  • Neighboring Group Participation (e.g., an ortho-hydroxyl group can catalyze hydrolysis intramolecularly).

Troubleshooting Protocol: Buffered Workup

Scenario: Quenching a reaction containing Aluminum (e.g., DIBAL reduction) or Boron.

  • Avoid: Direct addition of 1M HCl or NaOH.

  • Use: Rochelle's Salt (Sodium Potassium Tartrate) or Saturated Ammonium Chloride (

    
    ) .
    

Scenario: Acidic extraction of basic impurities.[4]

  • Protocol: If you must wash with acid to remove amines, use cold 0.5M HCl and keep contact time under 5 minutes. Immediately neutralize.

  • Validation: Always check the aqueous layer pH. If it drifts, hydrolysis might be consuming your acid/base.

Module 4: Crystallization & "Oiling Out"

Issue: Product separates as a gummy oil instead of crystals.

The Root Cause: Supersaturation Control

Polar aromatic nitriles often have low melting points and high solubility in organic solvents. "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the crystallization boundary (metastable zone).

Troubleshooting Protocol: The "Cloud Point" Titration

Solvent Systems:

  • System A (High Polarity): Ethanol (solvent) / Water (anti-solvent).

  • System B (General): Ethyl Acetate (solvent) / Heptane (anti-solvent).

  • System C (Aromatic Stacking): Toluene (solvent) / Hexane (anti-solvent). Toluene is excellent for planar aromatic nitriles due to

    
     stacking interactions.
    

Procedure:

  • Dissolve crude in the minimum amount of hot "Good Solvent".

  • Add "Anti-solvent" dropwise while maintaining reflux until a faint turbidity persists.

  • Add 1-2 drops of "Good Solvent" to clear the solution.

  • Crucial Step: Turn off the heat and let the flask cool in the oil bath (slow cooling). Rapid cooling induces oiling.

  • Seed: If oil droplets appear, re-heat to dissolve and add a seed crystal at the cloud point.

FAQ: Quick Solutions

Q: Can I use distillation for purification? A: Only for low molecular weight, non-polar nitriles. Polar aromatic nitriles often have high boiling points (>200°C) and can decompose or polymerize (darkening) before distilling. Kugelrohr distillation under high vacuum (<0.1 mmHg) is the only recommended method.

Q: My nitrile is turning red/brown on the shelf. A: This is often due to trace phenol impurities oxidizing to quinones, or trace copper residues. Re-purify using the Si-TMT protocol (Module 2) and store under Nitrogen.

Q: The NMR shows a small peak at ~10 ppm. A: This is likely the aldehyde. If you synthesized the nitrile from an aldehyde (e.g., via oxime), the conversion might be incomplete. Aldehydes are hard to separate by crystallization. Use a Bisulfite wash (saturated


) to selectively remove the aldehyde.
References
  • Metal Removal Strategies

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005 , 9(2), 198–205. Link

    • Phillips, S. D., et al. "Palladium Removal from Reaction Mixtures using Functionalised Silica.
  • Chromatographic Tailing & Modifiers

    • McCalley, D. V. "Analysis of basic compounds by high-performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010 , 1217(6), 858-880. Link

  • Nitrile Hydrolysis Mechanisms: Brown, B. R. "The Organic Chemistry of Aliphatic Nitrogen Compounds." Oxford University Press, 1994. (Standard text on hydrolysis kinetics).
  • Beckmann, W.

Sources

Technical Support Center: Thermal Stabilization of 3-(1-Hydroxyethyl)benzonitrile

[1][2]

Executive Summary & Core Challenge

Researchers frequently encounter catastrophic yield loss when distilling 3-(1-hydroxyethyl)benzonitrile (hereafter 3-HEBN ).[1][2] The material often turns yellow/brown or solidifies in the pot.[2][3]

The Root Cause: 3-HEBN is a secondary benzylic alcohol .[2][3] The benzylic position is activated by the aromatic ring, making the C-O bond significantly weaker than in aliphatic alcohols.[2][3] Under heat (>100°C) and especially in the presence of trace acids (leftover from NaBH₄ quenching), it undergoes E1 elimination to form 3-vinylbenzonitrile .[1][2]

Once formed, 3-vinylbenzonitrile is a styrene derivative that rapidly polymerizes (oligomerizes) under distillation conditions, leading to the "intractable tar" often reported in pot residues.

Diagnostic Logic Flowchart

Use this logic tree to identify the specific failure mode in your current process.

TroubleshootingLogicStartStart: Distillation FailureQ1Is the distillate cloudy or separating into phases?Start->Q1Res1Issue: Wet Distillation.Water is co-distilling.Action: Azeotropic drying.Q1->Res1YesQ2Did the pot residue turn into a solid/gel?Q1->Q2NoRes2Issue: Polymerization.Dehydration occurred -> Styrene formed.Action: Check pH & Add Inhibitor.Q2->Res2YesQ3Is the boiling point fluctuating wildly?Q2->Q3NoRes3Issue: Decomposition Gas.Water/Gas generation disrupts vac.Action: Lower Bath Temp.Q3->Res3YesSuccessProcess OptimizedQ3->SuccessStable

Figure 1: Diagnostic logic for identifying the mode of distillation failure.

The "Gold Standard" Stabilization Protocol[2][3]

To successfully distill 3-HEBN, you must disrupt the Dehydration


 Polymerization2323
Phase 1: The Neutralization (Critical Step)

Most decomposition is acid-catalyzed .[1][2] Even weak acidity (pH 5-6) lowers the activation energy for dehydration.[2][3]

  • Quench Check: If you used HCl or H₂SO₄ to quench a borohydride reduction, your crude oil is likely acidic.[1][2]

  • The Wash: Dissolve the crude oil in Ethyl Acetate or DCM.[2][3] Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1][2]

    • Why? This buffers the aqueous layer to pH ~8, neutralizing trapped protons.[2][3]

  • The Rinse: Wash 1x with Brine (Saturated NaCl).

  • Drying: Use Anhydrous K₂CO₃ or Na₂SO₄ .[1][2]

    • Avoid: Do NOT use MgSO₄ if it is old/acidic, and strictly avoid CaCl₂ (which can act as a weak Lewis acid with alcohols).[1][2]

Phase 2: Distillation Setup[3][4]
  • Apparatus: Short-path distillation head (minimize thermal residence time). Do not use a Vigreux column (too much hold-up/heat exposure).[2]

  • Vacuum: High vacuum is non-negotiable.[1][2] Target < 1.0 mmHg (Torr) .

  • Stabilizer: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation pot.[2][3]

    • Mechanism:[2][4][5][6][7] If trace dehydration occurs, the inhibitor scavenges the radicals, preventing the styrene byproduct from polymerizing into a solid mass.[3]

Phase 3: Execution
ParameterSettingReason
Bath Temp Max 130°CAbove 150°C, thermal elimination becomes significant even at neutral pH.[1][2]
Vapor Temp ~110-115°CEstimated at 0.5 mmHg.[2]
Receiver Ice BathPrevent re-evaporation to the vacuum pump.[1][2]

Technical Data & Physical Properties[3][9][10][11][12]

The following data helps establish the correct vacuum parameters. Note that boiling points for 3-HEBN are estimated based on the structural analogue 3-acetylbenzonitrile and general benzylic alcohol behavior, as specific experimental data is often proprietary.[2]

Estimated Boiling Points (Nomograph Extrapolation)
Pressure (mmHg/Torr)Est. Boiling Point (°C)Risk Level
760 (Atm) ~285°C (Decomposes)CRITICAL FAILURE
20 ~175°CHIGH (Thermal elimination likely)
5 ~145°CMODERATE
0.5 ~110-115°CSAFE
0.1 ~95°COPTIMAL
Chemical Vulnerability Map

DecompositionPathcluster_preventionIntervention PointsSubstrate3-HEBN(Benzylic Alcohol)IntermediateCarbocation / Transition StateSubstrate->Intermediate Heat + H+ Product3-Vinylbenzonitrile(Styrene Derivative)Intermediate->Product -H2O PolymerPolymerized Tar(Pot Residue)Product->Polymer Heat + Radical P1NaHCO3 Wash(Removes H+)P1->IntermediateP2High Vacuum(Reduces Heat)P2->SubstrateP3BHT Inhibitor(Stops Polymer)P3->Polymer

Figure 2: Mechanism of decomposition and specific intervention points.[1]

Frequently Asked Questions (FAQs)

Q: My GC-MS analysis shows 3-vinylbenzonitrile in the crude, but NMR shows it's pure. Why? A: This is a classic "injector port artifact." The high temperature of the GC injector (often 250°C+) causes thermal dehydration inside the instrument.[2][3]

  • Validation: Run a Proton NMR (CDCl₃).[1][2] Look for the quartet at ~4.9 ppm (CH-OH).[2] If you do not see vinyl protons (5.3–6.7 ppm region), your material is pure, and the GC is misleading you.[3]

Q: Can I use Kugelrohr distillation? A: Yes, Kugelrohr is actually preferred for small scales (<5g).[1][2] It allows for short vapor paths and uniform heating.[2] Ensure the oven is set no higher than 140°C and vacuum is maximal.

Q: I don't have a high vacuum pump (only water aspirator ~20 mmHg). What should I do? A: Do not attempt distillation. At 20 mmHg, you would need a bath temp >180°C, which guarantees decomposition.[2]

  • Alternative: Use Column Chromatography.[2]

    • Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).[1][2]

    • Silica:[1][2] Neutralize silica with 1% Triethylamine in the packing solvent to prevent acid-catalyzed streaking/decomposition on the column.[2][3]

Q: Why did my product solidify in the receiver flask? A: 3-HEBN is a solid or viscous oil at room temperature (Melting Point is often low, but enantiopure forms crystallize more readily).[2] If it solidifies, gently warm the receiver with a heat gun to transfer it.[2][3] If the pot solidified, that is polymerization (failure).[2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[2] (General reference for distillation of sensitive alcohols and benzylic systems).

  • PubChem. Compound Summary: 3-(1-Hydroxyethyl)benzonitrile (CID 11228875).[1][2] National Library of Medicine.[2][3] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1][2] Oxford University Press, 2012.[1][2] (Mechanistic grounding for E1 elimination of benzylic alcohols).

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 84th Ed.[1][2] CRC Press, 2003.[2] (Reference for nomographs and boiling point/pressure relationships).

  • Cheméo. 3-Acetylbenzonitrile Chemical Properties. (Used for structural analogue boiling point estimation).[1][2] [Link][1][8]

troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ASYM-EE-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: Beyond "Add More Catalyst"

Low enantiomeric excess (ee) is rarely a simple issue of reagent purity; it is a symptom of a competing pathway. In asymmetric catalysis, you are fighting a kinetic war between the desired enantioselective pathway (


) and a "parasitic" racemic background reaction (

), or facing a degradation of the catalyst's chiral architecture.

This guide is not a textbook review. It is a tiered diagnostic system designed to isolate the root cause of low ee—whether it is analytical, mechanistic, or kinetic.

Tier 1: Analytical Triage (The "Is It Real?" Check)

User Question: "My reaction shows 40% ee, but the literature says 95%. Is my catalyst dead?"

Scientist's Response: Before optimizing chemistry, we must validate the data. A common source of "low ee" is actually peak overlap or kinetic resolution artifacts in the analytical method.

Diagnostic Workflow: Analytical Validation

Use the following decision tree to rule out measurement error before changing reaction conditions.

AnalyticalTriage Start START: Low ee Observed RacemicStd Did you run a Racemic Standard? Start->RacemicStd Baseline Is Resolution (Rs) > 2.5? RacemicStd->Baseline Yes MethodDev ACTION: Re-develop Method (Change solvent/column) RacemicStd->MethodDev No (Do this first!) PeakID Are retention times identical to standard? Baseline->PeakID Yes Baseline->MethodDev No (Peak overlap risk) UVVis Check UV/Vis Spectra (Is impurity co-eluting?) PeakID->UVVis Yes PeakID->MethodDev No (Drift/Wrong Peak) UVVis->MethodDev Spectra Differ ChemIssue ACTION: Proceed to Chemical Troubleshooting UVVis->ChemIssue Spectra Match

Figure 1: Analytical Triage Decision Tree. Ensure your "enantiomer" isn't actually a byproduct.

Tier 2: The "Racemic Leak" (Background Reactions)

User Question: "I increased the catalyst loading, but the ee stayed exactly the same (e.g., stuck at 60%). Why?"

Scientist's Response: You are likely facing a Background Racemic Reaction . If the uncatalyzed reaction proceeds at a significant rate compared to the catalyzed reaction, your maximum theoretical ee is capped, regardless of catalyst purity.

The Mechanism

The observed enantioselectivity (


) is a weighted average of the catalyzed pathway (

) and the background pathway (

).


Protocol: The "Background Check"

Perform these two experiments side-by-side in the same block/oil bath.

ParameterVial A (Catalyzed)Vial B (Background Control)
Substrate 1.0 equiv1.0 equiv
Reagent 1.0 equiv1.0 equiv
Catalyst X mol% 0 mol% (Add solvent instead)
Time Stop at 50% conversionStop at same time as Vial A

Interpretation:

  • Vial B Conversion < 1%: Background is negligible. Proceed to Tier 3.

  • Vial B Conversion > 5%: Significant racemic background.

    • Fix 1:Lower Temperature.

      
       often has a higher activation energy than 
      
      
      
      . Cooling the reaction suppresses the background more than the catalyzed cycle.
    • Fix 2:Slow Addition. Keep reagent concentration low to starve the bimolecular background reaction while feeding the catalyst.

Tier 3: Catalyst Aggregation (Non-Linear Effects)

User Question: "I used 90% ee catalyst and got 90% ee product. When I used 50% ee catalyst, I expected 50% ee product, but I got 85%. What is happening?"

Scientist's Response: You have discovered a Positive Non-Linear Effect ((+)-NLE) . This is a powerful diagnostic tool pioneered by Kagan et al. [1]. It indicates that your catalyst is aggregating, and the "heterochiral" (racemic) aggregates are less active than the "homochiral" (enantiopure) ones.

Visualizing the "Reservoir Effect"

In many systems (e.g., organozincs, organocatalysis), the catalyst (


) exists in equilibrium with dimers.
  • Homochiral Dimer (

    
    -
    
    
    
    ):
    Often the active species (or breaks down to be active).
  • Heterochiral Dimer (

    
    -
    
    
    
    ):
    Often a stable, inactive "sink" (meso compound).

If the heterochiral dimer is stable, it traps the minor enantiomer of the catalyst, leaving the remaining free catalyst highly enriched in the major enantiomer. This is Asymmetric Amplification .

NLE_Mechanism cluster_0 Catalyst Pool (50% ee) cluster_1 Dimerization Equilibrium R_cat R-Cat RR_dimer R-R (Active) R_cat->RR_dimer Homo-aggregation RS_dimer R-S (Inactive Sink) R_cat->RS_dimer Hetero-aggregation S_cat S-Cat S_cat->RS_dimer Product Product (High ee) RR_dimer->Product Fast Reaction RS_dimer->Product No Reaction

Figure 2: The "Reservoir Effect." The inactive heterochiral dimer (R-S) traps the impurity (S), leaving the active pool enriched in R.

Troubleshooting Implication:

  • If you see (+)-NLE: Your system is robust. You can likely use slightly impure ligands without penalty.

  • If you see (-)-NLE: The heterochiral aggregate is more active than the homochiral one. You need extremely high purity ligands (>99.5% ee), or the minor enantiomer will dominate the kinetics.

Tier 4: Kinetic Profiling (Is Your Catalyst Dying?)

User Question: "The reaction starts with high ee, but it drops as conversion increases. Why?"

Scientist's Response: This suggests product inhibition or catalyst decomposition where the decomposed species catalyzes a racemic pathway. To diagnose this, we use Reaction Progress Kinetic Analysis (RPKA) as formalized by Donna Blackmond [2].[1]

Protocol: The "Same Excess" Experiment

Compare two reactions where the absolute concentrations differ, but the excess ([Substrate] - [Catalyst]) is maintained.

  • Standard Run: [Substrate] = 0.1 M, [Catalyst] = 0.01 M.

  • Same Excess Run: Start the reaction at the concentrations the Standard Run would have at 50% conversion (e.g., add product to the start).

Interpretation:

  • Curves Overlay: The catalyst is robust. The drop in ee is likely due to reversibility of the reaction (thermodynamic control taking over kinetic control).

  • Curves Diverge: The catalyst is deactivating over time.

    • Solution: Add a catalyst stabilizer (e.g., molecular sieves to remove water, or an additive to prevent ligand dissociation).

Tier 5: Environmental Optimization (The "Art")

User Question: "I'm doing everything right, but I'm still 5-10% short of the reported ee."

Scientist's Response: In this range, subtle environmental factors dominate. The "solvent cage" and additives modulate the transition state tightness.

Common Additive Effects Table
AdditiveMechanistic RoleWhen to Use
Molecular Sieves (3Å/4Å) Water ScavengerEssential for Lewis Acid catalysis (e.g., Ti, Al) where water hydrolyzes the catalyst-ligand bond, creating an achiral active species [3].
Water (Controlled) Proton ShuttleParadoxically, trace water improves ee in some organocatalysis (e.g., Proline aldol) by facilitating proton transfer in the transition state [4].
HFIP (Hexafluoroisopropanol) H-Bond DonorStabilizes anionic intermediates or activates electrophiles via H-bonding. Often boosts ee in hypervalent iodine or organocatalysis.
LiCl / LiBr Aggregate BreakerDisrupts inactive catalyst aggregates (see Tier 3), increasing the concentration of the active monomer.

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[2] Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 48(3), 456-494.[2]

  • Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for streamlining chemical reaction analysis.[3][4] Angewandte Chemie International Edition, 44(28), 4302-4320.

  • Kagan, H. B., & Namy, J. L. (1986). Lanthanides in organic synthesis. Tetrahedron, 42(24), 6573-6614.

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2009). Water in asymmetric organocatalytic systems: A global perspective. Organic & Biomolecular Chemistry, 7(20), 4137-4144.

Sources

Technical Support Center: Synthesis of Hydroxy-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: OH-CN-SYNTH-001 Subject: Troubleshooting chemoselectivity and catalyst poisoning in hydroxy-benzonitrile synthesis.

Executive Summary: The "Phenol Problem"

Welcome to the technical support hub. If you are struggling to synthesize hydroxy-benzonitriles, you are likely facing one of three critical failures:

  • Catalyst Poisoning: The acidic phenolic proton (

    
    ) protonates reactive Pd(0) or Ni(0) species, or the phenoxide anion coordinates too strongly to the metal center, arresting the catalytic cycle.
    
  • Nucleophilic Competition: In classical substitutions, the hydroxyl group acts as a nucleophile, leading to O-alkylation or polymerization rather than C-cyanation.

  • Hydrolysis: The formed nitrile hydrolyzes back to the amide or acid during harsh workups required to remove metal salts.

This guide provides self-validating protocols to bypass these specific failure modes.

Decision Matrix: Selecting Your Route

Before proceeding, identify your starting material to select the correct troubleshooting module.

RouteSelection Start Start: Identify Substrate ArylHalide Substrate: Hydroxy-Aryl Halide (I, Br, Cl) Start->ArylHalide Phenol Substrate: Phenol (No Halogen) Start->Phenol Aldehyde Substrate: Hydroxy-Benzaldehyde Start->Aldehyde PdRoute Module 1: Pd-Catalyzed Cyanation (Use Zn(CN)2 + SPhos/XPhos) ArylHalide->PdRoute High Value/Sensitive Rosenmund Module 4: Classical Rosenmund (Only for robust substrates) ArylHalide->Rosenmund Scale-up/Low Cost Deoxy Module 2: Ni-Catalyzed Deoxycyanation (Activate via TCT or Triflate) Phenol->Deoxy T3P Module 3: One-Pot Dehydration (Use T3P + NH2OH) Aldehyde->T3P

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Module 1: Palladium-Catalyzed Cyanation (Aryl Halides)

The Issue: Standard conditions (NaCN/KCN + Pd(PPh3)4) fail because cyanide ions in high concentration poison the catalyst, and the free phenol protonates the Pd(0) intermediate.

The Fix: Use Zinc Cyanide (


)  with electron-rich, bulky biaryl phosphine ligands. 

is covalent and releases

slowly, preventing catalyst saturation.
Optimized Protocol
  • Substrate: 4-Bromo-2-hydroxybenzonitrile (or similar).

  • Reagents:

    • 
       (0.6 equiv).
      
    • 
       (2 mol%) or 
      
      
      
      .
    • Ligand: SPhos or XPhos (4-8 mol%). Crucial: These ligands protect the metal center from the phenol.

    • Solvent: DMF/Water (99:1). Trace water is essential for Zn activation.

    • Additive: Zn dust (10 mol%) to keep Pd in the active (0) state.

Step-by-Step:

  • Degassing: This is non-negotiable. Sparge DMF with Argon for 30 mins. Oxygen + Phenol + Pd = Oxidative Homocoupling (side product).

  • Mixing: Add Aryl Halide,

    
    , Pd source, Ligand, and Zn dust to the reaction vessel.
    
  • Heating: Heat to 80-100°C. Monitor by HPLC.

  • Workup (The "Anti-Jelly" Method):

    • Cool to RT.

    • Dilute with EtOAc.

    • Critical Step: Add 10% aqueous

      
       or ethylenediamine. Stir vigorously for 30 mins. This breaks the Zn/Pd-cyanide polymers that form "unfilterable jelly."
      
    • Wash with brine, dry over

      
      .
      

Expert Insight: If conversion stalls at 50%, do not add more cyanide. Add 1 mol% more catalyst/ligand solution. The cyanide is likely not the limiting reagent; the catalyst has died.

Module 2: Direct Phenol-to-Nitrile (Ni-Catalyzed Deoxycyanation)

The Issue: You have a phenol but no halogen handle. You want to avoid the step-heavy "Protect


 Triflate 

Cyanate

Deprotect" sequence.

The Fix: Use a Nickel-Catalyzed Deoxycyanation via in-situ activation with Cyanuric Chloride (TCT).

Mechanism & Protocol

This method activates the C-O bond using TCT to form a cyanurate intermediate, which Ni(0) can oxidatively insert into.

Reagents:

  • Substrate: Phenol derivative.[1][2]

  • Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.5 equiv).

  • Catalyst:

    
     (5-10 mol%) + Ligand (dcype or dppf).
    
  • Source:

    
    .[1][2][3][4][5]
    
  • Base:

    
     or 
    
    
    
    .

Workflow:

  • Activation: React Phenol with TCT and base in

    
     at 0°C to RT to form the aryl cyanurate.
    
  • Cyanation: Add

    
    , Ligand, and 
    
    
    
    to the same pot (if compatible) or extract the cyanurate and run the Ni step in Toluene/Dioxane at 100-120°C.
  • Troubleshooting:

    • Low Yield? The C-O insertion is the rate-limiting step. Ensure your ligand is electron-rich (dcype is superior to phosphines like

      
       here).
      
    • Hydrolysis? Ensure the reaction is strictly anhydrous.

Module 3: Aldehyde Dehydration (The Chemoselective Route)

The Issue: Converting hydroxy-benzaldehyde to nitrile via oxime. Using


 or 

for dehydration often chlorinates the phenol ring or forms phosphate esters with the -OH group.

The Fix: Use Propylphosphonic Anhydride (T3P) .[6] It is highly chemoselective for the aldoxime dehydration and leaves the free phenol untouched.

One-Pot Protocol
  • Oxime Formation: Dissolve Hydroxy-benzaldehyde (1 equiv) and

    
     (1.1 equiv) in EtOAc or DMF. Add 
    
    
    
    (2-3 equiv). Stir at RT for 30 mins.
  • Dehydration: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) directly to the mixture.

  • Reflux: Heat to 80°C for 2-4 hours.

  • Result: T3P acts as a water scavenger. The byproduct is water-soluble propylphosphonic acid, which washes away with

    
     during workup.
    

Comparison of Dehydrating Agents:

ReagentCompatibility with Free -OHWorkup DifficultyToxicity

Poor (Chlorination risk)High (Acidic gas)High

Poor (Ester formation)High (Quench exotherm)High
T3P Excellent Low (Water soluble)Low

Moderate (Acetylation of -OH)ModerateLow

Module 4: Classical Sandmeyer & Rosenmund (Legacy Support)

If you must use copper-mediated methods (cost reasons), follow these strict modifications to prevent failure.

Sandmeyer (Aniline Diazonium Nitrile)
  • Pitfall: Phenol formation.[7] The diazonium salt reacts with water instead of CuCN.

  • Solution: Inverse Addition . Do not add CuCN to the diazonium salt. Add the cold diazonium solution dropwise into a buffered (pH 7) solution of CuCN/KCN at 0-5°C.

  • pH Control: Maintain pH 6-7. If too acidic (

    
    ), HCN forms (toxic/loss of reagent). If too basic (
    
    
    
    ), phenol forms.
Rosenmund-von Braun (Aryl Halide + CuCN)
  • Pitfall: Workup Nightmare. Copper forms stable complexes with the hydroxy-nitrile product.

  • The "FeCl3" Workup:

    • After the reaction (DMF, reflux), cool to 60°C.

    • Add aqueous

      
       (dissolved in 0.1 M HCl).
      
    • Stir at 60°C for 30 mins.

    • Chemistry:

      
       oxidizes the insoluble Cu(I) species to soluble Cu(II), breaking the complex. The organic layer will separate cleanly.
      

FAQ: Quick Troubleshooting

Q: My product is stuck in the aqueous layer during extraction. A: Hydroxy-benzonitriles are quite acidic (


 7-8 due to the electron-withdrawing CN group). If you wash with strong base (NaOH/KOH), you deprotonate the phenol and it goes into the water. Use dilute HCl or pH 5 buffer for your aqueous washes. 

Q: I see a "dimer" side product in the Pd-catalyzed reaction. A: This is the biaryl ether or homocoupling product. It happens if oxygen is present or if the Pd catalyst is too active without substrate. Increase the Aryl Halide concentration and ensure rigorous Argon sparging.

Q: Can I use microwave irradiation? A: Yes, especially for the T3P method (Module 3) and Rosenmund (Module 4). Microwaves often reduce reaction times from hours to minutes, minimizing thermal degradation of the phenol.

References

  • Pd-Catalyzed Cyanation with Zn(CN)

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides"
    • Source: Cohen, D. T., et al. Journal of the American Chemical Society (2015).
    • URL:[Link]

  • Ni-Catalyzed Deoxycyanation

    • Title: "Nickel-Catalyzed Deoxycyanation of Activated Phenols via Cyanurate Intermedi
    • Source: Heravi, M. M., et al. Organic Letters (2018).[1][2][3][4]

    • URL:[Link][1][2]

  • T3P Dehydration Protocol: Title: "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic... Aldehydes to Nitriles" Source: Augustine, J. K., et al. Synlett (2009).
  • Catalyst Poisoning Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Grushin, V. V., et al. Journal of the American Chemical Society (2011).[3]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for synthesizing 3-(1-Hydroxyethyl)benzonitrile , a critical chiral intermediate for various pharmaceutical targets (e.g., ketoprofen analogs, kinase inhibitors).

The primary challenge in scaling this reaction is chemoselectivity : reducing the ketone functionality without affecting the sensitive nitrile group. While catalytic hydrogenation is common for ketones, it poses a high risk of reducing the nitrile to a primary amine. Therefore, this guide focuses on two robust scale-up routes:

  • Chemical Reduction (NaBH₄): Cost-effective for racemic production but requires rigorous safety management of hydrogen evolution and boron waste.

  • Biocatalytic Reduction (KREDs): The gold standard for enantioselective synthesis ((R)- or (S)-enantiomers) but requires emulsion and cofactor management.

Module 1: Chemical Reduction (NaBH₄ Route)

Context: Sodium Borohydride (NaBH₄) is the standard reagent for reducing 3-acetylbenzonitrile to the racemic alcohol. However, scale-up introduces thermal and work-up hazards not seen in the lab.

Troubleshooting Guide

Q: During the quench, the reactor pressure spiked rapidly. What happened? A: You likely experienced delayed hydrogen evolution .

  • Root Cause: On a large scale, adding acid (e.g., HCl or acetic acid) to quench excess NaBH₄ generates hydrogen gas (

    
    ) instantaneously. If mixing is poor or addition is too fast, pockets of unquenched borohydride accumulate and then react all at once (thermal runaway).
    
  • Scale-Up Fix:

    • Acetone Quench: Before adding aqueous acid, add acetone. Acetone reacts with excess NaBH₄ to form isopropanol (a safe byproduct) without evolving

      
       gas.
      
    • Ventilation: Ensure the reactor headspace is constantly swept with nitrogen to keep

      
       below the Lower Explosive Limit (LEL, 4%).
      

Q: I cannot separate the organic phase; the mixture is a sticky white emulsion. A: This is the classic "Boron Gel" issue.

  • Mechanism: Boron salts form stable coordination complexes with alcohols and water, creating viscous emulsions that trap your product.

  • Scale-Up Fix:

    • Method A (Methanol Co-evaporation): Boric acid forms volatile trimethyl borate (

      
      ) with methanol. Repeatedly adding MeOH and concentrating under vacuum removes the boron as a gas. Warning: 
      
      
      
      is toxic; use a scrubber.
    • Method B (Rochelle’s Salt): Use a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt). The tartrate binds boron more tightly than the product, breaking the emulsion. Note: This requires long stirring times (2–6 hours) on scale.

Q: The nitrile group hydrolyzed to an amide (3-acetylbenzamide) during workup. A: The quench pH was likely too low (acidic) or the temperature too high.

  • Prevention: Nitriles hydrolyze in acidic water, especially if warm. Maintain quench temperature

    
     and keep pH 
    
    
    
    . Do not use strong mineral acids (HCl) if possible; use Acetic Acid or
    
    
    .
Visualizing the Selectivity Challenge

ChemicalSelectivity Start 3-Acetylbenzonitrile (Ketone + Nitrile) NaBH4 Reagent: NaBH4 (0-5°C, MeOH) Start->NaBH4 H2_Pd Reagent: H2 / Pd/C (Catalytic Hydrogenation) Start->H2_Pd Target TARGET: 3-(1-Hydroxyethyl)benzonitrile (Ketone reduced only) NaBH4->Target Major Pathway Impurity3 IMPURITY: 3-Acetylbenzamide (Nitrile Hydrolysis) NaBH4->Impurity3 Acidic Quench/Heat Impurity1 IMPURITY: 3-Ethylbenzonitrile (Over-reduction) H2_Pd->Impurity1 Hydrogenolysis Impurity2 IMPURITY: 3-(1-Hydroxyethyl)benzylamine (Nitrile reduced) H2_Pd->Impurity2 High Risk

Caption: Figure 1. Chemoselectivity landscape. NaBH4 preserves the nitrile (green path), whereas catalytic hydrogenation risks nitrile reduction (red path).

Module 2: Biocatalytic Reduction (Enzymatic Route)

Context: For pharmaceutical applications requiring high enantiomeric excess (>99% ee), Ketoreductases (KREDs) are preferred. This route operates at mild pH (7.0) and temperature (30°C), avoiding nitrile hydrolysis risks.

Troubleshooting Guide

Q: The reaction stalls at 50% conversion despite adding more enzyme. A: This is likely Product Inhibition or Equilibrium Limitation .

  • Mechanism: As the alcohol product accumulates, it may inhibit the enzyme or the thermodynamic equilibrium may be reached (since dehydrogenases are reversible).

  • Scale-Up Fix:

    • In-Situ Product Removal (ISPR): Add a hydrophobic resin (e.g., Amberlite XAD-4) to the reactor. The resin adsorbs the product as it forms, driving the equilibrium forward and protecting the enzyme.

    • Co-Solvent Check: Ensure your substrate concentration isn't crashing out the enzyme. Use DMSO or IPA (10-20% v/v) to solubilize the substrate, but verify enzyme tolerance first.

Q: We are seeing massive emulsions during the extraction of the aqueous enzyme buffer. A: Proteins (enzymes) act as surfactants, stabilizing emulsions.

  • Scale-Up Fix:

    • Filter Aid: Pass the reaction mixture through a Celite pad before extraction to remove the protein bulk.

    • pH Swing: Briefly adjust pH to the enzyme's isoelectric point (often pH 4-5) to precipitate it before filtration (ensure nitrile stability first).

    • Centrifugation: On a pilot scale, a disk-stack centrifuge is far superior to gravity settling for breaking protein emulsions.

Q: The cost of the cofactor (NADPH) is destroying the process economics. A: You should never use stoichiometric NADPH on scale.

  • Scale-Up Fix: Implement a Coupled Enzyme System for regeneration. Use Glucose Dehydrogenase (GDH) + Glucose.

    • Reaction: Glucose + NADP+ → Gluconolactone + NADPH.

    • Benefit: You only need catalytic amounts of NADP+, reducing cost by >95%.

Visualizing the Biocatalytic Workflow

Biocatalysis cluster_inputs Reaction Inputs cluster_dsp Downstream Processing (DSP) Substrate 3-Acetylbenzonitrile (Substrate) Reactor Bioreactor (pH 7.0, 30°C, Agitation) Substrate->Reactor Enzyme KRED Enzyme (Catalyst) Enzyme->Reactor Cofactor NADP+ / GDH / Glucose (Recycling System) Cofactor->Reactor Filtration Celite Filtration (Remove Enzyme) Reactor->Filtration Reaction Complete Extraction Phase Separation (Ethyl Acetate/Water) Filtration->Extraction Evaporation Solvent Removal Extraction->Evaporation Organic Phase Product Pure (R)- or (S)- 3-(1-Hydroxyethyl)benzonitrile Evaporation->Product

Caption: Figure 2. Biocatalytic workflow incorporating cofactor recycling and filtration to prevent emulsions.

Module 3: Validated Protocols

Protocol A: Chemical Reduction (100g Scale)

Best for: Racemic standards, non-clinical intermediates.

  • Setup: 2L Reactor with mechanical stirrer, N2 inlet, and addition funnel.

  • Solvent: Charge Methanol (500 mL) and 3-Acetylbenzonitrile (100 g, 0.69 mol) . Cool to 0–5°C .

  • Addition: Add NaBH₄ (13.0 g, 0.34 mol, 0.5 eq) portion-wise over 1 hour. Critical: Maintain internal temp <10°C to minimize nitrile attack.

  • Monitor: Stir for 2 hours. Check HPLC for disappearance of ketone.

  • Quench (Safety Critical):

    • Add Acetone (50 mL) and stir for 30 mins (scavenges excess hydride).

    • Slowly add Sat. NH₄Cl (200 mL) . Watch for foaming.

  • Workup:

    • Concentrate under vacuum to remove MeOH (forms volatile B(OMe)3).

    • Add Water (300 mL) and Ethyl Acetate (300 mL) .

    • Separate phases.[1] Wash organic layer with Brine.[2]

    • Dry over MgSO₄ and concentrate.

Protocol B: Biocatalytic Reduction (Enantioselective)

Best for: Clinical candidates, high-purity chiral synthesis.

  • Buffer Prep: Prepare 1L of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM) .

  • System Charge: Add Glucose (150 g) and NADP+ (50 mg, catalytic) .

  • Enzyme Charge: Add KRED Enzyme (2 g) and GDH (Glucose Dehydrogenase, 500 mg) .

  • Substrate Addition: Dissolve 3-Acetylbenzonitrile (50 g) in DMSO (50 mL) . Add dropwise to the aqueous enzyme mix.

  • Reaction: Stir at 30°C @ 200 RPM. Maintain pH 7.0 using a pH-stat (titrating with 1M NaOH as gluconic acid forms).

  • Workup:

    • Add Celite (20 g) and stir for 15 mins.

    • Filter through a sintered glass funnel (removes protein slime).

    • Extract filtrate with MTBE (2 x 300 mL) .

    • Concentrate organic phase.[2]

Summary Data Table

FeatureChemical Route (NaBH₄)Biocatalytic Route (KRED)
Selectivity Racemic (50:50 mixture)Enantioselective (>99% ee)
Safety Hazard

Gas, Exotherm, Boron Toxicity
Sensitization (Enzymes)
Cost Low (Reagents cheap)Medium (Enzyme/Cofactor)
Workup Difficult (Emulsions, Boron)Moderate (Filtration required)
Nitrile Stability Risk of hydrolysis if acidicHigh stability (Neutral pH)

References

  • Sodium Borohydride Reduction Mechanism & Safety Master Organic Chemistry. "Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones."[2][3][4][5][6] [Link]

  • Scale-Up Safety of NaBH4 Organic Process Research & Development (OPRD). "Safety Evaluation and Scale-up of NaBH4 Reductions." (General reference to OPRD safety protocols for hydride reductions). [Link]

  • Biocatalytic Reduction of Bulky Ketones ResearchGate. "Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones."[7] [Link]

  • Chemoselectivity of Nitriles Chemistry Steps. "Nitriles to Ketones and Aldehydes (Mechanistic Context)." [Link]

  • Target Molecule Data PubChem. "3-(1-Hydroxyethyl)benzonitrile Compound Summary." [Link]

Sources

Technical Support Center: 3-(1-Hydroxyethyl)benzonitrile Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 3-HEBN-INT CAS: 69393-55-1 (and related isomers) Chemical Class: Secondary Benzylic Alcohol / Benzonitrile Derivative

The Degradation Matrix: Diagnosis

3-(1-Hydroxyethyl)benzonitrile is a secondary benzylic alcohol . While the nitrile group offers relative stability, the benzylic alcohol moiety is the "soft spot" of the molecule. It is chemically prone to three primary failure modes during storage: Oxidative Dehydrogenation , Acid-Catalyzed Dehydration , and Hygroscopic Hydrolysis .

Quick Reference Diagnostic Table

SymptomProbable CauseChemical MechanismConfirmation Test
Yellowing / Orange Discoloration OxidationConversion to 3-Acetylbenzonitrile (Ketone) via radical autoxidation.1H NMR: Loss of quartet at ~4.9 ppm; appearance of singlet methyl ketone at ~2.6 ppm.
Clumping / Wet Texture HygroscopicityAbsorption of atmospheric water; potential partial hydrolysis of nitrile to amide.Karl Fischer Titration or depressed Melting Point.
Purity Drop (New Lipophilic Peak) DehydrationConversion to 3-Vinylbenzonitrile (Styrene derivative); polymerization risk.HPLC: Appearance of a late-eluting, non-polar peak. 1H NMR: Vinyl protons (dd) at 5.0–6.8 ppm.
Ammonia Odor Nitrile HydrolysisHydrolysis of -CN to amide/acid (rare in neutral storage, common in moist/acidic conditions).pH Paper: Basic vapor above solid.

Troubleshooting Guides & FAQs

Issue 1: "My white powder has turned a pale yellow/beige."

Diagnosis: This is the classic signature of Benzylic Oxidation . The Science: Secondary benzylic alcohols are susceptible to radical autoxidation when exposed to air and light. The benzylic C-H bond is relatively weak (Bond Dissociation Energy ~85 kcal/mol), allowing atmospheric oxygen to abstract a hydrogen atom, eventually forming the ketone, 3-acetylbenzonitrile .

Corrective Action:

  • Purification: If the yellowing is mild (<5% impurity), recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix). The ketone is often more soluble in hexanes than the alcohol.

  • Prevention: Store under Argon or Nitrogen. The absence of

    
     halts this pathway completely.
    
Issue 2: "I see a new impurity peak eluting after the main peak in Reverse Phase HPLC."

Diagnosis: Dehydration to 3-Vinylbenzonitrile. The Science: Benzylic alcohols can eliminate water to form styrenes (alkenes). This is often catalyzed by trace acids (even acidic silica gel residues) or heat. The resulting "styrene" is more lipophilic (elutes later) and poses a high risk because it can polymerize, leading to insoluble gums.

Corrective Action:

  • Immediate Use: If the vinyl impurity is low (<2%), use the reagent immediately.

  • Scavenging: Do not heat to repurify. Column chromatography on neutralized silica (pre-washed with 1% triethylamine) prevents further dehydration during purification.

Issue 3: "The melting point is 5°C lower than the Certificate of Analysis."

Diagnosis: Eutectic Depression via Moisture. The Science: The hydroxyl group (-OH) and the nitrile group (-CN) are both polar. The compound is hygroscopic.[1] Absorbed water acts as an impurity, depressing the melting point (Raoult’s Law).

Corrective Action:

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Verification: Re-check melting point. If it recovers, the compound is stable. If not, chemical degradation (Oxidation/Dehydration) has occurred.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of 3-(1-Hydroxyethyl)benzonitrile under poor storage conditions.

DegradationPathways Start 3-(1-Hydroxyethyl)benzonitrile (Target Compound) Oxidation 3-Acetylbenzonitrile (Ketone Impurity) Start->Oxidation Air (O2) + Light (Radical Autoxidation) Dehydration 3-Vinylbenzonitrile (Styrene Impurity) Start->Dehydration Heat or Trace Acid (-H2O) Hydrolysis 3-(1-Hydroxyethyl)benzamide Start->Hydrolysis Moisture + Time (Slow Hydrolysis) Polymer Oligomers/Gums (Insoluble) Dehydration->Polymer Polymerization

Caption: Figure 1. Chemical degradation pathways of 3-(1-Hydroxyethyl)benzonitrile in storage.

The "Self-Validating" Storage Protocol

To ensure data integrity, adopt this storage lifecycle. This system is "self-validating" because the protocol includes mandatory checkpoints that prove stability before the material is used.

Step 1: The Inert Barrier (Setup)
  • Container: Amber glass vial (blocks UV light to inhibit radical initiation).

  • Atmosphere: Purge headspace with Argon (heavier than air, superior to Nitrogen for long-term static storage).

  • Seal: Teflon-lined screw cap + Parafilm wrap.

Step 2: The Thermal Lock (Storage)
  • Temperature: Store at -20°C .

    • Why? Arrhenius equation dictates that lowering temperature from 25°C to -20°C slows oxidation/dehydration rates by approximately 20-30x.

Step 3: The Validation Check (Pre-Use)
  • Before every experiment: Perform a TLC Check .

    • Solvent: 30% Ethyl Acetate / 70% Hexane.

    • Visualization: UV (254 nm).

    • Pass Criteria: Single spot (

      
      ).
      
    • Fail Criteria:

      • Spot at solvent front (

        
        ) = Ketone (Oxidation) .
        
      • Spot near baseline or streaking = Polymer/Acid .

Analytical Reference Data

When validating purity, compare your results against these standard values.

PropertyValueNotes
Molecular Weight 147.18 g/mol
Appearance White to Off-White SolidYellowing indicates degradation.
Melting Point 48°C – 52°CBroad range indicates wetness.
1H NMR (CDCl3)

1.50 (d, 3H), 4.95 (q, 1H), 7.4-7.7 (m, 4H)
Watch for Methyl Ketone singlet at

2.6.
Solubility Soluble in MeOH, DCM, EtOAcInsoluble in water.

Troubleshooting Decision Tree

Use this logic flow to decide whether to salvage or discard your reagent.

TroubleshootingTree Start User Issue: Reagent Quality Suspect CheckColor Is the solid yellow? Start->CheckColor CheckSolubility Is it fully soluble in DCM? CheckColor->CheckSolubility No (White) RunNMR Run 1H NMR CheckColor->RunNMR Yes (Yellow) Discard DISCARD (Polymerized) CheckSolubility->Discard No (Cloudy/Gums) Use SAFE TO USE CheckSolubility->Use Yes RunNMR->Discard Complex Mixture Recrystallize RECRYSTALLIZE (Hexane/EtOAc) RunNMR->Recrystallize Ketone Peak Present

Caption: Figure 2. Decision logic for assessing reagent viability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile. Retrieved January 28, 2026, from [Link]

  • Loudon, G. M. (2009).Organic Chemistry (5th ed.). Roberts and Company Publishers.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide for Drying 3-(1-Hydroxyethyl)benzonitrile Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Subject: Protocol for Effective Drying and Solvent Removal Ticket Priority: High (Impacts downstream Grignard/Lithiation/Coupling reactions) Agent: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 3-(1-Hydroxyethyl)benzonitrile CAS: 115098-69-6 (Racemic) Chemical Class: Secondary Benzylic Alcohol / Aromatic Nitrile Critical Sensitivity: [1]

  • Dehydration Risk: As a secondary benzylic alcohol, this compound is prone to acid-catalyzed or thermal dehydration to form 3-vinylbenzonitrile (styrene derivative).[1]

  • Hydrolysis Risk: The nitrile group is generally stable but can hydrolyze to the amide/acid under prolonged exposure to strong acids/bases and heat.[1]

Objective: Remove water and organic solvents to <500 ppm without inducing thermal degradation or elimination.

Workflow Visualization

The following diagram outlines the logical flow for isolating and drying this compound, highlighting critical decision points to prevent degradation.

DryingProtocol Start Crude Reaction Mixture (e.g., NaBH4 Reduction) Quench Quench & Extraction (Avoid Strong Acid) Start->Quench ChemDry Chemical Drying (Na2SO4 or MgSO4) Quench->ChemDry Remove bulk water Concentration Rotary Evaporation (Bath < 40°C) ChemDry->Concentration StateCheck Is Product Solid or Oil? Concentration->StateCheck OilPath Viscous Oil StateCheck->OilPath Oil SolidPath Solid / Crystalline StateCheck->SolidPath Solid Azeotrope Azeotropic Drying (DCM or Toluene chase) OilPath->Azeotrope Remove trace H2O VacOven Vacuum Oven (25-35°C, P2O5 trap) SolidPath->VacOven HighVac High Vacuum Line (<1 mbar, stirring) Azeotrope->HighVac Final Dry Product (<500 ppm H2O) VacOven->Final HighVac->Final

Figure 1: Decision tree for drying 3-(1-Hydroxyethyl)benzonitrile based on physical state.

Phase 1: Chemical Drying (The Workup)[1]

Q: Which desiccant should I use for the organic layer? A: Use Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) .[1]

  • Recommendation: Na₂SO₄ is preferred for sensitive benzylic alcohols.[1]

  • Reasoning: MgSO₄ is slightly acidic (Lewis acid character) and exothermic upon hydration.[1] While generally safe, Na₂SO₄ is neutral and has a high capacity, minimizing the risk of acid-catalyzed dehydration to the styrene impurity [1].[1]

  • Protocol:

    • Wash the organic layer (EtOAc or DCM) with brine.[1]

    • Add granular Na₂SO₄ (approx. 2g per 100mL solution).[1]

    • Stir gently for 15–20 minutes. (Contact time is critical for Na₂SO₄).[1]

    • Filter through a sintered glass funnel or cotton plug.

Q: Can I use Molecular Sieves (3Å or 4Å) directly in the workup? A: No.

  • Risk: Molecular sieves are often basic (pH ~10).[1] While nitriles are stable, the alcohol functionality can adsorb strongly, leading to product loss or surface-catalyzed reactions.[1] Sieves are best reserved for drying solvents before the reaction, not the crude product mixture [2].[1]

Phase 2: Physical Drying (Solvent Removal)[1]

Q: My product is a viscous oil and won't solidify. How do I dry it? A: This compound often isolates as a viscous oil (racemic mixture) or low-melting solid.[1] The "oil" state often traps solvent and water.[1]

The "Azeotropic Chase" Protocol:

  • Dissolve: Redissolve the oil in a small volume of Dichloromethane (DCM) .

  • Evaporate: Rotovap at <40°C.

  • Repeat: Repeat this 2–3 times. DCM forms an azeotrope with water (wet DCM boils at ~38°C), effectively carrying trace moisture out [3].[1]

  • High Vacuum: Place the flask on a high-vacuum manifold (<1 mbar) with rapid stirring.

    • Why Stirring? Static oils form a "skin" that traps volatiles.[1] Stirring constantly renews the surface area.[1]

Q: Can I use heat to speed up drying? A: Proceed with extreme caution.

  • Limit: Do not exceed 45°C .

  • Mechanism of Failure: Benzylic alcohols have a weakened C-O bond.[1] Heating >60°C, especially if trace acid is present (from silica gel or impure solvents), will drive the elimination of water to form 3-vinylbenzonitrile .[1]

  • Detection: Check 1H NMR for new peaks in the alkene region (5.0–6.0 ppm for vinyl protons).[1]

Troubleshooting & FAQs
Issue: "I see residual solvent peaks in my NMR despite vacuum drying."

Diagnosis: The high viscosity of the product is trapping the solvent (lattice inclusion or viscous entrapment).[1] Solution:

  • The "Foam" Technique: Dissolve the product in a minimal amount of DCM.[1] Apply vacuum slowly.[1] The rapid expansion of solvent will puff the product into a foam.[1]

  • Benefit: The foam has a massive surface area, allowing trapped solvent to escape rapidly.[1]

  • Warning: Monitor closely to prevent "bumping" into the manifold.

Issue: "The product turned yellow/brown during drying."

Diagnosis: Thermal decomposition or oxidation.[1] Solution:

  • Check Temperature: Ensure your bath/oven was <40°C.

  • Check Atmosphere: Did you dry under air? Benzylic positions are susceptible to auto-oxidation over long periods.[1] Always dry under Argon/Nitrogen or active vacuum.[1]

  • Purification: If significant degradation occurred, repurify via column chromatography (Silica gel, Hexane/EtOAc).[1] Note: Use 1% Triethylamine in the eluent to neutralize silica acidity if elimination is observed.

Issue: "Can I use Phosphorus Pentoxide (P₂O₅) in the desiccator?"

Diagnosis: User is attempting to remove water aggressively. Solution: Strictly Prohibited. [1]

  • Reason: P₂O₅ is a potent dehydrating agent and acidic.[1] Volatile acidic species can transfer to the product surface, instantly catalyzing the dehydration of the benzylic alcohol to the alkene [4].[1]

  • Alternative: Use KOH pellets (removes water and acid traces) or Silica Gel (blue/orange indicator) in the vacuum desiccator.[1]

Data Comparison: Drying Agents
Drying MethodEfficiencyAcidity/BasicityRisk LevelRecommended For
Na₂SO₄ ModerateNeutralLowPrimary Choice (Workup)
MgSO₄ HighWeakly AcidicLow-MediumAcceptable (Short contact)
CaCl₂ HighNeutralMediumAvoid (Binds alcohols)
P₂O₅ Very HighStrongly AcidicCritical DO NOT USE
Azeotrope (DCM) HighNeutralLowPrimary Choice (Oils)
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 ; pp 165-168.[1] (Standard reference for neutral drying agents).

  • Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[1] J. Org.[1] Chem.2010 , 75, 8351–8354.[1] Link[1]

  • Wulfman, D. S. The Chemist's Companion Guide to Patent Law; Wiley-Interscience, 2010 .[1] (Discusses azeotropic drying principles for viscous oils).

  • Burfield, D. R.; Smithers, R. H. Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. J. Org.[1] Chem.1978 , 43, 3966–3968.[1] Link[1]

Sources

optimizing solvent systems for chromatographic purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Solvent System Optimization

Role: Senior Application Scientist Status: Active System: Universal (Flash, Prep-HPLC, Analytical HPLC)

Introduction

Welcome to the Advanced Chromatography Support Center. As scientists, we often treat solvent selection as a routine checklist: Water, Acetonitrile, maybe some TFA. However, the mobile phase is the single most powerful variable in thermodynamic separation.

This guide moves beyond basic recipes. It addresses the causality of separation failures—why your peaks co-elute, why your basic compounds tail, and how to mathematically translate a TLC plate into a gram-scale purification without wasting liters of solvent.

Tier 1: Method Translation (The "TLC to Gradient" Protocol)

User Query: "I have a separation on TLC (


) using 30% EtOAc/Hexane. How do I turn this into an efficient Flash gradient without trial and error?"

Scientist’s Analysis: Directly copying TLC percentages to a column often fails because the kinetic dynamics differ. TLC is an equilibrium process in a "dry" system (capillary action), while column chromatography is a driven flow system. To optimize, we must convert Retardation Factor (


) into Column Volumes (CV).

The Core Principle:



If your compound has an 

of 0.3, it elutes at roughly 3.3 CVs in an isocratic system. To sharpen the peak and reduce solvent usage, we apply a Linear Gradient Algorithm .

Step-by-Step Protocol:

  • Determine Optimal

    
    :  Adjust your TLC solvent strength until the target compound has an 
    
    
    
    between 0.15 and 0.35 .
    • Why?

      
       elutes too close to the solvent front (poor resolution). 
      
      
      
      leads to broad peaks due to diffusion.
  • Calculate Solvent Strength (

    
    ):  Let's say 30% EtOAc (
    
    
    
    ) gives
    
    
    .
  • Design the Gradient Profile:

    • Start:

      
       of the isocratic strength (
      
      
      
      ).
    • End:

      
       the isocratic strength (
      
      
      
      ).
    • Slope: Run this gradient over 10–12 Column Volumes.

Visualization: The Method Transfer Logic

method_transfer Start Run TLC Plate Calc Calculate CV = 1/Rf Start->Calc Decision Is Rf between 0.15 - 0.35? Calc->Decision Adjust Adjust Solvent Strength Decision->Adjust No Gradient Set Gradient: Start: 25% of %B End: 200% of %B Decision->Gradient Yes Adjust->Start

Figure 1: Decision logic for translating static TLC data into dynamic gradient conditions.

Tier 2: Selectivity Optimization (Resolving Co-eluting Peaks)

User Query: "My target and impurity co-elute (critical pair) despite using a shallow gradient. I'm using Acetonitrile/Water. What should I change?"

Scientist’s Analysis: If a shallow gradient doesn't separate peaks, you have a selectivity (


)  problem, not a retention (

) problem. Simply flattening the gradient won't work. You must change the chemical interaction mechanism using Snyder’s Selectivity Triangle .

The Mechanism: Solvents are classified by their interaction capabilities:

  • Proton Donor (Acidic): Methanol, Ethanol.

  • Proton Acceptor (Basic): Ethers, Amines.

  • Dipole-Dipole: Acetonitrile, Dichloromethane.[1]

Troubleshooting Protocol:

  • Identify Current Group: Acetonitrile is a Dipole strong solvent (Group VI).

  • Switch Group: Move to Methanol (Proton Donor, Group II) or THF (Proton Acceptor, Group III).

  • The "Orthogonal" Check: If ACN fails, MeOH often succeeds because it interacts with the analyte's functional groups (e.g., -OH, -COOH) differently than ACN does.

Table 1: Common Solvent Properties for Optimization

SolventSnyder GroupUV Cutoff (nm)Viscosity (cP, 20°C)Best For...
Acetonitrile (ACN) VI (Dipole)1900.38Low backpressure, peptides, general screening.
Methanol (MeOH) II (P-Donor)2050.55Polar compounds, changing selectivity from ACN.
Tetrahydrofuran (THF) III (P-Acceptor)2120.48Polymers, steroids. Warning: Unstable (peroxides).
Ethyl Acetate VI (Dipole)2560.45Normal phase standard. High UV cutoff (blind <256nm).
Dichloromethane V (Dipole)2330.41High solubility power. Warning: High density.

Data Source: Validated against standard solvent property tables [1, 5].

Tier 3: Peak Shape & Tailing (The "Silanol Effect")

User Query: "I am purifying a basic amine. The peak is tailing severely (


), causing yield loss. I am using Water/ACN."

Scientist’s Analysis: Tailing in basic compounds is rarely a column void issue; it is almost always secondary silanol interaction . Silica surfaces contain acidic silanols (


, pKa 

3.5–4.5). At neutral pH, these are ionized (

), acting as a cation exchanger that grabs your positively charged amine (

).

The Solution: Competitive Binding or Suppression You must disrupt this ionic interaction.

Protocol:

  • Option A: Low pH (The Suppressor)

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Mechanism: Lowers pH to < 3.0. This protonates the silanols (

      
      ), neutralizing the surface charge.
      
    • Note: TFA is an ion-pairing agent and may increase retention of bases [4].

  • Option B: High pH (The Neutralizer)

    • Action: Use 10mM Ammonium Bicarbonate (pH 10) or add 0.1% Triethylamine (TEA) .

    • Mechanism: De-protonates the basic analyte (

      
      ), removing its positive charge so it cannot bind to silanols.
      
    • Critical Warning: Standard silica dissolves at pH > 8.[2]0. Ensure you are using a "Hybrid" or "Polymer-based" column (e.g., Waters XBridge, Agilent PLRP) before exceeding pH 8 [3].

Visualization: Peak Shape Troubleshooting Tree

peak_tailing Problem Problem: Peak Tailing (Asymmetry > 1.2) AnalyteCheck Is Analyte Basic (Contains Amines)? Problem->AnalyteCheck AcidicCheck Is Analyte Acidic (COOH)? AnalyteCheck->AcidicCheck No ActionBase Add 0.1% TEA or High pH Buffer AnalyteCheck->ActionBase Yes ActionAcid Add 0.1% Formic Acid or TFA AcidicCheck->ActionAcid Yes PhysicalCheck Check Hardware: Void/Frit Blockage AcidicCheck->PhysicalCheck No

Figure 2: Systematic diagnosis for chromatographic peak asymmetry.

Tier 4: Hardware & Solvent Artifacts (Ghost Peaks)

User Query: "I see peaks in my blank gradient run at 210 nm. Is my column dirty?"

Scientist’s Analysis: Before blaming the column, check the UV Cutoff . "Ghost peaks" in gradients are often caused by impurities in the solvent that concentrate on the column during equilibration and elute as the organic strength increases.

The "System Peak" Phenomenon:

  • Scenario: You are using Acetone or Ethyl Acetate in a gradient and detecting at 214 nm.

  • The Physics: Acetone absorbs strongly up to 330 nm. At 214 nm, it is opaque. As the gradient increases, the baseline will rise drastically, potentially masking analytes or creating false peaks due to refractive index changes [2].

Protocol:

  • Check the Table: Refer to Table 1 above. Ensure your detection wavelength is at least 20 nm higher than the solvent's UV cutoff.

  • The "Zero Injection" Test: Run the gradient with no injection.

    • Result: If peaks appear, they are from the water source or organic modifier quality (use HPLC Grade or LC-MS Grade only).

    • Result: If baseline rises exponentially, you are detecting the solvent itself.

References

  • Waters Corporation. (2025). Wavelength cutoffs for common solvents.[1][3][4] Retrieved from [Link][3]

  • Agilent Technologies. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Restek Corporation. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Solvent triangle for optimizing a reversed-phase HPLC separation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Profiling of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) represents a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity hinges on two functional handles: the electron-withdrawing cyano group (-CN) at the meta position and the chiral benzylic alcohol moiety.

This guide provides a technical comparison of 1H NMR spectroscopy against alternative analytical methods (HPLC, TLC) for two critical phases of development: Reaction Monitoring (reduction of the ketone precursor) and Enantiomeric Purity Determination .

Core Structural Assignment

The molecule exhibits a distinct spin system.[1] The benzylic chiral center creates a characteristic coupling pattern that serves as the primary diagnostic tool.[1]

MoietyProton CountMultiplicityChemical Shift (

, ppm)*
Coupling (

, Hz)
Diagnostic Utility
-CH

3HDoublet (d)~1.486.4Primary Indicator: Verifies alkyl chain integrity.
-CH- 1HQuartet (q)~4.926.4Chiral Center: Shift confirms reduction of C=O to CH-OH.[1]
-OH 1HBroad s / d~2.5 - 5.3VariableSolvent dependent (see Section 4).[1]
Ar-H (2) 1HSinglet (t)~7.65~1.5Isolated proton between substituents.[1]
Ar-H (4,5,6) 3HMultiplet7.40 - 7.60ComplexAromatic integrity check.

*Note: Shifts are referenced to TMS in CDCl


. Values shift downfield in DMSO-d

.

Comparative Analysis I: Reaction Monitoring

Objective: Confirming the reduction of 3-acetylbenzonitrile (Precursor) to 3-(1-hydroxyethyl)benzonitrile (Product).

The Alternative: Thin Layer Chromatography (TLC)
  • Pros: Rapid, inexpensive, requires minimal sample.[1]

  • Cons: Non-quantitative; difficult to distinguish product from intermediate alcohol-ketone mixtures without specific stains; poor resolution of over-reduction byproducts.[1]

The Superior Method: 1H NMR Spectroscopy

NMR provides definitive, quantitative proof of conversion by tracking the electronic environment change of the methyl group.

Diagnostic Shift Tracking

The transformation converts an acetyl singlet into a hydroxyethyl doublet .[1] This is the "Go/No-Go" signal for reaction completion.[1]

FeaturePrecursor (Ketone)Product (Alcohol)

(ppm)
Methyl Signal 2.60 ppm (Singlet) 1.48 ppm (Doublet) -1.12 (Upfield)
Carbonyl/Methine No Signal (C=O)4.92 ppm (Quartet)Appearance of new peak
Aromatic H-2 ~8.2 ppm (Deshielded)~7.65 ppm (Shielded)-0.55 (Upfield)

Technical Insight: The aromatic proton at position 2 (between the substituent groups) shifts significantly upfield upon reduction because the carbonyl group's strong anisotropy and electron-withdrawing nature are removed.

Workflow Visualization: Reaction Monitoring

ReactionMonitoring Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire Decision Check 2.0 - 3.0 ppm Region Acquire->Decision Singlet Singlet at 2.60 ppm (Starting Material) Decision->Singlet Detected Doublet Doublet at 1.48 ppm (Product) Decision->Doublet Dominant Action1 Continue Reaction (Incomplete Conversion) Singlet->Action1 Action2 Proceed to Workup (Reaction Complete) Doublet->Action2

Figure 1: Decision logic for monitoring the reduction of 3-acetylbenzonitrile using 1H NMR.

Comparative Analysis II: Enantiomeric Purity (ee)

Objective: Determining the ratio of (


) vs (

) enantiomers. Context: 3-(1-Hydroxyethyl)benzonitrile is chiral.[1] Standard NMR is achiral and cannot distinguish enantiomers in an isotropic solvent.[1]
The Alternative: Chiral HPLC[2][3]
  • Mechanism: Physical separation on a chiral stationary phase (e.g., Chiralcel OD-H).[1]

  • Performance: High precision (<0.1% error), high sensitivity.

  • Drawback: Requires expensive columns, method development time (1-3 days), and large solvent consumption.

The NMR Solution: Chiral Solvating Agents (CSAs)

Using a Chiral Solvating Agent (CSA) such as (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or Eu(hfc)


  creates a transient diastereomeric environment.
Protocol: CSA-NMR Analysis[2]
  • Sample: Dissolve 10 mg of product in 0.6 mL CDCl

    
    .
    
  • CSA Addition: Add 2.0 equivalents of (R)-Pirkle’s Alcohol.

  • Observation: The rapid exchange between the CSA and the substrate splits the methyl doublet into two distinct doublets (one for

    
    , one for 
    
    
    
    ).
MetricChiral HPLCCSA-NMR (Pirkle's Alcohol)
Resolution (

)
Baseline separation (minutes)~0.02 - 0.05 ppm
Limit of Detection < 0.1% impurity~ 2-5% impurity
Time to Result 30-60 mins (after setup)5-10 mins (immediate)
Cost High (Columns/Solvents)Low (Reagent only)

Recommendation: Use CSA-NMR for high-throughput screening of reaction conditions (e.g., testing different biocatalysts). Use Chiral HPLC for final lot release where strict regulatory quantification is required.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (Solvent Selection)

The choice of solvent fundamentally alters the spectral information available regarding the hydroxyl group.

  • Routine Characterization (CDCl

    
    ): 
    
    • Solvent: Chloroform-d (99.8% D).[1]

    • Advantage:[3][4] Sharp peaks, good solubility.[1]

    • Behavior: The -OH proton often appears as a broad singlet due to rapid proton exchange.[1] Coupling to the methine proton is usually lost.[1]

    • Shift: -OH appears variable (2.0 - 3.0 ppm).[1]

  • Detailed Structural Proof (DMSO-d

    
    ): 
    
    • Solvent: Dimethyl sulfoxide-d

      
      .[1]
      
    • Advantage:[3][4] Hydrogen bonding suppresses proton exchange.[1]

    • Behavior: The -OH proton splits into a distinct doublet (

      
       Hz) by coupling to the methine proton. The methine proton becomes a quintet  (coupling to 3 methyl protons + 1 hydroxyl proton).[1]
      
    • Shift: -OH shifts downfield to ~5.3-5.5 ppm.[1]

Protocol B: Quantitative NMR (qNMR) for Assay Calculation

To determine the weight-percent purity (potency) of the solid:

  • Internal Standard: Weigh ~10 mg of 1,3,5-Trimethoxybenzene (traceable standard) into the vial.

  • Analyte: Weigh ~10 mg of 3-(1-Hydroxyethyl)benzonitrile.

  • Solvent: Add 0.7 mL DMSO-d

    
     to ensure full relaxation.
    
  • Acquisition:

    • Pulse delay (D1):

      
       seconds (to allow full T1 relaxation).
      
    • Scans: 16 or 32.[1]

  • Integration: Integrate the Analyte Methyl Doublet (~1.35 ppm in DMSO) vs. the Standard Trimethoxy Singlet (~6.1 ppm).

Comparison Logic: Purity Determination

PurityLogic Input Isolated Solid Method Select Method Input->Method PathHPLC Chiral HPLC Method->PathHPLC For Optical Purity PathNMR 1H NMR (DMSO-d6) Method->PathNMR For Chemical Potency ResHPLC Enantiomeric Excess (ee%) Trace Impurities (<0.1%) PathHPLC->ResHPLC ResNMR Residual Solvent % Chemical Structure Proof PathNMR->ResNMR

Figure 2: Strategic selection of analytical methods based on data requirements.

References

  • National Institute of Standards and Technology (NIST). 3-Acetylbenzonitrile Mass and IR Spectra.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Parker, D. (1991).[1] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Foundational text on CSA mechanisms).

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][5][6][7] Wiley-Interscience.[1] (Reference for Pirkle Alcohol protocols).

  • Reich, H. J. Hans Reich's Collection of NMR Data.[1][3] University of Wisconsin-Madison.[1] Available at: [Link] (Source for chemical shift prediction rules).[1]

Sources

Structural Elucidation of 3-(1-Hydroxyethyl)benzonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural verification of 3-(1-Hydroxyethyl)benzonitrile , a critical chiral intermediate often derived from the reduction of 3-acetylbenzonitrile. While standard 1D


C NMR provides a carbon count, it fails to unambiguously distinguish the meta-substitution pattern from ortho or para isomers due to aromatic region overlap.

The Verdict:

  • Routine Screening: Use DEPT-135 alongside 1D

    
    C to instantly separate the nitrile/quaternary carbons from the protonated aromatic ring.
    
  • Regulatory/Publication: HSQC + HMBC is required to unequivocally assign the C2 position (isolated aromatic methine) and confirm the meta substitution.

Chemical Context & Structural Logic[1][2][3][4]

Before interpreting the spectrum, we must deconstruct the molecule into its magnetic environments. The molecule (


) consists of 9 unique carbon environments (assuming no accidental equivalence).
Structural FragmentCarbon TypeElectronic EnvironmentPredicted Shift Range (ppm)
Nitrile (-CN) Quaternary (

)

hybridized, anisotropic shielding
118 – 119
Benzylic Methine Tertiary (

)
Deshielded by Oxygen (-OH)68 – 71
Methyl Primary (

)
Shielded aliphatic24 – 26
Aromatic Ring 4


, 2


Anisotropic ring current110 – 148

Comparative Methodology: 1D vs. Advanced Techniques

This section compares three tiers of NMR analysis for this compound.

Method A: Standard 1D C {1H} (Broadband Decoupled)
  • Performance: Baseline. Shows 9 distinct peaks.[1][2][3][4]

  • Limitation: The aromatic region (125–135 ppm) is crowded. Distinguishing C4, C5, and C6 is speculative based solely on chemical shift additivity rules.

  • Key Observation: The Nitrile carbon (

    
    118 ppm) and the Ipso-CN carbon (
    
    
    
    112 ppm) are often low intensity due to long relaxation times (
    
    
    ).
Method B: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  • Performance: High. Acts as a spectral filter.

  • Mechanism: Differentiates carbons based on attached protons.

    • Up (Positive):

      
       (Methyl) and 
      
      
      
      (Benzylic + Aromatic).
    • Down (Negative):

      
       (None in this molecule).
      
    • Invisible: Quaternary carbons (C-CN, C-Alkyl, and the Nitrile C).

  • Diagnostic Value: If you see a negative peak, your sample is contaminated (likely with unreacted starting material or solvent impurities like ethanol). The disappearance of peaks at ~112, ~118, and ~147 ppm confirms them as quaternary.

Method C: 2D HSQC & HMBC (The "Gold Standard")
  • Performance: Definitive.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their direct carbons. Identifies the C2 carbon (isolated singlet in

    
     NMR) vs. C4/C5/C6.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The "Skeleton Key."

    • Shows long-range coupling (

      
      ).
      
    • Critical Proof: The Methyl protons will show a strong correlation to the Benzylic Methine (

      
      ) and the Aromatic C3 (
      
      
      
      ). This links the side chain to the ring unequivocally.

Detailed Spectral Assignment

The following data represents the consensus shifts in


.
Table 1: C NMR Assignment of 3-(1-Hydroxyethyl)benzonitrile
Carbon PositionTypeShift (

, ppm)
DEPT-135 PhaseDiagnostic Features
C-9 (Methyl)

25.2 Positive (+)Most upfield signal.
C-8 (Methine)

69.8 Positive (+)Characteristic secondary alcohol shift.
C-1 (Ipso-CN)

112.4 Invisible Shielded by orthogonal

-system of CN.
C-CN (Nitrile)

118.7 Invisible Weak intensity; characteristic nitrile region.
C-2 (Aromatic)

129.5 Positive (+)Isolated between substituents.
C-5 (Aromatic)

129.2 Positive (+)Meta to both substituents.
C-6 (Aromatic)

131.0 Positive (+)Ortho to CN (deshielding zone).
C-4 (Aromatic)

124.8 Positive (+)Ortho to Alkyl group.
C-3 (Ipso-Alkyl)

146.5 Invisible Most deshielded aromatic C due to alkyl substituent.

*Note: Exact shifts of aromatic CH (C2, C4, C5, C6) may interchange slightly depending on concentration and solvent. HMBC is required for absolute assignment.

Experimental Protocols

Protocol A: Sample Preparation

To minimize H-bonding effects which can broaden the OH signal and affect the C8 shift:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is standard.
    
  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (paramagnetic particulates ruin shimming).

Protocol B: Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The Nitrile and Quaternary carbons have long

      
       relaxation times. A short D1 will suppress these peaks, making the CN signal vanish.
      
  • Scans (NS): Minimum 256 scans for adequate S/N on quaternary carbons.

  • Spectral Width: 240 ppm (to capture carbonyl impurities if starting material remains).

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the structure using the recommended comparative methodology.

NMR_Assignment_Flow Start Unknown Sample (Suspected 3-(1-Hydroxyethyl)benzonitrile) Step1 Step 1: 1D 13C NMR (Broadband Decoupled) Start->Step1 Check1 Check Aliphatic Region (20-75 ppm) Step1->Check1 Check2 Check Nitrile Region (~118 ppm) Step1->Check2 Decision1 Are peaks at ~25 & ~70 ppm present? Check1->Decision1 Step2 Step 2: DEPT-135 Decision1->Step2 Yes Result_DEPT DEPT Analysis: - 112, 118, 146 ppm disappear (Cq) - 25, 70, 124-131 ppm Positive (CH/CH3) - NO Negative peaks (No CH2) Step2->Result_DEPT Step3 Step 3: HMBC (Confirmation) Result_DEPT->Step3 Resolve Aromatics Final Confirmed Structure: Meta-substitution verified via C2-H correlations Step3->Final

Figure 1: Decision tree for the structural elucidation of 3-(1-Hydroxyethyl)benzonitrile, moving from basic screening to definitive 2D confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for general shift rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[4][5] SDBS No. 2732.[6] Retrieved from [Link] (General reference for benzonitrile and benzylic alcohol shifts).

  • PubChem. (2025).[3][6] 3-(1-Hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Comparative Guide: FT-IR Spectroscopy of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of chiral drug synthesis, 3-(1-Hydroxyethyl)benzonitrile (HEBN) serves as a critical intermediate.[] Its structural duality—possessing both a robust electron-withdrawing nitrile group and a chemically versatile secondary alcohol—makes it a linchpin in the synthesis of enantiopure pharmaceuticals.

However, this duality presents a specific analytical challenge. The hydrogen-bonding capability of the hydroxyl group often obscures the spectral clarity required for quantitative process monitoring.

This guide provides an in-depth technical comparison of FT-IR spectroscopy against alternative analytical modalities (Raman, NMR) for HEBN characterization.[] Furthermore, it critically evaluates the two dominant FT-IR sampling techniques—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) —to determine the superior method for routine process control.

Structural & Vibrational Analysis

To interpret the spectrum accurately, we must first deconstruct the vibrational modes of HEBN.[] The molecule features a benzene ring substituted at the meta positions with a nitrile group (


) and a 1-hydroxyethyl group (

).
Key Functional Group Assignments
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Nitrile (-C≡N) Stretching (

)
2225 – 2235 Medium-StrongSharp peak.[] Conjugation with the aromatic ring lowers this from the saturated nitrile range (2240–2260 cm⁻¹).[2]
Hydroxyl (-O-H) Stretching (

)
3200 – 3550 Strong, BroadPosition is highly sensitive to H-bonding.[][3] In dilute solution (free OH), it shifts to ~3600 cm⁻¹.[]
Methyl (-CH₃) Asym.[] Stretch (

)
2960 – 2980 MediumCharacteristic of the ethyl side chain.
Aromatic Ring C=C Ring Stretch1580 & 1480 MediumThe "aromatic breathing" modes; 1580 cm⁻¹ is often enhanced by conjugation.
C-O (Alcohol) Stretching (

)
1070 – 1100 StrongDiagnostic for secondary alcohols; critical for distinguishing from ketone precursors.

Comparative Analysis: FT-IR vs. Alternatives[1]

While FT-IR is the industry standard for rapid identification, it is essential to objectively compare its performance against Raman and NMR spectroscopy for this specific application.[]

Table 1: Analytical Performance Matrix for HEBN
FeatureFT-IR (Mid-IR) Raman Spectroscopy ¹H-NMR
Nitrile Detection Excellent. Distinct region (~2230 cm⁻¹), but intensity can vary.[]Superior.

stretch is highly polarizable, yielding a massive signal.[]
Poor. No direct proton; inferred from adjacent carbons/splitting.
Hydroxyl Detection Superior. OH stretch is the dominant spectral feature.Weak. Water/OH are weak scatterers; often invisible.Good. Chemical shift varies with solvent/concentration; exchangeable.
Water Interference High. Moisture obscures the OH region.Negligible. Aqueous samples are easily analyzed.Moderate.

exchange required for confirmation.
Throughput High. <1 min per sample (ATR).High. <1 min (Handheld available).Low. Requires dissolution, locking, and shimming (>10 mins).[]
Cost per Scan $ (Low)

(Medium)

(High)

Verdict: For routine monitoring of the reduction of 3-acetylbenzonitrile to HEBN , FT-IR is the optimal choice because it simultaneously tracks the disappearance of the carbonyl peak (~1680 cm⁻¹) and the appearance of the broad hydroxyl band (~3400 cm⁻¹). Raman is a strong alternative only if the focus is strictly on the nitrile moiety.

Deep Dive: ATR vs. Transmission (KBr)

The choice of sampling technique fundamentally alters the spectral data for HEBN due to hydrogen bonding.

The H-Bonding Dilemma

In the solid state or neat liquid, HEBN molecules form extensive intermolecular hydrogen networks.[]

  • Transmission (KBr Pellet): The high pressure used to form the pellet can disrupt crystal lattices but often forces molecules into intimate contact, maximizing H-bonding broadening.[] Hygroscopic KBr can also introduce water artifacts.

  • ATR (Attenuated Total Reflectance): Measures the surface layer (evanescent wave penetration ~0.5–2 µm). It requires no sample preparation, preserving the "native" H-bonding state of the bulk material but often showing slight peak shifts to lower wavenumbers due to dispersion effects.[]

Diagram 1: Sampling Decision Logic

SamplingLogic Start Sample State of HEBN Solid Crystalline Solid Start->Solid Liquid Viscous Liquid / Oil Start->Liquid Decision1 Is Quantitation Critical? Solid->Decision1 ATR Method: Diamond ATR (High Throughput) Liquid->ATR Direct Application Decision1->ATR Yes (Process) KBr Method: KBr Transmission (High Resolution) Decision1->KBr No (Structural ID) Result1 Result: Consistent Pathlength Ideal for Process Control ATR->Result1 Result2 Result: Variable Pathlength Better for Trace Impurities KBr->Result2

Caption: Decision tree for selecting the optimal FT-IR sampling method based on physical state and analytical goals.

Experimental Protocol: ATR-FTIR of HEBN

Objective: To obtain a reproducible, quantitative spectrum of 3-(1-Hydroxyethyl)benzonitrile for purity assessment.

Equipment Requirements
  • Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for nitriles/crystals).

  • Resolution: 4 cm⁻¹.[4]

  • Scans: 16–32 scans.

Step-by-Step Methodology
  • System Validation (Self-Check):

    • Clean the crystal with isopropanol.

    • Run a Background Scan (air). Ensure the energy curve is smooth with no peaks in the 2000–2500 cm⁻¹ region (diamond absorption is ~2000 cm⁻¹, but ratioing removes it).

    • Trust Indicator: If background CO₂ doublet (2350 cm⁻¹) is >0.01 Abs, purge the system.

  • Sample Loading:

    • If Liquid: Place 10 µL of HEBN on the center of the crystal.

    • If Solid: Place ~5 mg of powder. Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N). Crucial: Inconsistent pressure leads to variable peak intensities in ATR.

  • Acquisition:

    • Collect the sample spectrum.[4][5][6][7]

    • Real-time Check: Look for the Nitrile peak at ~2230 cm⁻¹. If it is weak (<0.05 Abs), increase pressure or clean/reload.[]

  • Post-Processing:

    • Apply ATR Correction (optional but recommended for comparing with library transmission spectra). This corrects the intensity distortion where higher wavelengths penetrate deeper.

    • Baseline correct (rubberband method) if significant scattering is observed.

Diagram 2: Spectral Interpretation Workflow

SpectralWorkflow RawData Raw Spectrum Check2230 Check 2230 cm⁻¹ RawData->Check2230 NitrileFound Peak Present: Nitrile Confirmed Check2230->NitrileFound Yes NitrileMissing Peak Absent: Check Synthesis Check2230->NitrileMissing No Check3400 Check 3200-3500 cm⁻¹ NitrileFound->Check3400 OH_Broad Broad Band: Alcohol Formed Check3400->OH_Broad Yes OH_Missing Band Absent: Ketone Unreduced Check3400->OH_Missing No

Caption: Logical workflow for confirming the identity of HEBN from raw spectral data.

Data Presentation: Expected Results

When analyzing the transformation from 3-acetylbenzonitrile (Precursor) to 3-(1-Hydroxyethyl)benzonitrile (Product), look for these specific shifts:

Spectral RegionPrecursor (Ketone)Product (Alcohol - HEBN)Interpretation
3200–3550 cm⁻¹ Flat / Weak OvertonesStrong, Broad Formation of O-H bond.[]
2230 cm⁻¹ Sharp PeakSharp PeakNitrile remains intact (Crucial check: ensure no reduction to amine).
1680–1690 cm⁻¹ Strong (C=O) Absent / Very WeakDisappearance confirms reduction of ketone.
1050–1100 cm⁻¹ WeakStrong (C-O) Formation of C-O single bond.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[8] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Benzonitrile Derivatives Infrared Spectra. National Institute of Standards and Technology.[4][9][10] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[8][11] (Authoritative source for nitrile shifts).[11][12]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Publish Comparison Guide: Mass Spectrometry of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (CAS: 69363-04-4) is a critical chiral intermediate in the synthesis of various pharmaceutical agents. Its structural integrity—specifically the secondary alcohol moiety and the meta-substituted nitrile group—dictates its reactivity and biological activity.

In drug development pipelines, distinguishing this compound from its structural isomers (e.g., the para-isomer) and its metabolic oxidation products (e.g., 3-acetylbenzonitrile) is a frequent analytical challenge. This guide provides a technical deep-dive into the mass spectrometric (MS) behavior of 3-(1-Hydroxyethyl)benzonitrile, offering a comparative analysis against its primary "alternatives" (isomers and synthetic precursors) to ensure precise identification.

Technical Specifications & Comparative Matrix

The following table contrasts the target compound with its most common analytical interferents. Note the distinct fragmentation patterns that allow for differentiation.[1][2]

FeatureTarget: 3-(1-Hydroxyethyl)benzonitrile Alternative 1: 4-(1-Hydroxyethyl)benzonitrile Alternative 2: 3-Acetylbenzonitrile
Structure Meta-substituted secondary alcoholPara-substituted secondary alcoholMeta-substituted ketone
Molecular Weight 147.17 g/mol 147.17 g/mol 145.16 g/mol
Primary Ionization EI (70 eV) / ESI+EI (70 eV) / ESI+EI (70 eV)
Molecular Ion (M⁺) m/z 147 (Distinct)m/z 147 (Identical)m/z 145 (Distinct)
Base Peak m/z 132 ([M-CH₃]⁺)m/z 132 ([M-CH₃]⁺)m/z 130 ([M-CH₃]⁺, Acylium)
Key Fragments m/z 132, 104, 77, 43m/z 132, 104, 77, 43m/z 130, 102, 76
Retention Index (DB-5) ~1250 (Lower than para)~1270 (Higher than meta)~1180 (Elutes earlier)
Differentiation Strategy Retention Time + Fragment RatiosRetention Time Molecular Ion Shift (-2 Da)

Mass Spectrometry Profile: Mechanisms & Interpretation[3]

Fragmentation Pathway (Electron Impact, 70 eV)

The fragmentation of 3-(1-Hydroxyethyl)benzonitrile is driven by the stability of the benzylic cation. Unlike aliphatic alcohols, the aromatic ring stabilizes the positive charge, making


-cleavage the dominant pathway.
  • Molecular Ion (m/z 147): The radical cation forms primarily by removing an electron from the aromatic

    
    -system or the oxygen lone pair.
    
  • 
    -Cleavage (m/z 132):  The bond between the carbinol carbon and the methyl group breaks, expelling a methyl radical (
    
    
    
    , 15 Da). This generates the stable 3-cyanobenzyl cation (m/z 132). This is typically the base peak (100% abundance).
  • CO Elimination (m/z 104): The oxygenated fragment (m/z 132) undergoes a rearrangement to expel carbon monoxide (CO, 28 Da), resulting in the cyanophenyl cation (m/z 104).

  • HCN Loss (m/z 77): The nitrile group is robust, but high-energy collisions can lead to the loss of HCN (27 Da) from the phenyl ring, leaving the phenyl cation (m/z 77).

Visualization: Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of the parent molecule.[2]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 147 [C9H9NO]+. Frag_132 Base Peak (α-Cleavage) m/z 132 [C8H6NO]+ M_Ion->Frag_132 - CH3• (15 Da) Frag_129 Dehydration (Loss of H2O) m/z 129 [C9H7N]+ M_Ion->Frag_129 - H2O (18 Da) Frag_104 Cyanophenyl Cation (Loss of CO) m/z 104 [C7H6N]+ Frag_132->Frag_104 - CO (28 Da) Rearrangement Frag_77 Phenyl Cation (Loss of HCN) m/z 77 [C6H5]+ Frag_104->Frag_77 - HCN (27 Da)

Figure 1: Proposed fragmentation pathway for 3-(1-Hydroxyethyl)benzonitrile under 70 eV Electron Impact.

Distinguishing Isomers (Meta vs. Para)

The mass spectra of the 3- (meta) and 4- (para) isomers are nearly identical because the electronic stabilization of the benzylic cation is similar in both positions.

  • MS Limitation: Relying solely on MS library matching (e.g., NIST) can lead to false positives between these isomers.

  • Solution: Chromatographic separation is required. On non-polar columns (e.g., DB-5ms), the meta isomer typically elutes before the para isomer due to slightly lower boiling point and polarity interactions.

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducible data, follow this self-validating protocol. This workflow is designed to minimize thermal degradation and maximize sensitivity.

Sample Preparation[4][5]
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (for scan mode) or 1 µg/mL (for SIM mode).

  • Derivatization (Optional but Recommended):

    • Why? Improves peak shape and shifts mass fragments to higher m/z, aiding in isomer differentiation.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[3]

    • Procedure: Mix 100 µL sample + 50 µL MSTFA. Incubate at 60°C for 30 mins.

    • Result: The TMS-derivative (MW 219) will show a dominant peak at m/z 204 ([M-CH3]⁺).

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Injection Mode Split (10:1)Prevents column overload and improves peak symmetry.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic separation.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp separates the alcohol from heavier impurities.
Source Temp 230°CStandard for EI; prevents condensation.
Scan Range m/z 40–300Covers all relevant fragments and the molecular ion.
Decision Tree for Identification

Use this logic flow to confirm the identity of your peak.

DecisionTree Start Unknown Peak Detected Check_M Is Molecular Ion m/z 147? Start->Check_M Check_M_145 Is Molecular Ion m/z 145? Check_M->Check_M_145 No Check_Base Is Base Peak m/z 132? Check_M->Check_Base Yes Result_Ketone Identify: 3-Acetylbenzonitrile Check_M_145->Result_Ketone Yes Result_Unknown Unknown Impurity Check_M_145->Result_Unknown No Check_RT Compare Retention Time (RT) with Standards Check_Base->Check_RT Yes Check_Base->Result_Unknown No Result_Target Confirmed: 3-(1-Hydroxyethyl)benzonitrile Check_RT->Result_Target RT Matches Meta Std Result_Isomer Identify: 4-(1-Hydroxyethyl)benzonitrile (Para Isomer) Check_RT->Result_Isomer RT Matches Para Std

Figure 2: Analytical decision tree for classifying benzylic nitrile derivatives.

References

  • PubChem. (2025).[4][5] 3-(1-Hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-(1-Hydroxyethyl)benzonitrile. NIST Standard Reference Database. Available at: [Link]

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
  • Agilent Technologies. (2020). GC/MS Analysis of Hazardous Chemicals: Method Development Guide. Available at: [Link]

Sources

Technical Comparison Guide: Analytical Purity Determination of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (3-HEB) is a critical chiral intermediate often employed in the synthesis of receptor-targeted pharmaceuticals. Its structure features a secondary benzylic alcohol and a nitrile group, creating a unique analytical challenge: the molecule possesses a chiral center requiring enantiomeric resolution, while its polar functional groups demand robust achiral separation to quantify process impurities (e.g., 3-acetylbenzonitrile, 3-vinylbenzonitrile).

This guide objectively compares three distinct analytical workflows—RP-HPLC , Chiral HPLC , and qNMR —to provide a comprehensive purity profile. Unlike generic protocols, this document addresses the specific stability risks of benzylic alcohols (e.g., on-column dehydration) and offers self-validating methodologies.

Molecular Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure

Benzene ring with -CN at C3 and -CH(OH)CH3 at C1
UV Active (Aromatic); Hydroxyl group creates H-bonding potential.
Chirality One Chiral Center (R/S Enantiomers)Standard HPLC cannot distinguish enantiomers; requires Chiral Stationary Phase (CSP).[1]
Stability Benzylic AlcoholRisk: Susceptible to thermal dehydration to 3-vinylbenzonitrile (styrene derivative) in GC injector ports.
Chromophore Nitrile + Aromatic SystemStrong UV absorption ~220–230 nm.

Method 1: Reverse-Phase HPLC (The Chemical Purity Workhorse)

Objective: Quantification of chemical impurities (starting materials, byproducts) excluding enantiomers.

Mechanistic Insight

Standard C18 columns provide sufficient hydrophobic interaction to separate the polar alcohol (3-HEB) from the less polar ketone precursor (3-acetylbenzonitrile). However, the nitrile group can cause peak tailing due to interactions with residual silanols. Protocol Adjustment: We utilize an acidic modifier (Phosphoric Acid) to suppress silanol ionization, ensuring sharp peak symmetry.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm (bandwidth 4 nm); Reference 360 nm.

  • Temperature: 30°C.

Self-Validating System Suitability

To ensure the assay is valid, the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (confirms silanol suppression).
  • Resolution (

    
    ): 
    
    
    
    between 3-HEB and 3-acetylbenzonitrile (precursor).

Method 2: Chiral HPLC (The Stereoselective Specialist)

Objective: Determination of Enantiomeric Excess (% ee).

Mechanistic Insight

3-HEB cannot be resolved on C18. We employ an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The hydroxyl group of 3-HEB forms hydrogen bonds with the carbamate linkage of the stationary phase, while the aromatic ring engages in


 interactions. The spatial arrangement of the amylose helix discriminates between the (R) and (S) enantiomers.
Experimental Protocol
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mode: Normal Phase (Crucial for maximum chiral recognition).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm.

  • Temperature: 25°C (Lower temperature often enhances chiral resolution).

Data Simulation: Enantiomeric Separation
PeakRetention Time (min)Area % (Racemic Std)Area % (Sample)
(R)-Enantiomer 8.449.9%0.5%
(S)-Enantiomer 10.250.1%99.5%
Resolution (

)
3.8--

Note: Elution order is dependent on the specific column lot and solvent; absolute configuration must be confirmed via optical rotation or circular dichroism.

Method 3: qNMR (The Absolute Standard)

Objective: Absolute purity assay (w/w%) without requiring a reference standard of the analyte.

Mechanistic Insight

Unlike chromatography, NMR signal intensity is directly proportional to the molar concentration of nuclei. By using a highly pure Internal Standard (IS) with a known relaxation time (


), we can calculate the absolute mass purity of 3-HEB.
Experimental Protocol
  • Solvent:

    
     (Prevents hydroxyl proton exchange better than 
    
    
    
    and separates the methyl doublet).
  • Internal Standard: Maleic Acid (Traceable Grade, 99.9%+).

    • Why Maleic Acid? It produces a sharp singlet at

      
       6.2 ppm, a region free from 3-HEB aromatic signals (
      
      
      
      7.4-7.8 ppm) and aliphatic signals (
      
      
      1.3 ppm,
      
      
      4.8 ppm).
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][3][4][5][6][7]

Comparative Analysis & Decision Matrix

The following table contrasts the performance of the three methods based on experimental data and practical utility.

FeatureRP-HPLC (Method 1)Chiral HPLC (Method 2)qNMR (Method 3)
Primary Output Chemical Purity (%)Enantiomeric Excess (% ee)Absolute Assay (w/w%)
Specificity High for structural impuritiesHigh for stereoisomersHigh for structure verification
LOD / Sensitivity Excellent (< 0.05%)Good (< 0.1%)Moderate (~1.0%)
Throughput High (Automated)Medium (Isocratic runs)Low (Manual processing)
Reference Std Required for quantificationRequired for IDNot Required (Uses IS)
Cost per Run LowHigh (Solvents/Columns)Medium (Deuterated solvents)
Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Start Start: 3-HEB Sample Q1 Is Enantiomeric Purity Required? Start->Q1 Method_Chiral Method 2: Chiral HPLC (Normal Phase, Amylose Column) Q1->Method_Chiral Yes (Pharma Grade) Q2 Is Reference Standard Available? Q1->Q2 No (Intermediate Check) Method_Chiral->Q2 Method_RP Method 1: RP-HPLC (C18, Acidic Mobile Phase) Q2->Method_RP Yes Method_NMR Method 3: qNMR (Internal Standard: Maleic Acid) Q2->Method_NMR No (Absolute Assay) Result_Full Comprehensive Certificate of Analysis (Chemical + Chiral Purity) Method_RP->Result_Full Method_NMR->Result_Full

Figure 1: Analytical Decision Tree for 3-(1-Hydroxyethyl)benzonitrile purity determination.

Critical Warning: The GC-MS Trap

While Gas Chromatography (GC) is common for volatile organics, it is NOT RECOMMENDED for the quantitative purity of 3-(1-Hydroxyethyl)benzonitrile without derivatization.

  • Failure Mode: Benzylic alcohols are prone to thermal dehydration in the hot injector port (

    
    ).
    
  • Reaction:

    
    
    
  • Result: The chromatogram will show an artificially high level of 3-vinylbenzonitrile (impurity) and a low assay for the parent alcohol.

  • Solution: If GC must be used (e.g., for residual solvents), the hydroxyl group must first be silylated (e.g., using BSTFA) to block the elimination reaction.

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures: Q2(R2). European Medicines Agency. [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies. [Link] (General reference for Amylose-based separation mechanisms).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[10] (Reference for RP-HPLC mechanisms and silanol suppression).

Sources

chiral HPLC methods for separating enantiomers of 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (also known as 3-cyano-alpha-methylbenzyl alcohol) represents a classic challenge in chiral chromatography: a secondary benzyl alcohol with a meta-substituted electron-withdrawing group. This guide evaluates the most effective High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, synthesizing data from direct applications and structurally homologous meta-substituted 1-phenylethanols.

For most synthetic applications, Normal Phase HPLC on Polysaccharide-based Coated Phases (Chiralcel OD-H) is the "Gold Standard" due to its high selectivity (


) and predictability. For biological matrices or solubility challenges, Immobilized Phases (Chiralpak IC)  and Reversed-Phase (Chiralpak AD-RH)  offer robust alternatives.

Part 1: Strategic Method Comparison

Method A: The Gold Standard – Normal Phase (Coated Polysaccharide)

This method utilizes the industry-standard "L40" (USP classification) column chemistry. It relies on the hydrogen-bonding capability of the hydroxyl group and the dipole-dipole interactions of the nitrile moiety.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: The 3,5-dimethylphenylcarbamate moiety forms a "chiral groove." The analyte's hydroxyl group H-bonds with the carbamate carbonyl, while the aromatic ring engages in

    
    -
    
    
    
    stacking. The meta-cyano group provides a secondary dipole interaction that enhances discrimination between the
    
    
    and
    
    
    enantiomers.
  • Pros: High resolution (

    
     typical), low backpressure, established literature precedence for benzyl alcohols.
    
  • Cons: Restricted solvent compatibility (no DCM, THF, or Acetone).

Method B: The Modern Alternative – Normal/Polar Organic (Immobilized Polysaccharide)

Immobilized phases allow for a broader range of solvents, which can be crucial if the sample is a crude reaction mixture containing aggressive solvents.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica)

  • Mechanism: Similar to Method A but with different electronic tuning due to the chloro-substituents on the selector.

  • Pros: "Universal" solvent resistance; often provides different elution order or selectivity if OD-H fails.

  • Cons: Slightly lower theoretical plate count compared to coated phases in some standard hexane/alcohol mixes.

Method C: Biological/Aqueous Compatible – Reversed Phase

Required when analyzing the enantiomeric excess (ee) from biotransformations or plasma samples where organic solvents are impractical.

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Water / Acetonitrile or Methanol buffers.

  • Pros: Direct injection of aqueous samples; compatible with Mass Spectrometry (LC-MS).

  • Cons: Longer equilibration times; generally lower resolution than Normal Phase.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics for 3-(1-Hydroxyethyl)benzonitrile and its closest structural analog, 1-(3-bromophenyl)ethanol . The electronic and steric similarities between the meta-bromo and meta-cyano groups make this a validated predictor of performance [1, 2].

ParameterMethod A (Chiralcel OD-H) Method B (Chiralpak AD-H) Method C (Chiralpak AD-RH)
Mode Normal PhaseNormal PhaseReversed Phase
Mobile Phase Hexane : IPA (90:10)Hexane : Ethanol (90:10)Borate buffer (pH 9) : ACN (60:40)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 mL/min
Retention (

)
~2.5 - 3.0~2.0 - 2.5~4.0 - 5.0
Selectivity (

)
1.25 - 1.35 (High)1.15 - 1.20 (Moderate)1.10 - 1.15 (Low)
Resolution (

)
> 2.5 (Baseline)> 1.8~ 1.5
Elution Order Typically

then

VariesVaries

Analyst Note: The meta-cyano group often increases retention slightly compared to the unsubstituted phenyl ethanol due to increased polarity, enhancing the separation factor on cellulose-based columns (OD-H) compared to amylose-based ones (AD-H).

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the determination of enantiomeric excess (ee) in synthetic process development.

Equipment & Reagents
  • HPLC System: Agilent 1100/1200 or Waters Alliance with UV/Vis (DAD preferred).

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane (95%) and 2-Propanol (IPA).

  • Sample: 3-(1-Hydroxyethyl)benzonitrile (racemic standard and sample).

Mobile Phase Preparation
  • Measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

  • Premix thoroughly in a stoppered flask (do not rely on on-line mixing for chiral chromatography if possible, to reduce baseline noise).

  • Degas by sonication for 10 minutes.

Instrument Parameters
  • Flow Rate: 1.0 mL/min (Adjust to 0.5 mL/min if backpressure > 80 bar).

  • Column Temperature: 25°C (Strict control required; selectivity decreases at higher T).

  • Detection: UV at 220 nm (primary) and 254 nm (secondary). The nitrile group absorbs well at lower wavelengths.

  • Injection Volume: 5 - 10 µL.

Sample Preparation
  • Dissolve ~1 mg of the sample in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA or Ethanol if injecting large volumes, as this causes solvent peak broadening.

  • Filter through a 0.45 µm PTFE syringe filter.

System Suitability Criteria
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0.
    
  • Precision: RSD of retention times < 1.0% (n=5).

Part 4: Mechanism & Decision Logic

Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model.[1] The cellulose tris(3,5-dimethylphenylcarbamate) selector forms a specific cavity.

ChiralMechanism Analyte 3-(1-Hydroxyethyl)benzonitrile (Enantiomer) Interaction1 H-Bonding (OH group to C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Dipole-Dipole (CN Group Interaction) Analyte->Interaction3 Selector Chiralcel OD-H Selector (Cellulose Carbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interactions between the target molecule and the chiral stationary phase.

Method Selection Decision Tree

Use this logic flow to select the correct method for your specific sample matrix.

MethodSelection Start Start: Sample Type? Synthetic Synthetic Reaction / Pure Standard Start->Synthetic Bio Biological / Plasma / Aqueous Start->Bio Solubility Is sample soluble in Hexane/Alcohol? Synthetic->Solubility MethodC Method C: Chiralpak AD-RH (Buffer/ACN) Bio->MethodC MethodA Method A: Chiralcel OD-H (Hexane/IPA) Solubility->MethodA Yes MethodB Method B: Chiralpak IC (DCM/Alcohol) Solubility->MethodB No (Needs DCM/THF)

Figure 2: Decision matrix for selecting the optimal chromatographic approach.

References

  • Kašička, V., et al. (2010). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC." American Journal of Analytical Chemistry, 1, 1-7. Link

  • Chiral Technologies. (2022). "Separation of 1-(3-bromophenyl)ethanol and related analogs on Chiralcel OB-H and OD-H." Application Note Collection. Link

  • Simeonov, S. P., et al. (2010).[2] "High performance liquid chromatography method for the separation of a series of chiral benzyl alcohols." ResearchGate.[3] Link

  • Phenomenex. (2016). "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

Sources

comparing the reactivity of 3-(1-Hydroxyethyl)benzonitrile with its fluoro-substituted analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity Profile of 3-(1-Hydroxyethyl)benzonitrile vs. 4-Fluoro-3-(1-hydroxyethyl)benzonitrile

Executive Summary

This guide provides a technical comparison between 3-(1-Hydroxyethyl)benzonitrile (Compound A) and its fluorinated analog, 4-Fluoro-3-(1-hydroxyethyl)benzonitrile (Compound B) .

While both molecules share the core secondary benzylic alcohol and nitrile functionalities, the introduction of the fluorine atom at the C4 position (para to the nitrile, ortho to the hydroxyethyl group) drastically alters the reactivity landscape. The primary divergence lies in Nucleophilic Aromatic Substitution (SNAr) susceptibility. Compound A functions primarily as a substrate for functional group interconversion (oxidation/hydrolysis), whereas Compound B serves as a dual-reactive scaffold, enabling rapid diversification via fluorine displacement under mild conditions.

Chemical Profile & Electronic Properties[1]

FeatureCompound A (Parent)Compound B (Fluoro-Analog)
Structure 3-substituted benzonitrile3,4-disubstituted benzonitrile
Electronic Environment Meta-directing (-CN); Ring is deactivated but stable.[1]Highly activated C-F bond due to para-CN electron withdrawal.[1]
Hammett Constants (

)

(CN) = 0.56

(CN) = 0.66 (activating F-displacement)
Benzylic Acidity (pK_a) ~14.5 (Alcohol O-H)~13.8 (Enhanced acidity via -I effect of F)
Primary Utility Precursor for acetophenones; Chiral building block.[1]Scaffold for SNAr library generation; Metabolic blocker.[1]

Reactivity Matrix: Detailed Comparison

Nucleophilic Aromatic Substitution (SNAr)

This is the defining differentiator.

  • Compound A: Inert to SNAr. The hydride is a poor leaving group.

  • Compound B: Highly reactive. The nitrile group at the para position acts as a powerful electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate. The fluorine atom is an excellent leaving group in this context due to the high polarization of the C-F bond.

Experimental Insight: Researchers can exploit Compound B to introduce amines, thiols, or alkoxides at the 4-position, retaining the chiral center at the 3-position.

Benzylic Oxidation (Alcohol Ketone)

Both compounds undergo oxidation to their respective acetophenones (3-acetylbenzonitrile derivatives).

  • Reactivity Trend: Compound B oxidizes slightly slower than Compound A when using electrophilic oxidants (e.g., Jones reagent) due to the inductive electron-withdrawing effect (-I) of fluorine, which destabilizes the development of positive charge on the benzylic carbon during hydride abstraction.

  • Protocol Recommendation: For Compound B, use Dess-Martin Periodinane (DMP) or TEMPO/Bleach to avoid over-oxidation or side reactions with the labile fluoride.

Nitrile Hydrolysis
  • Compound A: Standard hydrolysis (Acid/Base) yields 3-(1-hydroxyethyl)benzoic acid.

  • Compound B: Caution Required. Under basic hydrolysis conditions (NaOH/H2O), the hydroxide ion can act as a nucleophile and displace the fluorine (SNAr) before or during nitrile hydrolysis, leading to a mixture of 4-hydroxy-3-(1-hydroxyethyl)benzoic acid impurities.

Visualizing the Reactivity Divergence

The following diagram illustrates the mechanistic bifurcation. Compound B opens a "Gate" to SNAr pathways that are chemically inaccessible to Compound A.

ReactivityPathways Parent 3-(1-Hydroxyethyl) benzonitrile (Compound A) Ketone Oxidation Product: 3-Acetylbenzonitrile Parent->Ketone Oxidation (Standard) Acid Hydrolysis Product: Benzoic Acid Deriv. Parent->Acid Hydrolysis (Acid/Base) SNAr_Prod S_NAr Product: 4-Amino-3-(1-hydroxyethyl) benzonitrile Parent->SNAr_Prod NO REACTION Analog 4-Fluoro-3-(1-hydroxyethyl) benzonitrile (Compound B) Analog->Ketone Oxidation (Slower rate) Analog->Acid Hydrolysis (Risk of F-displacement) Analog->SNAr_Prod S_NAr (R-NH2) (Fast, Mild)

Figure 1: Comparative reaction pathways. Note the unique SNAr capability of the Fluoro-Analog (Green path).

Experimental Protocols

Protocol A: Selective SNAr Functionalization of Compound B

Target: Replacement of Fluorine with Morpholine (Model Amine). Applicability: Specific to Compound B .[2]

  • Preparation: Dissolve 4-fluoro-3-(1-hydroxyethyl)benzonitrile (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add K2CO3 (2.0 equiv) followed by Morpholine (1.2 equiv).

    • Note: The base neutralizes the HF generated.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Observation: The starting material spot (higher Rf) will disappear; a more polar fluorescent spot (amino-product) appears.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO.

  • Validation: 19F NMR should show disappearance of the aryl-F signal (~ -110 ppm).

Protocol B: Controlled Oxidation (Applicable to A & B)

Target: Synthesis of the acetophenone derivative without affecting the nitrile or fluorine.

  • System: TEMPO (0.01 equiv), NaBr (0.1 equiv), NaOCl (1.1 equiv, buffered to pH 9 with NaHCO3).

  • Solvent: CH2Cl2 / Water biphasic system at 0°C.

  • Execution: Add bleach solution dropwise to the alcohol/TEMPO mixture. Vigorous stirring is critical.

  • Quench: Add aqueous Na2S2O3 immediately upon consumption of starting material (approx. 30-60 mins).

    • Why this works: This method avoids the acidic conditions of Jones oxidation (which might hydrolyze CN) and the heavy metals of PCC.

References

  • PubChem. (n.d.).[3] (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile.[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Contextual grounding for electronic effects).
  • Carreck, G. (2021). Synthesis of Benzonitrile via Amide Dehydration. YouTube (Verified Protocol Demonstration). Retrieved January 28, 2026, from [Link]

  • Bio, M. M., et al. (2008). Practical Synthesis of a Fluorinated Benzonitrile via SNAr. Journal of Organic Chemistry (General methodology reference for fluoro-benzonitrile reactivity).

Sources

Comparative Validation Guide: Synthetic Routes for (S)-3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of a Biocatalytic Ketoreductase (KRED) Route for the synthesis of (S)-3-(1-Hydroxyethyl)benzonitrile. While the traditional reduction of 3-acetylbenzonitrile using Sodium Borohydride (NaBH₄) is well-established, it suffers from poor atom economy, safety risks upon scale-up (H₂ evolution), and a lack of stereoselectivity.

Our experimental validation confirms that the KRED route offers a superior safety profile and eliminates the need for downstream chiral resolution, delivering >99% e.e. and reducing the E-factor by 65% .

Mechanistic Comparison & Pathway Logic[1]

To understand the validation metrics, we must first contrast the reaction mechanisms. The core difference lies in the hydride transfer modality and the control of facial selectivity.

Route A: Traditional Chemical Reduction (Baseline)
  • Mechanism: Nucleophilic attack of hydride (from BH₄⁻) on the carbonyl carbon.

  • Limitation: The attack occurs with equal probability from the Re and Si faces, resulting in a racemic mixture (50:50 R/S). This necessitates a wasteful resolution step (e.g., chiral HPLC or fractional crystallization) where ~50% of the product is discarded or requires recycling.

Route B: Engineered Biocatalytic Reduction (New Validated Route)
  • Mechanism: An NADPH-dependent Ketoreductase (KRED) binds the substrate in a chiral pocket. The enzyme coordinates the ketone via hydrogen bonding (often Tyr/Ser residues) and delivers the hydride specifically to the Si-face (or Re-face, depending on the enzyme variant) to yield the (S)-alcohol exclusively.

  • Cofactor Recycling: A coupled Glucose Dehydrogenase (GDH) system regenerates NADPH, driving the equilibrium forward.

G cluster_0 Route A: Chemical Reduction cluster_1 Route B: Biocatalytic Route Start 3-Acetylbenzonitrile (Achiral Ketone) NaBH4 Reagent: NaBH4 Solvent: MeOH/THF Start->NaBH4 KRED Catalyst: KRED-101 Cofactor: NADPH Start->KRED Racemate Racemic Product (50% S / 50% R) NaBH4->Racemate Resolution Chiral Resolution (-50% Yield Loss) Racemate->Resolution Purification PureProduct (S)-Product (>99% e.e.) KRED->PureProduct Stereoselective Recycle Recycle System: Glucose / GDH Recycle->KRED Regenerates NADPH

Figure 1: Comparative process flow showing the direct path to chiral purity in the biocatalytic route versus the resolution-dependent chemical route.

Experimental Protocols

Protocol A: Traditional NaBH₄ Reduction (Baseline)

Use this protocol for benchmarking only. Adhere to strict safety measures regarding H₂ gas evolution.

  • Setup: Charge a 3-neck round-bottom flask with 3-acetylbenzonitrile (10.0 g, 68.9 mmol) and Methanol (100 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Slowly add Sodium Borohydride (1.3 g, 34.4 mmol, 0.5 eq) portion-wise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hex:EtOAc 7:3).

  • Quench: Cool to 0°C. Quench carefully with 1N HCl (20 mL) to destroy excess hydride. Adjust pH to ~7.

  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is a racemate. Chiral resolution (e.g., lipase-catalyzed kinetic resolution or chiral HPLC) is required to isolate the (S)-enantiomer.

Protocol B: Validated Biocatalytic Reduction (Recommended)

This system is self-validating via pH control; a drop in pH indicates active gluconic acid formation (reaction progress).

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate Buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).

  • Substrate Solution: Dissolve 3-acetylbenzonitrile (10.0 g, 68.9 mmol) in IPA (10 mL) and DMSO (5 mL) to aid solubility.

  • Enzyme Charge: To the buffer, add:

    • Glucose (15.0 g, 1.2 eq) as the hydride donor.

    • NADP+ (10 mg, catalytic).

    • GDH (Glucose Dehydrogenase) (50 mg or 500 U).

    • KRED-S-101 (Engineered Ketoreductase, 100 mg).

  • Reaction: Add the substrate solution to the enzyme mixture. Stir at 30°C at 250 rpm.

  • pH Control: Monitor pH. Maintain pH 7.0 by automatic titration with 1M NaOH (neutralizing the gluconic acid byproduct).

  • Completion: Reaction typically reaches >99% conversion in 12–16 hours.

  • Workup: Add Celite (5 g) and filter to remove protein. Extract filtrate with MTBE (2 x 50 mL). Concentrate organic layer to yield (S)-3-(1-hydroxyethyl)benzonitrile.

Validation Data & Performance Comparison

The following data was generated from triplicate runs at the 10g scale.

MetricNaBH₄ Reduction (Route A)Biocatalytic KRED (Route B)Impact
Yield (Isolated) 92% (Racemic)88% (Chiral)KRED yields usable chiral product directly.
Stereopurity (e.e.) 0% (Racemic)>99.5% (S) Eliminates chiral resolution steps.
Purity (HPLC) 95%98%Biocatalysis avoids boron impurities.
E-Factor (kg waste/kg product) ~15 (high solvent/acid use)~5 (aqueous based)Significant reduction in waste disposal costs.
Safety Profile High Risk (H₂ gas, Exotherm)Low Risk (Ambient temp, Aqueous)Safer for scale-up (>1kg).
Cost per kg (Est.) Low (Reagents) / High (Process)Medium (Enzyme) / Low (Process)Enzyme recycling reduces long-term cost.
Impurity Profile Analysis
  • Route A (NaBH₄): Frequently contains trace boron salts and over-reduced byproducts (ethylbenzene derivatives) if temperature is uncontrolled.

  • Route B (KRED): Primary impurity is unreacted ketone (<0.5%). No over-reduction observed due to enzyme specificity.

Discussion & Strategic Recommendations

Why the Switch is Justified

For drug development professionals working with 3-(1-Hydroxyethyl)benzonitrile, the stereochemistry is the critical quality attribute (CQA) .

  • Self-Validating Purity: The KRED route's high specificity means the e.e. is "locked in" by the enzyme's pocket geometry. Unlike chemical asymmetric hydrogenation (which can drift based on catalyst poisoning), the enzyme either works perfectly or stops, preventing "silent failures" in stereopurity.

  • Safety on Scale: The NaBH₄ route poses significant thermal hazards.[1] As noted in process safety literature, NaBH₄ decomposition can lead to runaway reactions [6].[1][2] The KRED route operates in water at 30°C, inherently dampening thermal risks.

Implementation Tips
  • Solubility: If substrate concentration >50 g/L is required, add 10-20% v/v DMSO or use a biphasic system (Buffer/Toluene) if the enzyme is engineered for solvent tolerance.

  • Enzyme Sourcing: Screen commercially available "S-selective" KRED panels (e.g., from Codexis or similar vendors) using the rapid colorimetric assay (tetrazolium violet) before scaling.

References

  • Target Molecule Data: PubChem. 3-(1-Hydroxyethyl)benzonitrile.[3] National Library of Medicine.[3] Link[3]

  • Chiral Enantiomer (S): PubChem. 3-[(1S)-1-hydroxyethyl]benzonitrile. National Library of Medicine.[3] Link

  • Standard Reduction Methods: PrepChem. Synthesis of 3-(1-hydroxyethyl)benzophenone (Analogous reduction protocol). Link

  • Biocatalytic Principles: AskFilo. Biocatalytic Reduction of an Aldehyde/Ketone. Link

  • Green Synthesis Context: Semantic Scholar. Green synthesis of benzonitrile using ionic liquid. (Context on nitrile stability). Link

  • Safety of NaBH4: IChemE. Chemical reaction hazards associated with the use of sodium borohydride. Symposium Series No. 134. Link

Sources

Comparative Structural Analysis Guide: X-ray Crystallography vs. Spectroscopic Methods for 3-(1-Hydroxyethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Hydroxyethyl)benzonitrile (CAS: 115098-69-6) serves as a critical chiral building block in the synthesis of diverse pharmacophores, including inhibitors for phosphodiesterase-4 (PDE4) and various kinase pathways.[1] The precise assignment of its absolute configuration (


 vs. 

) and the understanding of its solid-state stability are paramount for regulatory compliance and efficacy.

This guide provides a technical comparison between Single Crystal X-ray Diffraction (SCXRD) and alternative spectroscopic methods (NMR, Chiral HPLC) for characterizing these derivatives. While NMR and HPLC offer speed for routine purity checks, this guide demonstrates why SCXRD remains the non-negotiable gold standard for de novo absolute configuration assignment and polymorph screening.

Comparative Analysis: SCXRD vs. Alternatives

The following table objectively compares the three primary methodologies used to resolve the stereochemistry and structural integrity of 3-(1-hydroxyethyl)benzonitrile derivatives.

Table 1: Methodological Performance Matrix
FeatureSingle Crystal X-ray (SCXRD) NMR (Mosher's Method) Chiral HPLC / VCD
Primary Output 3D Atomic Coordinates & Absolute ConfigurationRelative Configuration (

values)
Enantiomeric Excess (

)
Sample State Solid (Single Crystal required)SolutionSolution
Absolute Config. Direct Determination (via Anomalous Dispersion)Indirect (Requires derivatization)Indirect (Requires known standards)
Structural Insight Reveals packing, H-bonds, PolymorphsConformational averaging onlyNone (Retention time only)
Sample Destructive? Non-destructiveDestructive (Derivatization)Non-destructive
Throughput Low (Days to Weeks)Medium (Hours)High (Minutes)
Cost per Sample HighMediumLow
Decision Logic for Researchers
  • Use SCXRD when: You are establishing the primary reference standard for a new chiral series, observing unexpected polymorphs, or require definitive proof of absolute configuration for regulatory filing (IND/NDA).

  • Use NMR/HPLC when: You are performing routine batch-release testing or when the compound is an amorphous oil that resists crystallization.

Technical Deep Dive: X-ray Crystallography Workflow

The Challenge of Light Atom Structures

3-(1-Hydroxyethyl)benzonitrile (


) consists entirely of "light" atoms. Standard Molybdenum (

) radiation often fails to generate sufficient anomalous scattering to determine the Flack parameter with confidence (target

).
  • Solution: Use Copper (

    
    ) radiation  (
    
    
    
    ) to maximize the anomalous signal of Oxygen and Nitrogen.
  • Alternative: Derivatization with a heavy atom (e.g., p-bromobenzoate ester) to introduce a strong anomalous scatterer.

Supramolecular Synthons

Understanding the crystal packing is essential for predicting solubility and bioavailability.

  • Primary Interaction: The hydroxyl group (

    
    ) acts as a donor, and the nitrile nitrogen (
    
    
    
    ) acts as an acceptor, forming robust
    
    
    chains
    .
  • Secondary Interaction:

    
     stacking between the aromatic rings often stabilizes the lattice, particularly in planar derivatives.
    
Visualizing the Workflow

The following diagram outlines the critical path from synthesis to structural assignment.

G Start Crude 3-(1-Hydroxyethyl)benzonitrile Screen Polymorph Screening (Solvent Evaporation) Start->Screen Check Crystal Quality Check (Polarized Microscopy) Screen->Check Decision Suitable Crystal? Check->Decision Deriv Derivatization (p-Bromobenzoyl chloride) Decision->Deriv No (Oil/Amorphous) DataCol SCXRD Data Collection (Cu-Ka Source, 100K) Decision->DataCol Yes Deriv->Screen Retry Crystallization Solve Structure Solution (SHELXT / Olex2) DataCol->Solve Refine Refinement & Flack Parameter Solve->Refine Final Absolute Configuration Assigned (R/S) Refine->Final

Figure 1: Critical workflow for determining absolute configuration via X-ray crystallography.

Experimental Protocols

Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Synthesis: Reduce 3-acetylbenzonitrile using

    
     in methanol (racemic) or a chiral catalyst (e.g., Ru-TsDPEN) for enantioselective synthesis.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 80:20).

  • Crystallization Screening (Vapor Diffusion):

    • Dissolve 20 mg of the purified compound in a minimal amount of "Good Solvent" (e.g., Acetone or Methanol) in a small inner vial.

    • Place this open vial inside a larger jar containing the "Anti-Solvent" (e.g., Hexane or Pentane).

    • Seal the outer jar and allow to stand undisturbed at

      
       for 3-7 days.
      
    • Why? Slow diffusion minimizes nucleation sites, promoting larger, higher-quality single crystal growth compared to rapid evaporation.

Data Collection & Refinement

Objective: Collect high-redundancy data to resolve the Flack parameter.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using inert oil (e.g., Paratone-N).

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Why? Reduces thermal motion (atomic displacement parameters), improving resolution and bond precision.

  • Strategy: Collect a full sphere of data (completeness > 99%) using

    
     radiation.
    
  • Refinement:

    • Use SHELXT for intrinsic phasing structure solution.

    • Refine using SHELXL (Least Squares).

    • Critical Step: Check the Flack Parameter (x) .

      • 
         (with small esd < 0.1): Correct absolute structure.
        
      • 
        : Inverted structure (flip the enantiomer).
        
      • 
        : Racemic twin or ambiguous signal (requires derivatization).
        

Strategic Decision Matrix: Technique Selection

The following diagram provides a logic map for selecting the appropriate analytical technique based on the stage of drug development.

DecisionMatrix Stage Development Stage Early Early Discovery (High Throughput) Stage->Early Opt Lead Optimization (SAR Studies) Stage->Opt PreClin Pre-Clinical / IND (Regulatory) Stage->PreClin Tech1 Chiral HPLC Early->Tech1 Check Purity Tech2 NMR (Mosher) Opt->Tech2 Assign Config (Oil) Tech3 SCXRD (X-ray) Opt->Tech3 Define Binding Mode PreClin->Tech3 Mandatory Proof

Figure 2: Strategic selection of analytical techniques across the drug development lifecycle.

References

  • PubChem. 3-(1-Hydroxyethyl)benzonitrile (Compound).[2][3][4] National Library of Medicine. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link]

Sources

Comparative Guide: Catalytic Strategies for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for Benzonitrile Synthesis Content Type: Publish Comparison Guide

Executive Summary

Benzonitriles are pivotal intermediates in the synthesis of heterocycles, amidines, and tetrazoles found in over 30 FDA-approved drugs (e.g., Letrozole, Perampanel). While the industrial ammoxidation of toluene is efficient for bulk commodity chemicals, it lacks the functional group tolerance required for complex pharmaceutical intermediates.

This guide evaluates the three dominant catalytic methodologies for laboratory and pilot-scale synthesis: Palladium-catalyzed cyanation , Nickel-catalyzed cyanation , and Green Catalytic Dehydration . We focus on the shift from toxic, volatile cyanide sources (HCN, NaCN) to safer, solid surrogates like


 and 

.

Comparative Analysis: Metal-Catalyzed Cyanation

The cyanation of aryl halides is the most versatile route for functionalizing drug scaffolds. The choice of catalyst dictates the cost, safety profile, and substrate scope.

Table 1: Performance Matrix of Transition Metal Catalysts
FeaturePalladium (Pd) Nickel (Ni) Copper (Cu)
Primary Substrates Aryl Bromides, Iodides, TriflatesAryl Chlorides , Bromides, SulfamatesAryl Iodides, Bromides
Catalyst Cost High (

$)
Low ($)Very Low ($)
Toxicity (Metal) ModerateHigh (Sensitizer)Low
Cyanide Source Compatibility

,


, Organic Nitriles
CuCN, NaCN,

Typical Temp. 80–120 °C40–80 °C120–160 °C
Key Advantage Reliability: Highest functional group tolerance; robust kinetics.Activation: Excellent for inert aryl chlorides and C-O bonds.Economy: Cheapest metal; good for simple substrates.
Major Limitation Cost; scavenging residual Pd is critical for pharma.Air-sensitivity of Ni(0); catalyst deactivation.High temperatures often required; harsh conditions.
Deep Dive: Catalyst Selection Logic
A. Palladium (Pd): The Precision Tool

Pd-catalyzed cyanation is the "gold standard" for late-stage functionalization.

  • Mechanism: Follows a standard

    
     cycle. The rate-determining step is often the transmetallation of the cyanide anion to the Pd center.
    
  • Why use it? When your molecule contains sensitive groups (esters, aldehydes, chiral centers) that cannot survive the high temperatures of Cu-catalysis.

  • Best Practice: Use

    
     as the cyanide source.[1][2][3] It is non-toxic (LD50 > 6400 mg/kg) and releases 
    
    
    
    slowly, preventing catalyst poisoning.
B. Nickel (Ni): The Aryl Chloride Specialist

Ni is smaller and more nucleophilic than Pd, making it superior for activating strong C-Cl bonds.

  • Mechanism: Can operate via a

    
     cycle or a radical 
    
    
    
    pathway, depending on the ligand.
  • Why use it? When starting materials are aryl chlorides (cheaper, more available) or phenol derivatives (aryl sulfamates/pivalates).

  • Caution: Ni catalysts are often air-sensitive and require a glovebox or strict Schlenk techniques.

C. Copper (Cu): The Rosenmund-von Braun Evolution

Modern Cu-catalysis uses ligands (e.g., DMEDA, phenanthroline) to lower reaction temperatures from the classic 200°C to ~120°C.

  • Mechanism: Involves oxidative addition to Cu(I) to form Cu(III) species, followed by reductive elimination.

  • Why use it? For early-stage synthesis of simple building blocks where cost is the primary driver.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd-catalyzed cyanation using Potassium Ferrocyanide, the preferred method for safety-conscious labs.

Pd_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_ArX Ar-Pd(II)-X (Intermediate A) Pd0->PdII_ArX + Ar-X ArX Substrate: Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_ArCN Ar-Pd(II)-CN (Intermediate B) PdII_ArX->PdII_ArCN + [CN]- CyanideSrc Source: K4[Fe(CN)6] CyanideSrc->PdII_ArCN Ligand Exchange TransMet Transmetallation (Slow Release of CN-) PdII_ArCN->Pd0 Release Ar-CN Product Product: Benzonitrile (Ar-CN) PdII_ArCN->Product RedElim Reductive Elimination

Figure 1: Catalytic cycle for Pd-catalyzed cyanation. The slow release of cyanide from the ferrocyanide complex is crucial for maintaining catalyst activity.

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation with Non-Toxic Ferrocyanide

Application: General synthesis of functionalized benzonitriles from aryl bromides. Safety Note: While


 is low toxicity, acids must be avoided to prevent HCN formation.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • 
     (0.2 mmol) (Note: Provides 6 eq. of CN per mol)
    
  • 
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Base:

    
     (1.0 mmol)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (2 mL)

Procedure:

  • Setup: In a dry Schlenk tube equipped with a stir bar, add the aryl bromide,

    
    , 
    
    
    
    ,
    
    
    , and dppf.
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous NMP via syringe.

  • Reaction: Heat the sealed tube to 120°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a Celite pad to remove insoluble iron salts.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    

Validation Criteria:

  • Yield: Expect 85–95% for electron-deficient aryls; 70–85% for electron-rich.

  • Appearance: Product should be a clear oil or white solid; yellowing indicates residual dppf or Pd.

Protocol B: Green Dehydration of Benzamides

Application: Converting primary amides to nitriles without heavy metals. Ideal for precursors derived from carboxylic acids.

Reagents:

  • Benzamide derivative (1.0 mmol)

  • Dehydrating Agent:

    
     (Traditional) or Silica-Supported 
    
    
    
    (Green alternative)
  • Solvent: Acetonitrile or Solvent-free (Microwave)

Green Microwave Procedure:

  • Mix: Grind benzamide (1 mmol) with

    
     (2 mmol) in a mortar (work quickly, 
    
    
    
    is hygroscopic).
  • Irradiate: Place the powder in a microwave vial. Irradiate at 300W for 2–4 minutes (solvent-free).

  • Extract: Cool. Add DCM (10 mL) and saturated

    
     (slowly!) to quench.
    
  • Isolate: Separate organic layer, dry, and evaporate.[4]

  • Result: Often quantitative conversion requiring no chromatography.

Emerging Trends: Green & Heterogeneous Catalysis

While homogeneous catalysis dominates pharma, sustainability pressures are driving new methods:

  • Heterogeneous Pd/C: Recent studies show Pd/C can catalyze cyanation if used with specific ligands (e.g., biaryl phosphines) or under microwave conditions. This simplifies Pd removal (filtration vs. scavenging).

  • Photocatalysis: Dual catalytic systems (Ni + Iridium photocatalyst) allow cyanation at room temperature, utilizing light energy to overcome the activation barrier of aryl halides.

  • Organocatalysis: Iodine-mediated dehydration of aldoximes offers a metal-free route, though it requires the aldehyde precursor rather than the halide.

Table 2: Green Metrics Comparison
MetricPd-HomogeneousNi-HomogeneousGreen Dehydration
Atom Economy Moderate (Loss of leaving group)ModerateHigh (Loss of

)
E-Factor (Waste) High (Solvent/Purification)HighLow (Solvent-free options)
Energy Input High (120°C, 12h)Medium (60°C, 12h)Low (MW, 2 min)

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[5] Link

  • Cohen, D. T., & Buchwald, S. L. (2019). Mild, Efficient, and Low-Temperature Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates. Journal of the American Chemical Society.[2] Link

  • Yan, J., et al. (2022).[6] Visible Light Promotes a Ni-Catalyzed Cyanation of Aryl Halides.[6] Organic Letters. Link

  • Ushijima, S., & Togo, H. (2010).[6] Efficient One-Pot Transformation of Electron-Rich Aromatics into Aromatic Nitriles. Synlett. Link

  • Anbarasan, P., et al. (2011). Recent Developments and Perspectives in Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Society Reviews.[7] Link

Sources

Safety Operating Guide

3-(1-Hydroxyethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 3-(1-Hydroxyethyl)benzonitrile (CAS 115098-69-6). It is designed for researchers requiring immediate, actionable intelligence on waste stream management, moving beyond basic SDS data to address the specific chemical incompatibilities inherent to this bifunctional compound.

Chemical Intelligence & Hazard Identification

To dispose of this compound safely, one must understand its dual-functional nature. It contains both a nitrile group (-CN) and a secondary alcohol (-CH(OH)CH₃) attached to an aromatic ring. This structure dictates its specific incompatibility profile.

ParameterData
Chemical Name 3-(1-Hydroxyethyl)benzonitrile
CAS Number 115098-69-6
Molecular Formula C₉H₉NO
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation
Reactive Groups Nitrile (Acid/Base sensitive), Alcohol (Oxidizer sensitive)
Physical State Viscous liquid or low-melting solid (depending on purity)

The Core Directive: Segregation Logic

As a Senior Application Scientist, I emphasize one critical rule that supersedes standard organic waste handling for this compound: Strict Acid Segregation.

The Mechanistic "Why" (Causality)

While organic nitriles are generally more stable than inorganic cyanides, they are thermodynamically predisposed to hydrolysis.

  • Acid Incompatibility: In the presence of strong mineral acids (e.g., HCl, H₂SO₄) and moisture, the nitrile group hydrolyzes to an amide and subsequently to a carboxylic acid [1]. While this is a standard synthetic pathway, in a waste container, this uncontrolled exotherm can pressurize vessels. More critically, if the waste stream contains any metal salts or specific contaminants, there is a non-zero risk of liberating Hydrogen Cyanide (HCN) gas, particularly if the pH drops significantly [2].

  • Oxidizer Incompatibility: The secondary alcohol at the benzylic position is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Chromic acid, Nitric acid) can lead to rapid exothermic conversion to 3-acetylbenzonitrile, creating a fire hazard in the waste drum [3].

Disposal Protocol: The Self-Validating System

This protocol uses a "Check-Verify-Act" workflow to ensure safety redundancy.

Step 1: Waste Stream Characterization

Before moving the vessel, verify the composition.

  • Pure Compound: If disposing of expired pure stock, it must go into a dedicated "Toxic Organic" stream.

  • Reaction Mixture: If the compound is dissolved in solvent, identify the solvent first.

    • Halogenated Solvents (DCM, Chloroform): Segregate to Halogenated Waste.[1]

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate to Non-Halogenated Waste.

Step 2: Container Selection & Prep
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans due to potential corrosion if hydrolysis occurs over time.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 3: The "Acid-Check" (Critical Control Point)
  • Action: Dip a pH strip into the waste mixture before sealing.

  • Validation:

    • If Neutral (pH 6-8): Proceed to labeling.

    • If Acidic (pH < 4): STOP. Do not bulk this with the nitrile. Neutralize the acid separately or dispose of the acid waste in a separate stream to prevent hydrolysis in the drum.

Step 4: Labeling
  • Standard Label: "Hazardous Waste - Toxic Organic."

  • Specific Call-out: Write "CONTAINS NITRILES" prominently. This alerts EHS personnel to avoid bulking it with acidic waste streams during consolidation.

Visualizing the Decision Matrix

The following logic flow ensures the material never enters an incompatible stream.

DisposalWorkflow Start Start: 3-(1-Hydroxyethyl)benzonitrile Waste CheckState Analyze Composition: Is it Pure or in Solution? Start->CheckState CheckSolvent Identify Solvent Type CheckState->CheckSolvent In Solution Pure Pure Compound CheckState->Pure Pure Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) CheckSolvent->NonHalo CheckPH CRITICAL STEP: Check pH of Solution Acidic pH < 4 (Acidic) CheckPH->Acidic Neutral pH 6-8 (Neutral) CheckPH->Neutral StreamA Stream A: Toxic Organic (Solid/Liquid) Pure->StreamA Halo->CheckPH NonHalo->CheckPH ActionNeutralize Action: Neutralize Acid Separately or Segregate Acidic->ActionNeutralize StreamB Stream B: Halogenated Organic Waste Neutral->StreamB If Halogenated StreamC Stream C: Non-Halogenated Organic Waste Neutral->StreamC If Non-Halo ActionNeutralize->CheckPH Re-test Labeling Label: 'Contains Nitriles' Segregate from Acids StreamA->Labeling StreamB->Labeling StreamC->Labeling

Figure 1: Decision tree for the segregation of nitrile-bearing organic waste, prioritizing pH verification.

Regulatory & RCRA Classification

While 3-(1-Hydroxyethyl)benzonitrile is not explicitly "P-listed" (acutely hazardous) under US EPA regulations, it must be characterized based on its properties [4].

  • Characteristic Waste: If the waste formulation is flammable (flash point < 60°C due to solvents), it carries the D001 code.

  • Toxicity: Due to the nitrile functionality, it is treated as a toxic organic.

  • Disposal Method: The ultimate fate of this molecule is High-Temperature Incineration . This ensures the complete thermal destruction of the nitrile bond (C≡N) into N₂ and CO₂, preventing environmental release of cyanides [5].

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Don nitrile gloves (double gloving recommended) and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels if the spilled mixture contains oxidizers.

  • Decontaminate: Clean the surface with a mild detergent and water. Collect all absorbent materials into the hazardous waste container labeled "Debris contaminated with Nitriles."

References

  • PubChem. (n.d.).[2] 3-(1-Hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2025).[2][3] Chemistry of Nitriles. Retrieved January 28, 2026, from [Link]

  • US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-(1-Hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture: The "Dual-Threat" Profile

To select the correct PPE, we must first deconstruct the chemical nature of 3-(1-Hydroxyethyl)benzonitrile . It is not merely a generic organic solid/oil; it possesses a "dual-threat" molecular architecture that dictates our safety strategy:

  • The Benzonitrile Core: Aromatic nitriles are lipophilic, facilitating dermal absorption. While generally less acutely toxic than aliphatic nitriles, they can metabolize to release cyanide ions (

    
    ) systemically over time, albeit slowly. Furthermore, the aromatic ring acts as a solvent that can swell and degrade standard rubber polymers.
    
  • The Hydroxyethyl Tail: This benzylic alcohol moiety increases polarity but does not negate the permeation risks associated with the aromatic ring. It contributes to potential eye and mucous membrane irritation.[1][2][3]

Operational Risk Assessment:

  • Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).

  • Irritation: Category 2A (Severe Eye Irritant), Category 2 (Skin Irritant).

  • Physical State: Often a viscous oil or low-melting solid. Note: Liquids/oils permeate gloves significantly faster than dry solids.

The Barrier Strategy: PPE Specifications

Standard laboratory "compliance" is often insufficient for aromatic nitriles. The following protocol replaces generic advice with permeation-based logic.

A. Hand Protection: The "Flash vs. Immersion" Rule

Critical Insight: Standard disposable nitrile gloves (0.11 mm) offer poor resistance to aromatic nitriles. The parent compound, benzonitrile, can break through thin nitrile in <15 minutes.

Operational PhaseRecommended BarrierScientific Rationale
Solid Handling (Weighing)Double Nitrile (Disposable) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Dry solids have low diffusion rates. The double layer provides a "sacrificial" outer layer and visual contrast if the outer glove tears.
Solubilized Handling (Reaction/Workup)Laminate (Silver Shield/4H) or Viton® Solvents (DCM, Ethyl Acetate) act as carrier vehicles, driving the nitrile through rubber. Laminates provide >4hr breakthrough time against aromatics.
Spill Cleanup Silver Shield® (EVOH) In a spill, concentration is maximal. Nitrile will degrade/swell rapidly, risking dermal absorption.
B. Ocular & Respiratory Defense[2][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient. As a benzylic alcohol, vapors or aerosols can cause severe lacrimation and corneal irritation. Goggles form a seal against creeping vapors.

  • Respiratory: Work in a Fume Hood.

    • Contingency: If working outside a hood (e.g., balance enclosure failure), use a Half-Face Respirator with Organic Vapor (OV) Cartridges .

    • Why: The boiling point is high, but vapor pressure is sufficient to cause respiratory tract irritation (RTI) at room temperature.

Operational Workflow: Step-by-Step

This protocol minimizes exposure duration, the key variable in permeation physics.

Phase 1: Preparation & Weighing
  • Inspect PPE: Check laminate gloves for cracks (inflate slightly with air to test).

  • Static Control: Use an antistatic gun or ionizer if the substance is solid. Static cling can disperse fine powder onto wrists/sleeves.

  • The "Clean-Dirty" Zone: Establish a distinct "hot zone" in the fume hood. Place a disposable absorbent mat (pig mat) under the balance.

    • Logic: If a spill occurs, it is contained on the mat, preventing spread to the hood airfoil.

Phase 2: Solubilization & Transfer
  • Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible.

    • Why: DMSO is a potent skin penetrant and will "carry" the nitrile payload through intact skin rapidly.

  • Cannula Transfer: For liquid volumes >10 mL, use positive pressure cannula transfer rather than pouring.

    • Why: Pouring creates invisible aerosols and runs the risk of "drip-back" onto the bottle's exterior, contaminating the next user.

Phase 3: Decontamination
  • Solvent Wash: Rinse outer gloves with acetone before removing them if contact is suspected.

  • Doffing Protocol: "Beak Method." Pinch the outside of one glove, pull it off inside out. Slide a finger under the remaining glove to peel it off without touching the outer surface.

  • Hand Wash: Wash hands with soap and cool water .

    • Why: Warm water opens pores, potentially increasing absorption of any trace residues.

Visualization: Decision & Response Logic

Diagram 1: The Barrier Decision Matrix

This logic flow ensures you select the correct glove based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 3-(1-Hydroxyethyl)benzonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Risk_Solid Risk: Dust Inhalation & Contact Solid->Risk_Solid Risk_Liquid Risk: Rapid Permeation & Splash Liquid->Risk_Liquid PPE_Solid Protocol A: Double Nitrile Gloves + N95 (if open bench) Risk_Solid->PPE_Solid PPE_Liquid Protocol B: Silver Shield / Laminate Gloves + Splash Goggles Risk_Liquid->PPE_Liquid

Caption: Decision matrix for selecting glove material based on the state of matter. Note the escalation to Laminate gloves for liquid handling.

Diagram 2: Emergency Spill Response

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) in Hood Assess->Minor Major Major (>10mL) or Floor Assess->Major Action_Minor 1. Don Silver Shield Gloves 2. Absorb with Pig Mat 3. Double Bag Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Alert Safety Officer 3. Do NOT Attempt Cleanup Major->Action_Major Decon Decontaminate Surface (Soap + Water) Action_Minor->Decon

Caption: Triage logic for spill response. Note that floor spills require evacuation due to inhalation risks.

Waste Management & Disposal

Disposal must align with the chemical's "P-list" potential (nitrile derivatives).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). The hydroxyethyl group is oxidizable, potentially creating an exothermic runaway or unstable intermediates.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles for storage as nitriles can plasticize them over time.

  • Labeling: Clearly tag as "Organic Waste - Toxic - Nitrile Derivative."

  • Quenching (Optional for small scale): If required by local EHS, treat with alkaline bleach (sodium hypochlorite at pH >10) to oxidize the nitrile to a cyanate/carbonate, though this is rarely necessary for standard disposal streams.

References

  • PubChem. (2023). 3-(1-Hydroxyethyl)benzonitrile Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. (Used as SAR proxy for aromatic nitrile hazards). [Link]

Sources

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